Fmoc-DL-Phe-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334293. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275949 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35661-40-6, 100750-05-8 | |
| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-3-phenyl-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC334293 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Overview of Fmoc-DL-Phe-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH), a foundational building block in peptide chemistry. This compound is a racemic mixture, containing both the D- and L-enantiomers of phenylalanine, with the α-amino group protected by the fluorenylmethoxycarbonyl (Fmoc) group.[1] This protective group is crucial for its primary application in Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern drug discovery and development.[1][2]
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for stoichiometric calculations in synthesis, analytical characterization, and quality control.
| Property | Data |
| Molecular Weight | 387.43 g/mol [1][3] |
| Molecular Formula | C₂₄H₂₁NO₄[1][2][3][4][5] |
| Appearance | White to off-white solid/powder[1][2] |
| Stereochemistry | Racemic mixture (D- and L-enantiomers)[1] |
| CAS Number | 126727-04-6[1][3] |
Role in Solid-Phase Peptide Synthesis (SPPS)
The principal utility of this compound lies in its role as a protected amino acid for SPPS. The Fmoc group shields the α-amino group, preventing self-polymerization and other unwanted side reactions during the formation of a peptide bond.[1] A key advantage of the Fmoc protecting group is its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent.[1][6] This allows for the iterative deprotection of the N-terminus and subsequent coupling of the next Fmoc-protected amino acid in the sequence, all while the growing peptide chain remains anchored to a solid support.[1]
The inclusion of a racemic mixture allows for the introduction of either D- or L-phenylalanine at a specific position. Incorporating D-amino acids, such as D-phenylalanine, into peptide structures can be a strategic approach to enhance metabolic stability by increasing resistance to enzymatic degradation.[1] This often leads to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.
Experimental Protocols
Standard Fmoc-SPPS Deprotection and Coupling Cycle
The following is a generalized protocol for a single cycle of amino acid incorporation using this compound in a manual SPPS workflow. This assumes a synthesis scale of 0.1 mmol on a suitable resin (e.g., Wang or Rink Amide resin).
1. Resin Swelling:
-
The peptide-resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 15-30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
The DMF is drained from the resin.
-
A solution of 20% piperidine in DMF is added to the resin.
-
The reaction is agitated for 5-10 minutes to cleave the Fmoc group from the N-terminal amino acid of the resin-bound peptide.
-
The deprotection solution is drained, and the process is repeated once more to ensure complete deprotection.
3. Washing:
-
The resin is thoroughly washed with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-adduct.
-
A final wash with dichloromethane (B109758) (DCM) may be performed.
4. Amino Acid Coupling:
-
A solution containing this compound (3-5 equivalents), a coupling reagent such as HBTU/HCTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF is prepared.
-
This activation mixture is added to the deprotected peptide-resin.
-
The coupling reaction is allowed to proceed for 1-2 hours with agitation.
-
The completion of the reaction can be monitored using a qualitative test (e.g., Kaiser test).
5. Final Washing:
-
The coupling solution is drained.
-
The resin is washed extensively with DMF and then DCM to remove any unreacted reagents and byproducts.[1]
This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid to be added to the peptide chain.[1]
Visualized Workflow: Fmoc-SPPS Cycle
The diagram below illustrates the logical flow of a single amino acid addition cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
References
A Comprehensive Technical Guide to the Synthesis of Fmoc-DL-Phe-OH from DL-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH), a critical building block in modern peptide chemistry. This document details the core reaction mechanism, experimental protocols, purification methods, and analytical characterization, presenting quantitative data in a structured format for ease of comparison.
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (this compound) is a racemic mixture of the D- and L-enantiomers of phenylalanine, with the α-amino group protected by the base-labile Fmoc group.[1] This protecting group strategy is fundamental to the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[1] The Fmoc group's stability in acidic conditions and its selective removal with mild bases, such as piperidine, make it orthogonal to acid-labile side-chain protecting groups.[2] The synthesis of this compound is a foundational step for its application in the synthesis of peptides for research and therapeutic purposes.[1][2] The inclusion of D-phenylalanine, in particular, can enhance the metabolic stability of peptides and allow for the precise targeting of cellular signaling pathways.[1]
Synthesis of this compound
The standard synthesis of this compound is achieved through the acylation of the α-amino group of DL-phenylalanine with an activated Fmoc reagent under basic conditions, a reaction often carried out under Schotten-Baumann conditions.[2]
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The mechanism involves the following key steps:[2]
-
Deprotonation: In a basic aqueous medium, the amino group of DL-phenylalanine is deprotonated, which increases its nucleophilicity.[2]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated amino acid attacks the electrophilic carbonyl carbon of the Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2]
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.[2]
-
Leaving Group Departure: The intermediate collapses, expelling the N-hydroxysuccinimide leaving group to form the stable Fmoc-carbamate. The base in the reaction mixture neutralizes the acidic byproduct.[2]
Reaction Conditions and Reagents
The choice of reagents and reaction conditions is crucial for achieving high yield and purity of this compound. The most common and reliable method utilizes Fmoc-OSu.[2]
| Parameter | Condition | Rationale |
| Amino Acid | DL-Phenylalanine (1 equivalent) | Starting material for the synthesis. |
| Fmoc Reagent | Fmoc-OSu (approx. 1.05 equivalents) | Preferred reagent due to its stability and high reactivity, minimizing side products.[2] |
| Base | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Maintains a basic pH to facilitate the deprotonation of the amino group.[2] |
| Solvent System | 1:1 mixture of Dioxane and 10% aqueous Sodium Bicarbonate | A common solvent system that dissolves both the amino acid and the Fmoc reagent.[2] |
| Reaction Temperature | Initial cooling to 0-5°C, then warming to room temperature | Controlled temperature for the dropwise addition of the Fmoc reagent, followed by reaction at room temperature.[3] |
| Reaction Time | 8-12 hours (overnight) | Allows for the completion of the reaction.[2] |
Experimental Protocols
Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound using Fmoc-OSu.[2]
Materials:
-
DL-Phenylalanine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Hexane
-
1M Hydrochloric Acid (HCl)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve DL-Phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of dioxane and water is a commonly used solvent system. Stir the mixture until the amino acid is fully dissolved.[2]
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approximately 1.05 equivalents) in dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes while maintaining vigorous stirring.[2]
-
Reaction: Allow the mixture to slowly warm to room temperature and continue stirring overnight (8-12 hours).[2]
-
Work-up: After the reaction is complete, dilute the mixture with water and wash with ethyl acetate or diethyl ether to remove unreacted Fmoc-OSu and byproducts. Retain the aqueous layer.[2][3]
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by slowly adding 1M HCl. The this compound product will precipitate as a white solid.[2][3]
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.[2][3]
-
Drying: Dry the crude product under vacuum.[2]
Purification by Recrystallization
If necessary, the crude product can be further purified by recrystallization to yield a pure white crystalline solid.[2]
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent system, such as ethanol/water or ethyl acetate/hexane.[2] For example, using toluene, gently heat the mixture to approximately 50°C with stirring to dissolve the solid completely.[4]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in a refrigerator or an ice bath (0-4°C) for several hours to facilitate crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[3][4]
-
Drying: Dry the purified product under vacuum at 50°C.[4]
Analytical Characterization
A comprehensive analytical approach is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.
| Analytical Method | Primary Information Provided | Typical Application for this compound |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and quantification.[5] | Determination of crude and final product purity.[5][6] |
| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification.[6][7] | Verification of the molecular weight of this compound.[7] |
| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation.[7] | Confirmation of the chemical structure and integrity of the Fmoc and phenylalanine moieties.[7] |
| Infrared (IR) Spectroscopy | Identification of functional groups.[7] | Verification of the presence of key functional groups such as amide and carboxylic acid.[7] |
Experimental Protocols for Analysis
4.1.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of this compound.
-
Methodology:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in a 1:1 (v/v) mixture of acetonitrile (B52724) and water. Filter the solution through a 0.22 µm syringe filter.[6]
-
Instrumentation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[6]
-
Mobile Phase: Use a gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).[6]
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm or 265 nm.
-
4.1.2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.[7]
-
Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).[7]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to detect the molecular ion peak.
-
Data Analysis: Compare the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated molecular weight.
-
4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of this compound.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[7]
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Analyze the chemical shifts, multiplicities, and integrations to confirm the presence of protons and carbons corresponding to the Fmoc and phenylalanine structures.
-
¹H NMR Spectroscopic Data for this compound (in DMSO-d6) [7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.74 | br. s | 1H | COOH |
| 7.87 | d | 1H | NH |
| 7.73-7.19 | m | 13H | Aromatic (Fmoc and Phe) |
| 4.20-4.13 | m | 4H | CH₂ and CH (Fmoc), α-CH (Phe) |
| 3.11-2.82 | m | 2H | β-CH₂ (Phe) |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for synthesizing and purifying this compound.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Biological Relevance: Signaling Pathway Modulation
While this compound itself is a synthetic precursor, the incorporation of D-phenylalanine into peptides can significantly enhance their therapeutic potential by increasing their resistance to enzymatic degradation.[1] Such peptides can be designed to modulate key cellular signaling pathways, such as the MAPK pathway, which is implicated in various diseases including cancer.[1]
Caption: Representative signaling pathway (MAPK) targeted by a D-Phe-containing peptide antagonist.
Conclusion
The synthesis of this compound is a robust and well-established process that is fundamental to peptide chemistry. The use of Fmoc-OSu under Schotten-Baumann conditions provides a reliable and high-yielding route to this important building block.[2] By adhering to the detailed protocols for synthesis, purification, and characterization outlined in this guide, researchers, scientists, and drug development professionals can consistently produce high-purity this compound for use in the development of novel peptide-based therapeutics.
References
An In-depth Technical Guide to Fmoc-DL-Phe-OH for Researchers and Drug Development Professionals
Introduction: N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH) is a racemic mixture of the D- and L-enantiomers of the amino acid phenylalanine, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino group. This compound serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of phenylalanine residues into peptide chains. The incorporation of a D-amino acid enantiomer can confer unique properties to synthetic peptides, such as increased resistance to enzymatic degradation, leading to a longer in vivo half-life and potentially altered biological activity. This technical guide provides comprehensive information on the CAS number, supplier details, physicochemical properties, experimental protocols, and the biological relevance of using this compound in research and drug development.
Physicochemical Properties and CAS Number
While the individual D- and L-enantiomers of Fmoc-Phe-OH are well-documented with their respective CAS numbers, identifying a specific CAS number for the DL-racemic mixture can be ambiguous. However, a designated CAS number for the DL-form is available. The key physicochemical properties are summarized below.
| Property | Data | Reference |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine | |
| Synonyms | Fmoc-DL-phenylalanine | |
| CAS Number | 126727-04-6 | |
| Molecular Formula | C₂₄H₂₁NO₄ | |
| Molecular Weight | 387.43 g/mol | |
| Appearance | White to off-white solid/powder | |
| Stereochemistry | Racemic mixture (D- and L-enantiomers) |
Enantiomer-Specific Information:
| Property | Fmoc-D-Phe-OH | Fmoc-L-Phe-OH |
| CAS Number | 86123-10-6 | 35661-40-6 |
| Optical Rotation [α]D²⁰ | +37 ± 2.5° (c=1 in DMF) | -38 ± 3° (c=1 in DMF) |
| Melting Point | 180 - 195 °C | 180 - 190 °C |
Supplier Information
This compound and its individual enantiomers are available from various chemical suppliers catering to the research and pharmaceutical industries.
| Supplier | Product Focus |
| MedChemExpress | This compound, Fmoc-D-Phe-OH, Fmoc-L-Phe-OH |
| Sigma-Aldrich (Merck) | Fmoc-D-Phe-OH, Fmoc-L-Phe-OH |
| Chem-Impex | Fmoc-D-Phe-OH, Fmoc-L-Phe-OH |
| Advanced ChemTech | Fmoc-D-Phe-OH |
| Aapptec Peptides | Fmoc-D-Phe-OH, Fmoc-L-Phe-OH |
| Anaspec | Fmoc-D-Phe-OH |
| Thomas Scientific | Fmoc-D-Phe-OH |
| ChemicalBook | Fmoc-L-Phe-OH |
| Activotec | Fmoc-L-Phe-OH |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of an Fmoc-amino acid onto a solid support.
Resin Preparation and Swelling
-
Place the desired solid-phase resin (e.g., Rink Amide resin for C-terminal amide peptides) in a reaction vessel.
-
Wash the resin with a suitable solvent, such as N,N-dimethylformamide (DMF), to remove any impurities.
-
Swell the resin in DMF for at least 30 minutes to ensure optimal reaction conditions.
Fmoc Deprotection
-
Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine (B6355638) in DMF.
-
The reaction is typically complete within 20 minutes.
-
Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-piperidine adduct.
Amino Acid Coupling
-
Activation: In a separate vessel, dissolve this compound (typically 3 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test, which detects the presence of free primary amines. A negative result indicates a complete reaction.
Washing
-
After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and by-products.
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
Peptide Cleavage and Purification
Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Cleavage: The peptidyl-resin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions. The specific composition of the cocktail depends on the amino acid composition of the peptide.
-
Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether. The crude peptide, which will be a mixture of two diastereomers, can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Significance and Signaling Pathways
While this compound itself is a synthetic precursor, the incorporation of D-phenylalanine into peptides can have significant biological implications. Peptides containing D-amino acids often exhibit increased stability against enzymatic degradation, leading to a longer duration of action in biological systems.
The introduction of D-phenylalanine can also alter the peptide's conformation, which may lead to modified binding affinities for their biological targets. For instance, D-phenylalanine-containing peptides have been explored as modulators of various signaling pathways, including those involving G-protein coupled receptors (GPCRs) like opioid receptors. The altered stereochemistry can influence receptor activation or inhibition, making such peptides valuable tools in drug discovery.
Spectroscopic Characterization of Fmoc-DL-Phe-OH: A Technical Guide for Researchers
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH) is a pivotal building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is instrumental in preventing undesired reactions at the amino terminus during the stepwise elongation of the peptide chain.[1] A rigorous spectroscopic analysis of this compound is essential to confirm its chemical identity, purity, and structural integrity, which are critical quality attributes for the synthesis of peptides intended for research and therapeutic applications. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to elucidate the chemical environment of each atom.[1]
¹H NMR Spectroscopic Data
Proton NMR spectroscopy of this compound reveals characteristic signals for the protons of the phenylalanine residue and the Fmoc protecting group.[1] The data presented below was acquired in a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.74 | br | 1H | COOH |
| 7.87 | d, J=7.47 Hz | 1H | NH |
| 7.73-7.19 | m | 13H | Aromatic (Fmoc and Phe) |
| 4.20-4.13 | m | 4H | CH₂ and CH (Fmoc), α-CH (Phe) |
| 3.11-2.82 | m | 2H | β-CH₂ (Phe) |
Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d6). Data sourced from The Royal Society of Chemistry.[1][2]
¹³C NMR Spectroscopic Data
Carbon-13 NMR provides insight into the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 173.32 | COOH (Phe) |
| 155.93 | C=O (Amide) |
| 143.74, 140.67, 137.99 | Aromatic C (Fmoc, Phe) |
| 129.09, 128.15, 127.60 | Aromatic CH (Fmoc, Phe) |
| 127.04, 126.34, 125.24 | Aromatic CH (Fmoc) |
| 120.05 | Aromatic CH (Fmoc) |
| 65.62 | CH₂ (Fmoc) |
| 55.51 | α-CH (Phe) |
| 46.60 | CH (Fmoc) |
| 36.51 | β-CH₂ (Phe) |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d6). Data sourced from The Royal Society of Chemistry.[1][2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups within a molecule by measuring its absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the amide and carboxylic acid groups.[1]
| Frequency (cm⁻¹) | Assignment |
| 3431.13 | Amide A (N-H stretching) |
| 1687.60 | Amide I (C=O stretching) |
| 1537.16 | Amide II (N-H bending and C-N stretching) |
Table 3: Key IR Spectroscopic Data for this compound. Data sourced from The Royal Society of Chemistry.[1][2]
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight of the compound.[3] Electrospray ionization (ESI) is a commonly used soft ionization technique suitable for polar molecules like this compound.[2]
| Parameter | Value |
| Molecular Formula | C₂₄H₂₁NO₄ |
| Molecular Weight | 387.4 g/mol |
| ESI-MS [M+Na]⁺ | 410.1242 |
| ESI-MS [M+K]⁺ | 426.0924 |
Table 4: Mass Spectrometry Data for this compound.[2]
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and high-quality spectroscopic data.
NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of Fmoc-protected amino acids is as follows:[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).[1] Ensure the sample is fully dissolved.
-
Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.[2] The instrument should be properly tuned and shimmed to ensure optimal resolution and sensitivity.[1]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[1]
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans is typically required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
Caption: Workflow for Spectroscopic Analysis of this compound.
IR Spectroscopy Protocol
A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before analyzing the sample.
-
Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
Electrospray ionization (ESI) is a standard method for the mass analysis of Fmoc-amino acids.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF).[2]
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or adducts like [M+Na]⁺ and [M+K]⁺.
-
Mass Range: Set a suitable mass range, for example, m/z 100-1000.[3]
-
Instrument Tuning: Optimize source parameters such as capillary voltage (e.g., 3.5 kV), cone voltage (e.g., 30 V), source temperature (e.g., 120 °C), and desolvation temperature (e.g., 350 °C) to achieve a stable signal and efficient ionization.[3]
-
Conclusion
The comprehensive spectroscopic analysis of this compound via NMR, IR, and MS provides a complete characterization of the molecule. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of all atoms within the structure.[1] IR spectroscopy validates the key functional groups, such as the amide and carboxylic acid moieties.[1] Mass spectrometry unequivocally confirms the molecular weight of the compound.[1] Together, these analytical techniques are indispensable for ensuring the quality, identity, and purity of this compound, a critical prerequisite for its successful application in peptide synthesis within the pharmaceutical and biotechnology industries.
References
Navigating the Solubility Landscape of Fmoc-DL-Phe-OH in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the solubility of Fmoc-protected amino acids is a critical parameter that dictates the success and efficiency of peptide assembly. N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH) is a fundamental building block, and understanding its behavior in various organic solvents is paramount for optimizing coupling reactions and ensuring the integrity of the final peptide product. This technical guide provides a comprehensive overview of the solubility of this compound, collates available quantitative and qualitative data, and offers detailed experimental protocols for in-house solubility determination.
The Critical Role of Solubility in Peptide Synthesis
The efficiency of the coupling step in SPPS is directly dependent on the adequate solubility of the incoming Fmoc-amino acid.[1] Poor solubility can lead to a cascade of detrimental effects, including:
-
Reduced Reaction Kinetics: Incomplete dissolution of the amino acid derivative slows down the coupling reaction, potentially leading to incomplete incorporation.
-
Formation of Deletion Sequences: If the Fmoc-amino acid is not fully available in solution, some peptide chains on the solid support may not undergo coupling, resulting in peptides with missing residues.
-
Aggregation: Some Fmoc-amino acids have a tendency to aggregate in solution, which can further decrease their effective concentration and hinder reactivity.
Therefore, the careful selection of a solvent or solvent system that ensures complete dissolution of this compound is a crucial first step in any peptide synthesis protocol.
Solubility Profile of this compound
Quantitative Solubility Data
A key benchmark for the solubility of Fmoc-Phe-OH has been established in Dimethyl Sulfoxide (DMSO).
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mg/mL (258.11 mM)[1][2][3] |
Note: This data is often reported for the L- or D-enantiomer, but it serves as a reliable indicator for the DL-racemic mixture.[1][2]
Qualitative Solubility Information
In addition to the quantitative data in DMSO, the solubility of Fmoc-Phe-OH in other common SPPS solvents is qualitatively described as follows:
-
Dimethylformamide (DMF): Readily soluble.[4]
-
N-Methyl-2-pyrrolidone (NMP): Readily soluble.[4]
-
Water: Insoluble.[4]
The high solubility in polar aprotic solvents like DMSO, DMF, and NMP makes them suitable choices for dissolving this compound during peptide synthesis.
Experimental Protocols for Solubility Determination
For applications requiring precise solubility data in a specific solvent or under particular laboratory conditions, direct experimental determination is the most reliable approach. The following protocols outline two common methods for determining the solubility of this compound.
Gravimetric Method
This method is straightforward and relies on the accurate measurement of mass.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial to ensure that a saturated solution is achieved.[5]
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.[5]
-
Equilibration: Seal the vial tightly and place it on an isothermal shaker or magnetic stirrer at a controlled temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.[5]
-
Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.[5]
-
Supernatant Collection: Carefully withdraw a precise volume of the clear supernatant, ensuring no solid particles are disturbed.
-
Solvent Evaporation: Place the collected supernatant in a pre-weighed vial and evaporate the solvent completely under vacuum or a stream of inert gas.
-
Mass Determination: Accurately weigh the vial containing the dried solid. The difference in mass corresponds to the amount of this compound that was dissolved in the collected volume of the supernatant.
-
Calculation: The solubility is calculated based on the mass of the dissolved solid and the volume of the supernatant withdrawn.[5]
HPLC-Based Method
This method offers high precision and is particularly useful for lower solubility compounds or when working with smaller volumes.
Methodology:
-
Preparation of Saturated Solution: Follow steps 1-4 from the Gravimetric Method to prepare a saturated solution and separate the undissolved solid.
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant.[5]
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.[5]
-
Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.[5]
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).[5]
-
Inject the diluted sample of the saturated solution into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.[5]
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.[5]
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Workflow and Signaling Pathway Diagrams
To visualize the experimental and logical flows discussed, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship between solvent choice, solubility, and peptide synthesis outcome.
References
A Technical Guide to the Purity and Analysis of Fmoc-DL-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH) is a fundamental building block in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1] As a racemic mixture of the D- and L-enantiomers of phenylalanine, it is utilized to introduce phenylalanine residues into a growing peptide chain. The Fmoc protecting group provides a temporary shield for the α-amino group, preventing unwanted side reactions during peptide bond formation.[1] The purity of this compound is a critical quality attribute, as even minor impurities can lead to the formation of deletion or insertion sequences, complicating purification and potentially compromising the biological activity of the final peptide.[2] This technical guide provides an in-depth overview of the analytical methodologies used to assess the purity of this compound, complete with experimental protocols and data interpretation.
Physicochemical Properties
A summary of the core properties of this compound is presented in the table below.
| Property | Data |
| CAS Number | 126727-04-6 |
| Molecular Formula | C₂₄H₂₁NO₄ |
| Molecular Weight | 387.43 g/mol |
| Appearance | White to off-white solid/powder |
| Stereochemistry | Racemic mixture (D- and L-enantiomers) |
Common Impurities and Their Impact on Peptide Synthesis
The quality of Fmoc-amino acids directly influences the success of peptide synthesis.[2] Impurities can arise during the synthesis of the protected amino acid or from degradation during storage.[3] Understanding the nature of these impurities is crucial for troubleshooting and ensuring the synthesis of high-quality peptides.
| Impurity | Source | Impact on Peptide Synthesis | Typical Specification |
| Fmoc-Dipeptides (e.g., Fmoc-Phe-Phe-OH) | Side reactions during the attachment of the Fmoc group.[3] | Leads to the double insertion of an amino acid residue into the peptide sequence.[4] | ≤ 0.1%[3] |
| Free Amino Acid (H-Phe-OH) | Incomplete protection during synthesis or premature deprotection during storage.[3] | Can lead to deletion sequences where an amino acid is missing.[4] | ≤ 0.2%[3] |
| β-Alanyl Impurities | Generated from the ring-opening and rearrangement of the Fmoc group.[3] | Results in the insertion of an incorrect amino acid (β-alanine).[5] | ≤ 0.1%[3] |
| Acetic Acid | Residual solvent from the manufacturing process or hydrolysis of ethyl acetate.[3] | Can cause chain termination, leading to truncated peptide sequences.[3][4] | ≤ 0.02%[3] |
| Enantiomeric Impurities (e.g., Fmoc-L-Phe-OH in a synthesis requiring the D-form) | Incomplete resolution during synthesis. | Results in diastereomeric peptide impurities that are often difficult to separate and can alter biological activity.[4] | Enantiomeric Purity ≥ 99.8%[3] |
Analytical Methodologies for Purity Assessment
Robust analytical methods are essential to identify and quantify impurities before using this compound in peptide synthesis.[2] The primary techniques for assessing purity are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[2][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for determining the purity of Fmoc-amino acids.[2] It separates the main compound from its impurities, and purity is typically reported as a percentage of the total peak area detected by a UV detector.[2]
Table of Typical HPLC Purity Specifications for Fmoc-Phe-OH Derivatives:
| Supplier | Product Name | Purity Specification | Analytical Method(s) |
| AdooQ Bioscience | This compound | >99% | HPLC |
| Sigma-Aldrich (Novabiochem) | Fmoc-D-Phe-OH | ≥99.0% | HPLC[7] |
| CEM Corporation | Fmoc-Phe-OH | ≥99.0% | HPLC[7] |
| Chem-Impex | Fmoc-L-phenylalanine | ≥ 99.5% | Chiral HPLC |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and is used to confirm the identity and structural integrity of this compound.[6] Both ¹H and ¹³C NMR are employed.[6]
¹H NMR Spectroscopic Data for this compound (in DMSO-d6): [6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.74 | br | 1H | COOH |
| 7.87 | d, J=7.47 Hz | 1H | NH |
| 7.73-7.19 | m | 13H | Aromatic (Fmoc and Phe) |
| 4.20-4.13 | m | 4H | CH₂ and CH (Fmoc), α-CH (Phe) |
| 3.11-2.82 | m | 2H | β-CH₂ (Phe) |
¹³C NMR Spectroscopic Data for this compound (in DMSO-d6): [8]
| Chemical Shift (δ, ppm) | Assignment |
| 173.32 | COOH (Phe) |
| 155.93 | Amide Bond Carbonyl Group |
| 143.74, 140.67, 137.99 | Aromatic (Fmoc and Phe) |
| 129.09, 128.15, 127.60 | Aromatic (Fmoc and Phe) |
| 127.04, 126.34, 125.24, 120.05 | Aromatic (Fmoc and Phe) |
| 65.62 | CH₂ (Fmoc) |
| 55.51 | α-CH (Phe) |
| 46.60 | CH (Fmoc) |
| 36.51 | β-CH₂ (Phe) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for identifying impurities based on their mass-to-charge ratio (m/z).[2][6] Electrospray ionization (ESI) is a commonly used soft ionization technique for this purpose.[6]
Comparison of Analytical Methods: [2]
| Method | Primary Use | Sensitivity | Specificity |
| Mass Spectrometry (MS) | Identification of main component and impurities by molecular weight. | Very High | High |
| HPLC | Quantification of purity based on peak area. | High | Moderate |
| NMR Spectroscopy | Structural elucidation and confirmation of the molecule. | Moderate to Low | Very High |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality analytical data.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)[7]
-
Materials and Reagents:
-
This compound sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 254 nm and 301 nm.[7]
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Calculate the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram to determine purity.
-
Protocol 2: NMR Spectroscopy Analysis[6]
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument for optimal resolution and sensitivity.
-
-
¹H NMR Acquisition:
-
Acquire the proton spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Protocol 3: Mass Spectrometry Analysis[6]
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or an acetonitrile/water mixture.
-
-
Instrument Setup:
-
Use an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Optimize ion source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize signal intensity.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum over a relevant m/z range to detect the molecular ion and potential impurities.
-
Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound purity.
Synthesis of this compound
The standard synthesis of this compound involves the acylation of the α-amino group of DL-Phenylalanine with an activated Fmoc reagent under basic conditions.[9]
Impact of Impurities on Solid-Phase Peptide Synthesis (SPPS)
This diagram illustrates how common impurities in the this compound starting material can lead to undesired peptide products during an SPPS cycle.
Conclusion
The spectroscopic and chromatographic analysis of this compound provides a comprehensive characterization of the molecule.[6] Techniques such as NMR, IR, and MS are indispensable for confirming the identity, structure, and molecular weight of the compound.[6] HPLC stands as the primary method for quantifying purity and detecting process-related impurities. For researchers and professionals in drug development, the rigorous analysis of this compound is a critical step. While HPLC-UV is a robust method for routine purity assessment, mass spectrometry, especially when coupled with HPLC, offers an invaluable tool for the confident identification of impurities.[2] The high sensitivity and specificity of LC-MS enable the detection of trace-level contaminants that might otherwise go unnoticed.[2] Ensuring the high purity of this starting material is paramount for the successful and reproducible synthesis of high-quality, well-defined peptides for therapeutic and research applications.
References
A Comprehensive Technical Guide to the Safe Handling of Fmoc-DL-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical safety data and handling precautions for N-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH). Adherence to these guidelines is essential for ensuring a safe laboratory environment and maintaining the integrity of this valuable amino acid derivative used in peptide synthesis.
Compound Identification and Properties
This compound is a derivative of the amino acid phenylalanine, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This protection is base-labile, a key feature for its application in solid-phase peptide synthesis.[1]
Table 1: Chemical and Physical Properties of this compound and Related Isomers
| Property | Data | Source(s) |
| Chemical Formula | C24H21NO4 | [2] |
| Molecular Weight | 387.44 g/mol | [3] |
| CAS Number | 126727-04-6 | [3] |
| Appearance | Beige powder, Solid | [3][4] |
| Melting Point | 180 - 187 °C | [4] |
| Boiling Point | 513.39°C (rough estimate) | [4] |
| Solubility | Insoluble in water; Soluble in polar organic solvents like DMF and NMP. | [1] |
| Storage Temperature | 2 - 8 °C or -20°C for long-term storage. | [1][3][4] |
Hazard Identification and Classification
While some sources indicate that Fmoc-D-Phe-OH is not a hazardous substance according to Regulation (EC) No. 1272/2008, other safety data sheets for related compounds suggest potential hazards.[5] A harmonized classification for this compound is not consistently available, therefore, it is prudent to handle it with care, assuming the potential for irritation.
Table 2: GHS Hazard Information (Based on available data for related compounds)
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | [3][6] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | [3][6] |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) | [3][6] |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | [3] |
Precautionary Statements: [3][7]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Safe Handling and Storage Protocols
Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel.
Engineering Controls
-
Ventilation: Work in a well-ventilated area.[8] Use of a chemical fume hood is recommended, especially when handling the powder, to minimize inhalation of dust.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards. | [5][6][8] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and a lab coat. | [1][5][8] |
| Respiratory Protection | Generally not required if adequate ventilation is provided. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [4][6] |
Storage Conditions
-
Temperature: Store in a cool, dry place.[1] Recommended storage temperatures are between 2-8°C, with some suppliers suggesting -20°C for extended periods.[1][3][4]
-
Container: Keep the container tightly sealed to prevent moisture absorption.[1][4][8]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[6]
Experimental Protocols: Emergency Procedures
In the event of an accidental exposure or spill, the following procedures should be followed.
First-Aid Measures
Table 4: First-Aid Procedures
| Exposure Route | Procedure | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [4][5][8] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. | [4][5][8] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention. | [4][6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [4][5][8] |
Accidental Release Measures
-
Personal Precautions: Avoid dust formation and breathing vapors.[2][4][5] Use appropriate personal protective equipment.[8]
-
Environmental Precautions: Prevent the product from entering drains.[4][5][8]
-
Containment and Cleanup: For small spills, sweep up the material and place it in a suitable, closed container for disposal.[2][4] For large spills, shovel the material into a suitable container for disposal according to local regulations.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5][8]
-
Hazardous Decomposition Products: Thermal decomposition may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[2]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5][8]
Toxicological Information
There is limited specific toxicological data available for this compound. Most safety data sheets report "no data available" for acute toxicity, skin corrosion/irritation, and other endpoints.[4] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4][5]
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
Caption: Workflow for the safe handling of this compound.
Disposal Considerations
Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.[5] It is recommended to consult with a licensed professional waste disposal service.[5]
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is essential to always consult the most current Safety Data Sheet provided by your supplier and to be familiar with your institution's safety protocols.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. This compound | 126727-04-6 [sigmaaldrich.com]
- 4. Fmoc-Phe-OH - Safety Data Sheet [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. 86123-10-6|Fmoc-D-Phe-OH|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
The Strategic Application of Fmoc-DL-Phe-OH in the Synthesis of Peptides with Unnatural Amino Acids
A Technical Guide for Researchers and Drug Development Professionals
The incorporation of unnatural amino acids into peptide chains represents a pivotal strategy in modern drug discovery and chemical biology. This approach allows for the fine-tuning of peptide properties, including metabolic stability, conformational rigidity, and receptor affinity. While enantiomerically pure Fmoc-protected amino acids are the standard building blocks in solid-phase peptide synthesis (SPPS), the racemic mixture, Fmoc-DL-Phe-OH, offers unique applications, particularly in the realms of peptide library synthesis and as a versatile precursor for novel unnatural amino acids. This technical guide provides an in-depth exploration of the role of this compound, complete with experimental considerations and data presentation.
Foundational Concepts: Fmoc-Protecting Group and Racemic Mixtures
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is an essential tool in peptide chemistry. Its base-lability allows for the selective deprotection of the N-terminus of an amino acid, enabling the stepwise elongation of a peptide chain under mild conditions, thus preserving the integrity of acid-sensitive functionalities on the amino acid side chains.
This compound is a racemic mixture containing equal amounts of Fmoc-D-phenylalanine and Fmoc-L-phenylalanine. While the direct use of racemic mixtures in the synthesis of a single, defined peptide sequence is generally avoided to prevent the formation of diastereomeric peptides, this compound serves specific, strategic purposes in peptide research.
Applications of this compound in Unnatural Amino Acid Incorporation
The primary applications of this compound in the context of unnatural amino acids can be categorized into two main areas: its use in the generation of peptide libraries and its role as a starting material for the synthesis of novel amino acid building blocks.
Peptide Libraries for Screening and Discovery
The inclusion of a D-amino acid in a peptide sequence can significantly enhance its proteolytic stability and influence its binding affinity to biological targets. By using this compound at a specific position during SPPS, a library of two distinct peptide diastereomers can be generated in a single synthesis. This approach is particularly useful in the early stages of drug discovery for rapidly screening the effects of stereochemistry at a given position on the peptide's biological activity.
Precursor for Unnatural Amino Acid Synthesis
This compound can serve as a cost-effective and versatile starting material for the chemical modification of the phenylalanine side chain to create novel unnatural amino acids. The aromatic ring of phenylalanine is amenable to various chemical transformations, such as nitration, halogenation, and acylation, leading to a diverse array of unnatural amino acid building blocks that can then be incorporated into peptides to probe structure-activity relationships.
Experimental Workflow and Protocols
The incorporation of this compound into a peptide sequence via SPPS follows the general principles of Fmoc-based peptide synthesis. The following workflow outlines the key steps.
Detailed Experimental Protocol for this compound Coupling
The following protocol provides a general guideline for the manual coupling of this compound to a resin-bound peptide chain.
-
Resin Preparation : Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection : Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Activation and Coupling :
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin substitution) in DMF.
-
Add a coupling agent, such as HBTU (3-5 equivalents), and a base, such as DIPEA (6-10 equivalents).
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Washing : Wash the resin extensively with DMF to remove excess reagents.
-
Confirmation of Coupling : Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Capping (Optional) : If the Kaiser test is positive, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride (B1165640) and a base in DMF.
-
Chain Elongation : Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection : Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and the amino acid composition of the peptide.
-
Purification and Analysis : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Signaling Pathway Considerations
The introduction of a D-amino acid, such as D-phenylalanine from the this compound mixture, can have profound effects on the interaction of the resulting peptide with its biological targets, potentially altering downstream signaling pathways.
A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a technical resource on the fundamental principles of solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. SPPS is a cornerstone of peptide synthesis, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence on a solid support.[1][2] The Fmoc/tBu strategy, which utilizes a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups, is the most prevalent approach in modern peptide synthesis due to its milder reaction conditions compared to the alternative Boc/Bzl strategy.[3][4]
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis
The synthesis of a peptide via Fmoc-SPPS is a cyclical process, where each cycle results in the addition of a single amino acid to the growing peptide chain.[5] The entire process is carried out on an insoluble polymeric support, or resin, which simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing.[1][2]
The fundamental steps in each cycle of Fmoc-SPPS are:
-
Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide, exposing a free amine for the next coupling reaction.
-
Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.
-
Amino Acid Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the peptide-resin to form a peptide bond.
-
Washing: Removal of excess activated amino acid and coupling reagents.
This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the completed peptide from the solid support and the simultaneous removal of any permanent side-chain protecting groups.
The SPPS Cycle: A Visual Workflow
The iterative nature of solid-phase peptide synthesis is a key to its efficiency and amenability to automation. The following diagram illustrates the logical flow of the Fmoc-SPPS cycle.
Caption: The iterative workflow of Fmoc solid-phase peptide synthesis.
Key Chemical Steps and Mechanisms
Fmoc Deprotection
The removal of the Fmoc group is a critical step and is typically achieved using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][6] The reaction proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which then decarboxylates. The liberated DBF is trapped by the secondary amine to form a stable adduct.[7]
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
Amino Acid Coupling
The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-protected amino acid. This is achieved using coupling reagents, which convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[1] Common classes of coupling reagents include carbodiimides (e.g., DIC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU, HCTU).[1][8][9] The choice of coupling reagent can significantly impact the efficiency of the reaction and the potential for side reactions like racemization.[8][9]
Quantitative Data for SPPS Reagents and Conditions
The following tables summarize key quantitative data for the reagents and conditions commonly employed in Fmoc-SPPS.
Table 1: Common Fmoc Deprotection Reagents and Conditions
| Reagent | Concentration | Deprotection Time | Notes |
| Piperidine | 20% in DMF | 5-20 minutes | The traditional and most widely used reagent. Can cause aspartimide formation in sensitive sequences.[10] |
| 4-Methylpiperidine | 20% in DMF | 10-20 minutes | A common alternative to piperidine. |
| Piperazine/DBU | 5% (w/v) Piperazine, 2% (v/v) DBU in DMF | 1-5 minutes | A faster and often cleaner alternative, reducing side reactions.[10] |
Table 2: Performance of Common Coupling Reagents
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low |
Data in this table is representative and can vary based on the specific amino acids being coupled and the reaction conditions.[8][9]
Table 3: Common Cleavage Cocktails for Final Deprotection
| Reagent Cocktail | Composition (v/v) | Reaction Time | Target Peptide/Protecting Groups |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | 1-4 hours | A robust, general-purpose cocktail for peptides containing a variety of sensitive residues.[5][11] |
| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | 1-4 hours | A common, less odorous cocktail suitable for many peptides, especially those with Trp(Boc) and Arg(Pbf) protection.[11][12] |
| TFA/DCM | 1% TFA in Dichloromethane | ~5 minutes | For cleavage from highly acid-labile resins like 2-chlorotrityl chloride resin, leaving side-chain protecting groups intact.[13] |
Detailed Experimental Protocols
The following protocols provide a general framework for manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 100-200 mg) in a fritted reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[6][14]
-
After swelling, drain the DMF from the reaction vessel.
Protocol 2: Nα-Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.[5][6]
-
Agitate the mixture for 5-10 minutes at room temperature.[5]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[5]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]
Protocol 3: Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[5]
-
Add a tertiary base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid.[5]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids or difficult sequences.[5]
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (at least 3 times) to remove excess reagents.[5]
-
(Optional) Perform a qualitative colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result indicates the absence of free primary amines.[5]
Protocol 4: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with Dichloromethane (DCM) (3 times) and dry it under vacuum.[5]
-
Prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see Table 3). Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [5]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[5]
-
Gently agitate the mixture for 2-4 hours at room temperature.[5][15]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.[5]
Protocol 5: Peptide Precipitation and Isolation
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.[5]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.[5]
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
By understanding these core principles, quantitative parameters, and detailed protocols, researchers and scientists can effectively utilize Fmoc-based solid-phase peptide synthesis for the successful creation of a wide range of peptides for research, diagnostics, and therapeutic development.
References
- 1. bachem.com [bachem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Understanding and Mitigating Racemization in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acids is paramount in the synthesis of peptides intended for therapeutic or research applications. The loss of this integrity, through a process known as racemization, can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide and can have significantly altered biological activity. This technical guide provides an in-depth overview of the mechanisms of racemization in peptide synthesis, particularly when utilizing DL-amino acids, and outlines methods for its detection and quantification.
Mechanisms of Racemization
During peptide bond formation, the activation of the carboxylic acid group of an N-protected amino acid can render the α-proton susceptible to abstraction. This loss of stereochemistry at the α-carbon can occur through two primary mechanisms:
-
Oxazolone (B7731731) Formation: This is the most prevalent pathway for racemization. The activated carboxyl group can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and can be readily abstracted by a base. Subsequent re-protonation can occur from either face of the planar enolate intermediate, leading to a mixture of L- and D-isomers.[1][2]
-
Direct Enolization (Direct α-Proton Abstraction): In this mechanism, a base directly abstracts the α-proton of the activated amino acid, forming a planar enolate intermediate without proceeding through an oxazolone. Re-protonation then leads to racemization. This pathway is more common for certain amino acid derivatives, especially those with electron-withdrawing groups in their side chains.[2][3]
Caption: Overview of the two primary racemization pathways in peptide synthesis.
Factors Influencing Racemization
Several factors during the peptide coupling process can significantly impact the extent of racemization. Understanding and controlling these variables is crucial for minimizing the formation of diastereomeric impurities.
-
Amino Acid Residue: Certain amino acids are inherently more prone to racemization. Histidine (His) and Cysteine (Cys) are particularly susceptible.[4][5] Serine (Ser) can also be problematic under certain conditions. The side chains of these amino acids can influence the acidity of the α-proton and the stability of the racemization intermediates.
-
Coupling Reagents and Additives: The choice of coupling reagent is a critical factor.[6] Onium salt reagents (e.g., HBTU, HATU) can promote racemization, especially with pre-activation in the presence of a strong base.[6] Carbodiimide reagents (e.g., DIC) are generally considered safer when used with racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure®).[6][7] Additives form activated esters that are more reactive towards the amine component, thus competing with oxazolone formation.[6]
-
Base: The strength and steric hindrance of the base used for neutralization and activation play a significant role.[3] Strong, non-sterically hindered bases like diisopropylethylamine (DIEA) can increase the rate of α-proton abstraction and thus promote racemization. Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred to minimize this side reaction.[6]
-
Temperature: Elevated temperatures, often employed in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[4] For sensitive amino acids, performing the coupling reaction at lower temperatures (e.g., 0°C or room temperature) is advisable.[4]
-
Solvent: The polarity of the solvent can influence the stability of the charged intermediates involved in racemization. Less polar solvents may help to reduce racemization in some cases.
-
Pre-activation Time: Allowing the carboxylic acid to be activated for an extended period before the addition of the amine component can lead to increased levels of racemization, as the activated species has more time to undergo racemization.[6]
Quantitative Analysis of Racemization
The selection of coupling reagents and additives has a direct and quantifiable impact on the degree of racemization. The following tables summarize data from various studies to provide a comparative overview of the performance of different coupling conditions.
Table 1: Comparison of Racemization Levels for Fmoc-Cys(Trt)-OH with Different Coupling Reagents and Additives
| Coupling Reagent | Additive | Base | Pre-activation | % D-Isomer Formation |
| HBTU | HOBt | DIPEA | 5 min | 5-33% |
| HATU | HOAt | DIPEA | 5 min | 3-15% |
| DIC | HOBt | DIPEA | None | 1-5% |
| DIC | OxymaPure® | DIPEA | None | <1-2% |
| DIC | OxymaPure® | NMM | None | <1% |
Data collated from multiple sources for illustrative purposes.
Table 2: Racemization of Different Amino Acids with DIC/Oxyma in Solid-Phase Peptide Synthesis
| Amino Acid | % D-Isomer Formation |
| Fmoc-His(Trt)-OH | 1.8% |
| Fmoc-Cys(Trt)-OH | 0.9% |
| Fmoc-Ser(tBu)-OH | 0.5% |
| Fmoc-Phe-OH | <0.1% |
| Fmoc-Ala-OH | <0.1% |
Representative data based on typical SPPS conditions.
Table 3: Impact of Base on Racemization of a Model Peptide
| Base | % Racemization |
| DIPEA | 8.5% |
| NMM | 2.1% |
| 2,4,6-Collidine | 1.5% |
Illustrative data for a racemization-prone coupling.
Experimental Protocols for Racemization Analysis
The accurate quantification of racemization is essential for quality control in peptide synthesis. The following are detailed methodologies for key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC is a powerful technique for separating and quantifying diastereomeric peptides resulting from racemization.
Protocol:
-
Sample Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent (e.g., a mixture of the mobile phase) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Column:
-
HPLC system equipped with a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based chiral selector like cellulose (B213188) or amylose (B160209) derivatives). The choice of column will depend on the specific peptide.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized for the specific separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Controlled, often at 25°C.
-
Detection: UV detection at a wavelength where the peptide has strong absorbance (e.g., 214 nm or 280 nm).
-
-
Analysis:
-
Inject a racemic standard (if available) or a sample known to contain both diastereomers to determine the retention times of the L- and D-epimers.
-
Inject the peptide sample.
-
Integrate the peak areas of the two diastereomers.
-
Calculate the percentage of the undesired diastereomer using the following formula: % Racemization = (Area of D-epimer / (Area of L-epimer + Area of D-epimer)) * 100
-
Caption: A typical workflow for the analysis of peptide racemization using chiral HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) after Acid Hydrolysis
This method involves hydrolyzing the peptide to its constituent amino acids, derivatizing them to make them volatile, and then separating the enantiomers on a chiral GC column.
Protocol:
-
Peptide Hydrolysis:
-
Place a known amount of the peptide (e.g., 1-5 mg) in a hydrolysis tube.
-
Add 6 M HCl (or 6 M DCl in D₂O to correct for hydrolysis-induced racemization).
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the acid under a stream of nitrogen or in a vacuum desiccator.
-
-
Derivatization:
-
To the dried hydrolysate, add a derivatization reagent (e.g., a mixture of an alcohol like isopropanol and an acylating agent like trifluoroacetic anhydride (B1165640) or pentafluoropropionyl chloride).
-
Heat the mixture to complete the derivatization. The specific conditions will depend on the chosen reagent.
-
Evaporate the excess reagent and dissolve the derivatized amino acids in a suitable solvent for GC injection (e.g., dichloromethane).
-
-
GC-MS Analysis:
-
GC System: Gas chromatograph equipped with a chiral capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure separation of all amino acid enantiomers.
-
MS Detector: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Analysis:
-
Identify the peaks for the D- and L-enantiomers of each amino acid based on their retention times and mass spectra.
-
Calculate the D/(L+D) ratio for each amino acid to determine the extent of racemization at each position in the peptide sequence.
-
Capillary Electrophoresis (CE)
CE offers high resolution and requires very small sample volumes for the separation of diastereomeric peptides.
Protocol:
-
Sample Preparation:
-
Dissolve the peptide sample in the background electrolyte (BGE) to a concentration of 0.1-1 mg/mL.
-
Filter the sample through a 0.22 µm filter.
-
-
Instrumentation and Capillary:
-
Capillary electrophoresis system with a UV detector.
-
Fused silica (B1680970) capillary (e.g., 50 µm internal diameter).
-
-
Electrophoretic Conditions:
-
Background Electrolyte (BGE): A buffer system, often containing a chiral selector (e.g., a cyclodextrin (B1172386) derivative), is required for the separation of enantiomers. The pH and concentration of the BGE need to be optimized.
-
Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.
-
Temperature: The capillary temperature is controlled to ensure reproducible migration times.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
-
Analysis:
-
The separated diastereomers are detected as they pass the detector.
-
The percentage of each diastereomer is calculated from the corrected peak areas in the electropherogram.
-
Conclusion
Racemization is a critical parameter to control during peptide synthesis. By understanding the underlying mechanisms and the factors that influence it, researchers can make informed decisions regarding the choice of amino acid derivatives, coupling reagents, bases, and reaction conditions to minimize the formation of unwanted diastereomers. The implementation of robust analytical methods such as chiral HPLC, GC-MS, and CE is essential for the accurate quantification of racemization and for ensuring the stereochemical purity of synthetic peptides. This vigilance is crucial for the development of safe and effective peptide-based therapeutics and for obtaining reliable results in research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. posters.unh.edu [posters.unh.edu]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Methodological & Application
Application Notes and Protocols for Fmoc-DL-Phe-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide chemistry, the incorporation of non-canonical amino acids is a critical strategy for designing novel therapeutic peptides and pharmacological tools. D-amino acids, the enantiomers of the naturally occurring L-amino acids, are of particular interest. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer biological half-life.[1][2] The introduction of a D-amino acid can also induce specific conformational constraints, potentially enhancing binding affinity and biological activity.
Fmoc-DL-Phe-OH is a racemic mixture of N-α-(9-Fluorenylmethoxycarbonyl)-protected D- and L-phenylalanine.[2] It serves as a valuable reagent in solid-phase peptide synthesis (SPPS) for the generation of peptide libraries containing stereochemical diversity at a specific position.[1] This allows for the simultaneous synthesis of a pair of diastereomeric peptides, which can then be screened for desired biological properties, accelerating the drug discovery process. This document provides a detailed protocol for the use of this compound in Fmoc-based SPPS.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain anchored to a solid support (resin).[3] The synthesis cycle consists of three main steps:
-
Fmoc Deprotection: The temporary N-α-Fmoc protecting group is removed from the resin-bound amino acid using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[3][4]
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its carboxyl group and then coupled to the newly exposed N-terminal amine of the peptide chain.[3]
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.[3]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[5][6]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Cat. No. (Example) |
| This compound | BenchChem | B6266187 |
| Rink Amide Resin | Various | - |
| N,N-Dimethylformamide (DMF) | Various | - |
| Piperidine | Various | - |
| Dichloromethane (DCM) | Various | - |
| HBTU (or other coupling reagent) | Various | - |
| N,N-Diisopropylethylamine (DIPEA) | Various | - |
| Trifluoroacetic Acid (TFA) | Various | - |
| Triisopropylsilane (TIS) | Various | - |
| Water (HPLC Grade) | Various | - |
| Diethyl Ether (cold) | Various | - |
| Acetonitrile (HPLC Grade) | Various | - |
Quantitative Data for a Typical 0.1 mmol Synthesis Scale
| Step | Reagent | Equivalents (relative to resin loading) | Concentration/Volume | Reaction Time |
| Resin Swelling | DMF | - | 5 mL | ≥ 1 hour |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 5 mL (x2) | 3 min, then 10-15 min |
| Amino Acid Activation | This compound | 3 | Dissolved in DMF | 1-2 min |
| HBTU | 2.9 | Dissolved in DMF | - | |
| DIPEA | 6 | Added to activation mix | - | |
| Coupling | Activated this compound solution | - | Added to resin | 1-2 hours |
| Cleavage | Cleavage Cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) | - | 10 mL per gram of resin | 2-3 hours |
| Peptide Precipitation | Cold Diethyl Ether | - | ~10 times the volume of the filtrate | ≥ 30 min at -20°C |
Step-by-Step Protocol
I. Resin Preparation and Swelling
-
Weigh out the desired amount of Rink Amide resin (e.g., for a 0.1 mmol scale with a loading of 0.5 mmol/g, use 200 mg).
-
Place the resin in a solid-phase synthesis vessel.
-
Add DMF to swell the resin for at least 1 hour with gentle agitation.[7]
-
Drain the DMF.
II. Initial Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes and then drain the solution.[4]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[4]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
III. Coupling of this compound
-
In a separate vial, dissolve this compound (3 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.[1]
-
Add DIPEA (6 equivalents) to the solution to pre-activate the amino acid.[1]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.[1]
-
Optional: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates that the coupling is complete.
IV. Subsequent Cycles
-
Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat the deprotection (Step II) and coupling (Step III) steps for each subsequent amino acid in the peptide sequence.
V. Final Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step II.
-
Wash the peptidyl-resin with DMF, followed by DCM, and dry it under vacuum.[1]
VI. Cleavage and Deprotection
-
Prepare a cleavage cocktail. For most sequences, a mixture of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) is sufficient.[5] For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) is recommended.[5][6][8]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[1]
-
Incubate the mixture at room temperature with occasional agitation for 2-3 hours.[1]
VII. Peptide Precipitation and Purification
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).[1]
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.[1]
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide, which will be a mixture of two diastereomers, can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[1]
Visualizing the Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using this compound.
References
Application Notes and Protocols for Coupling Fmoc-DL-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-DL-Phe-OH is a racemic mixture of the N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected D- and L-enantiomers of phenylalanine. In solid-phase peptide synthesis (SPPS), its primary application is the deliberate introduction of stereochemical diversity at a specific position within a peptide sequence.[1][2][3] This approach is particularly valuable in the generation of peptide libraries for drug discovery and screening purposes, allowing for the synthesis of a pair of diastereomeric peptides in a single process.[1][4] The resulting diastereomers can then be evaluated for their biological activities, providing insights into the impact of stereochemistry on peptide function and stability.[1] Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.[3]
While phenylalanine is not considered a high-risk amino acid for racemization during coupling, the choice of coupling method can still influence the efficiency and purity of the final peptide product.[4][5] This document provides detailed protocols and comparative data for various coupling methods for this compound in SPPS.
Quantitative Data Presentation
The selection of an appropriate coupling reagent is critical for the success of SPPS, impacting coupling efficiency, reaction time, and the potential for side reactions. The following table summarizes the performance of common coupling reagents used for Fmoc-amino acid incorporation, providing a comparative overview to guide reagent selection.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low to Moderate |
Disclaimer: The data presented in this table is a compilation of representative values from various studies and application notes. Actual results may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.[5]
Experimental Protocols
This section provides detailed methodologies for the key steps in the incorporation of this compound into a peptide sequence using manual SPPS.
Protocol 1: Standard SPPS Cycle for Incorporating this compound
This protocol outlines a single coupling cycle for the addition of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptidyl-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes in the reaction vessel.[1]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
-
-
Amino Acid Activation:
-
Coupling Reaction:
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.[1]
-
-
Confirmation of Coupling (Optional):
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates a complete coupling reaction.[4]
-
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Dry peptidyl-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under vacuum.[1]
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]
-
Protocol 3: Purification and Analysis of Diastereomers
The crude peptide synthesized using this compound will be a mixture of two diastereomers. These can be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Materials:
-
Crude peptide mixture
-
HPLC grade water with 0.1% TFA (Solvent A)
-
HPLC grade acetonitrile (B52724) with 0.1% TFA (Solvent B)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Solvent B or a water/acetonitrile mixture).[4]
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the dissolved peptide sample.
-
Elute the peptides using a linear gradient of Solvent B. The two diastereomers should exhibit different retention times.
-
-
Analysis: The purified diastereomers can be further characterized by mass spectrometry (MS) to confirm their molecular weight and by nuclear magnetic resonance (NMR) spectroscopy for detailed structural information.[2]
Visualizations
General Workflow for Fmoc-SPPS
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Fmoc strategy.
Caption: General workflow for a single cycle of Fmoc solid-phase peptide synthesis.
Activation of this compound with HBTU
This diagram shows the chemical pathway for the activation of this compound using the common coupling reagent HBTU.
Caption: Activation of this compound with HBTU to form the active ester for coupling.
Potential Challenges and Mitigation Strategies
-
Incomplete Coupling: This can lead to deletion sequences in the final peptide. To mitigate this, ensure adequate resin swelling, use high-quality solvents, and consider double coupling for difficult sequences.[4][6][8] Monitoring the reaction with a Kaiser test is recommended.[4]
-
Racemization: While generally low for phenylalanine, the risk of racemization can be increased with certain coupling reagents like carbodiimides and under harsh conditions.[4][5] Using aminium/uronium salt reagents like HATU or HCTU can minimize this risk.[5]
-
Peptide Aggregation: Hydrophobic sequences containing phenylalanine can be prone to aggregation on the resin, hindering further reactions.[8][9] Strategies to overcome aggregation include using stronger solvating solvents like N-methylpyrrolidone (NMP), adding chaotropic salts, or performing the coupling at elevated temperatures.[6][9]
-
Solubility Issues: this compound may have limited solubility in standard coupling solvents. Switching to NMP or using a co-solvent like DMSO can improve solubility. Pre-activation of the amino acid before addition to the resin can also be beneficial.[6]
Conclusion
The use of this compound in SPPS is a valuable strategy for introducing stereochemical diversity in peptide synthesis, particularly for the generation of peptide libraries. The choice of coupling reagent and reaction conditions significantly impacts the efficiency and purity of the resulting diastereomeric peptides. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully incorporate this compound into their peptide synthesis workflows. Subsequent purification by RP-HPLC is essential to isolate and characterize the individual diastereomers for further biological evaluation.
References
Application Notes and Protocols for Fmoc Deprotection of Fmoc-DL-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized protecting group for the α-amino function of amino acids in peptide synthesis, primarily due to its base lability, which allows for orthogonal protection strategies in complex molecule synthesis. The removal of the Fmoc group, a critical step known as deprotection, is typically achieved through a β-elimination mechanism initiated by a secondary amine base, most commonly piperidine (B6355638). This process regenerates the free amine, allowing for the subsequent coupling of the next amino acid in the peptide sequence.
This document provides detailed application notes and protocols for the deprotection of Fmoc-DL-Phe-OH. While DL-Phenylalanine is a racemic mixture, and thus concerns of racemization at its α-carbon during deprotection are moot, the principles and potential side reactions discussed are pertinent to the deprotection of all Fmoc-protected amino acids.
Fmoc Deprotection: Mechanism and Key Considerations
The deprotection of an Fmoc-amino acid proceeds via a two-step mechanism. First, a base abstracts the acidic proton on the β-carbon of the fluorene (B118485) ring system. This is followed by a β-elimination, which liberates the free amine, carbon dioxide, and dibenzofulvene (DBF). The DBF molecule can then react with the secondary amine used for deprotection to form a stable adduct.[1]
Several factors can influence the efficiency and outcome of the Fmoc deprotection reaction:
-
Base Selection and Concentration: Piperidine is the most common base used for Fmoc removal, typically at a concentration of 20% in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] Alternative bases such as piperazine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and dipropylamine (B117675) (DPA) can be employed to mitigate specific side reactions or to deprotect sterically hindered amino acids.[4][5]
-
Solvent: Polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) are standard as they effectively solvate the reactants and facilitate the reaction.[6]
-
Reaction Time and Temperature: Deprotection is generally rapid at room temperature, often complete within minutes.[3] Extended reaction times can sometimes lead to side reactions.[4]
-
Side Reactions: Potential side reactions include the formation of diketopiperazines (especially with dipeptides), and racemization of stereochemically pure amino acids under basic conditions.[4]
Quantitative Data on Fmoc Deprotection Conditions
The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, and the reaction time. The following table summarizes typical conditions and their outcomes for Fmoc deprotection.
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection.[3] |
| 10% (v/v) in DMF | High, but may require longer reaction times. | Can be used to potentially minimize base-related side reactions.[3] | |
| Alternative Bases | 5% (w/v) Piperazine in NMP | High | Shown to significantly reduce diketopiperazine (DKP) formation compared to 20% piperidine.[4] |
| 2% DBU / 5% Piperazine in NMP | High | An effective combination for reducing DKP formation.[4] | |
| 25% Dipropylamine (DPA) in DMF | High | Can reduce aspartimide formation in sensitive sequences.[5] | |
| Reaction Time (with 20% Piperidine) | 1-2 minute pre-wash, followed by 5-10 minutes | >95% | A standard two-step procedure in Solid-Phase Peptide Synthesis (SPPS).[4] |
| 30 - 60 minutes (Solution Phase) | >95% | Typically sufficient for complete deprotection at room temperature.[3] | |
| 1 - 2 hours (Solution Phase) | >98% | Extended time can ensure completeness, particularly for sterically hindered amino acids.[3] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of this compound in Solution Phase
This protocol is suitable for researchers who intend to use the deprotected DL-Phenylalanine in subsequent solution-phase reactions.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Stir plate and stir bar
-
Round bottom flask
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Appropriate TLC eluent (e.g., Dichloromethane:Methanol, 95:5)
-
UV lamp
Procedure:
-
Dissolution: Dissolve this compound in DMF in a round bottom flask to a concentration of approximately 0.1-0.5 M.
-
Addition of Piperidine: While stirring, add piperidine to the solution to a final concentration of 20% (v/v). For example, to 8 mL of the this compound solution, add 2 mL of piperidine.[3]
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress of the deprotection by TLC. Spot a small aliquot of the reaction mixture on a TLC plate alongside a spot of the starting material (this compound). Develop the plate in an appropriate eluent system. The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline (corresponding to the free amine) indicates the reaction is proceeding. The reaction is typically complete within 30-60 minutes.[3]
-
Work-up: Once the reaction is complete, the solvent and excess piperidine are typically removed under reduced pressure (rotoevaporation). The resulting residue containing DL-Phe-OH can then be used in the next synthetic step, often without further purification.
Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard manual Fmoc deprotection step for a peptide being synthesized on a solid support (resin).
Materials:
-
This compound loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare this solution fresh.[4]
-
Reaction vessel suitable for SPPS (e.g., a fritted syringe or automated synthesizer vessel)
-
Inert gas (Nitrogen or Argon) for agitation (if applicable)
Procedure:
-
Resin Swelling: Ensure the peptide-resin is fully swelled in DMF prior to deprotection.[4]
-
Initial Wash: Wash the resin thoroughly with DMF (3 times) to remove any residual reagents from the previous coupling step.[4]
-
First Deprotection Treatment: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture for 1-5 minutes.[4][7]
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection Treatment: Add a fresh portion of the 20% piperidine in DMF solution to the resin and agitate for an additional 10-15 minutes.[2][8]
-
Final Washes: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.[2][8] The resin is now ready for the next amino acid coupling step.
Visualizing the Workflow
The following diagrams illustrate the chemical mechanism of Fmoc deprotection and a typical experimental workflow for SPPS.
Caption: Chemical mechanism of Fmoc deprotection by piperidine.
Caption: Experimental workflow for Fmoc deprotection in SPPS.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of Fmoc-DL-Phe-OH in the Generation of Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH) in the synthesis of peptide libraries. The deliberate incorporation of a racemic mixture of D- and L-phenylalanine is a powerful strategy in drug discovery, enabling the creation of diverse chemical entities for screening and the development of peptides with enhanced therapeutic properties.
Introduction: The Advantage of Stereochemical Diversity
In peptide-based drug discovery, the introduction of non-proteinogenic amino acids is a key tactic for overcoming the limitations of native peptides, such as poor metabolic stability. Peptides containing D-amino acids, the enantiomers of the naturally occurring L-amino acids, often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[1][2][3] Furthermore, the stereochemistry of an amino acid residue can significantly influence a peptide's three-dimensional structure, which in turn affects its binding affinity and biological activity.[2][3]
This compound is a racemic mixture of Fmoc-protected D- and L-phenylalanine. Its primary application in solid-phase peptide synthesis (SPPS) is the intentional introduction of stereochemical diversity at a specific position within a peptide sequence.[2] This results in the synthesis of a pair of diastereomeric peptides in a single process, which can then be screened for desired biological activities. This approach is particularly valuable in the early stages of drug discovery for generating peptide libraries with a broader range of conformations and biological functions.[4]
Core Properties of this compound
This compound serves as a fundamental building block in the widely adopted Fmoc/tBu solid-phase peptide synthesis methodology.[1] The Fmoc protecting group shields the α-amino group of the phenylalanine, preventing unwanted side reactions during peptide bond formation.[1] This protecting group is labile under mild basic conditions, typically using a solution of piperidine (B6355638) in N,N-Dimethylformamide (DMF), allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1]
| Property | Data |
| CAS Number | 126727-04-6 |
| Molecular Weight | 387.43 g/mol |
| Molecular Formula | C₂₄H₂₁NO₄ |
| Appearance | White to off-white solid/powder |
| Stereochemistry | Racemic mixture (D- and L-enantiomers) |
Quantitative Parameters in Solid-Phase Peptide Synthesis
The success of SPPS is assessed by several quantitative metrics. While specific data can be sequence and protocol-dependent, the following table summarizes typical values for the coupling of Fmoc-protected amino acids. The use of this compound is expected to result in a near 1:1 incorporation of the D- and L-isomers.[2]
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | >99% | Can be monitored qualitatively with tests like the Kaiser test or quantitatively via UV monitoring of Fmoc deprotection. Incomplete coupling leads to deletion sequences.[2] |
| Racemization | <1% for most amino acids | Phenylalanine is not considered a high-risk residue for racemization during coupling, unlike amino acids such as histidine or cysteine. The choice of coupling reagents can influence the risk of racemization.[2] |
| Cleavage Yield | 70-95% | Highly dependent on the peptide sequence, the chosen resin, and the cleavage cocktail used.[2] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Peptide Incorporating a DL-Phenylalanine Residue
This protocol outlines a standard manual procedure for a single coupling cycle of this compound in Fmoc-based SPPS on a 0.1 mmol scale.[1][4]
Materials and Reagents:
-
Fmoc-compatible resin (e.g., Rink Amide resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)[5]
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol[3]
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[3][4]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent like HBTU (3-5 equivalents) in DMF.[4]
-
Add DIPEA (6-10 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.[2][4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[2][4]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[4]
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.[1][4]
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.[4]
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.[4]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4][6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[4]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[4]
-
-
Purification and Analysis: The crude product will be a mixture of two diastereomers. These can be separated and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identities confirmed by mass spectrometry (MS).[2]
Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 2: "Split-and-Mix" Synthesis for a Combinatorial Peptide Library
The "split-and-mix" (or "split and pool") synthesis strategy is a powerful method for creating large, diverse peptide libraries where each bead in the resin theoretically contains a single unique peptide sequence.[7][8]
Procedure:
-
Initial Setup: Start with a single batch of resin.
-
First Diversification Step:
-
Swell the resin and perform the initial Fmoc deprotection as described in Protocol 1.
-
Divide the resin into equal portions, one for each amino acid (or type of amino acid, e.g., this compound) to be introduced at this position.
-
Couple a different amino acid to each portion of the resin in separate reaction vessels.
-
-
Pooling: After the coupling reaction is complete and the resin portions have been thoroughly washed, combine all portions back into a single vessel and mix thoroughly.
-
Subsequent Cycles:
-
Perform the Fmoc deprotection on the entire pooled batch of resin.
-
Split the resin again into equal portions.
-
Couple the next set of amino acids to each portion.
-
-
Repeat: Repeat the pooling, deprotection, and splitting/coupling steps for the desired length of the peptide.
-
Final Cleavage: After the final coupling and deprotection steps, the library can be cleaved from the resin. Note that this will result in a mixture of all the synthesized peptides. For screening assays where the peptide remains attached to the bead, cleavage is not performed.
Caption: The "Split-and-Mix" workflow for creating a one-bead-one-compound peptide library.
Applications in Drug Discovery
The use of this compound to generate peptide libraries is a valuable tool in the search for new therapeutic agents.
-
Enzyme Inhibitors: The bulky and hydrophobic nature of the phenylalanine side chain makes it a key residue for binding within the active sites of many enzymes.[5] Libraries incorporating D- and L-Phe can be screened to identify potent and selective inhibitors for targets such as proteases (e.g., chymotrypsin) and metalloproteases (e.g., Insulin-Regulated Aminopeptidase, IRAP).[5]
-
Targeting Signaling Pathways: Peptides can be designed to modulate cellular signaling pathways, such as the MAPK pathway, which is often dysregulated in diseases like cancer.[1] The inclusion of D-phenylalanine can enhance the metabolic stability of peptide antagonists, making them more effective as potential therapeutics.[1]
-
Enhanced Pharmacological Properties: The primary benefit of incorporating D-amino acids is the increased resistance to proteolytic degradation.[2][3] This leads to a longer in vivo half-life, which is a critical factor for improving the efficacy and dosing regimen of peptide drugs.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Fmoc-DL-Phe-OH Enantiomers by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH) is a crucial building block in solid-phase peptide synthesis (SPPS). The stereochemical purity of amino acid derivatives is a critical quality attribute in the synthesis of peptides, as the presence of undesired enantiomers can significantly impact the biological activity, efficacy, and safety of the final peptide therapeutic.[1][2] Consequently, robust analytical methods for the accurate determination of enantiomeric purity are essential. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[1][3]
This application note provides a detailed protocol for the chiral separation of this compound enantiomers using reversed-phase HPLC. The method described is suitable for quality control in research, development, and manufacturing environments.
Data Presentation
The successful chiral separation of this compound is highly dependent on the selection of the appropriate chiral stationary phase and the optimization of the mobile phase. Polysaccharide-based CSPs have demonstrated broad applicability and excellent enantioselectivity for a wide range of Fmoc-protected amino acids.[1][2][3] The following table summarizes the performance of various polysaccharide and other types of CSPs for the chiral separation of Fmoc-Phe-OH enantiomers. A resolution (Rs) value greater than 1.5 is generally considered baseline separation.[1]
Table 1: Comparative Performance of Chiral Stationary Phases for Fmoc-Phe-OH Enantiomer Separation
| Chiral Stationary Phase (CSP) | CSP Type | Mobile Phase | Resolution (Rs) | Key Advantages |
| Lux® 5 µm Cellulose-1 | Polysaccharide | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) | > 1.5 | Broad applicability for Fmoc-amino acids.[1] |
| Lux® 5 µm Cellulose-2 | Polysaccharide | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) | > 1.5 | High success rate for resolving Fmoc-amino acids.[3] |
| Lux® 5 µm Cellulose-3 | Polysaccharide | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) | > 1.5 | Effective for challenging separations.[3] |
| CHIRALPAK® ZWIX(+)™ | Zwitterionic Ion-Exchanger | H₂O/MeOH (1/99 v/v) with 30 mM TEA and 60 mM FA | 2.11 | Provides alternative selectivity.[4][5] |
| CHIROBIOTIC™ T | Macrocyclic Glycopeptide | Reversed-phase or Polar Organic | Baseline resolution achievable | Versatile in multiple mobile phase modes.[1] |
| CHIROBIOTIC™ R | Macrocyclic Glycopeptide | Reversed-phase or Polar Organic | Baseline resolution achievable | Effective for a wide variety of acidic compounds.[1] |
Note: ACN = Acetonitrile, TFA = Trifluoroacetic Acid, MeOH = Methanol, TEA = Triethylamine, FA = Formic Acid.
Experimental Protocols
This section provides a detailed methodology for the chiral analysis of this compound using a polysaccharide-based CSP.
Protocol 1: Chiral HPLC Separation of this compound
Objective: To achieve baseline separation of the D- and L-enantiomers of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector (e.g., Agilent® 1100 or equivalent).[3]
-
Chiral Column: Lux® 5 µm Cellulose-1 (250 x 4.6 mm).[1]
-
Acetonitrile (HPLC grade).
-
Trifluoroacetic Acid (TFA, HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Sample of this compound for analysis.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile / Water with 0.1% TFA (v/v). The exact ratio may need optimization, a starting point is 60:40 (Acetonitrile:Water with 0.1% TFA).[3]
-
Elution Mode: Isocratic.[3]
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a similar concentration.
4. System Suitability:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the this compound reference standard solution.
-
Verify that the system suitability criteria are met. The resolution between the two enantiomer peaks should be greater than 1.5.
5. Analysis Procedure:
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (typically less than 25 minutes).[3][6]
-
Identify the peaks corresponding to the D- and L-enantiomers based on their retention times, which can be confirmed by injecting individual enantiomer standards if available.
-
Integrate the peak areas of both enantiomers.
6. Calculation of Enantiomeric Purity:
-
Calculate the percentage of each enantiomer using the following formula: % Enantiomer = (Area of Enantiomer Peak / Total Area of Both Peaks) x 100
-
The enantiomeric excess (% ee) can be calculated as: % ee = |(% L-enantiomer) - (% D-enantiomer)|
Visualizations
The following diagrams illustrate the experimental workflow for the chiral HPLC method development and the key components involved in the separation process.
Caption: General workflow for the chiral HPLC analysis of this compound.
Caption: Principle of chiral separation of this compound enantiomers on a CSP.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
Application Notes and Protocols for the Enzymatic Resolution of Fmoc-DL-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirally pure amino acids are fundamental building blocks in the synthesis of peptide-based therapeutics and other pharmaceuticals. The stereochemistry of these molecules is critical as it directly influences their biological activity, efficacy, and safety profiles. N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH) is a racemic mixture of the D- and L-enantiomers of phenylalanine, protected with the base-labile Fmoc group. This protecting group is instrumental in solid-phase peptide synthesis (SPPS). The resolution of this racemic mixture into its constituent enantiomers is a crucial step for the incorporation of either D- or L-phenylalanine into a peptide chain, which can significantly modulate the peptide's properties, such as resistance to enzymatic degradation and receptor binding affinity.
Enzymatic kinetic resolution offers a highly efficient, selective, and environmentally benign alternative to traditional chemical resolution methods. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate, allowing for the separation of the unreacted enantiomer from the product. This application note provides detailed protocols for the lipase-catalyzed kinetic resolution of the methyl ester of this compound.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is based on the difference in the rate of reaction of a chiral catalyst with the two enantiomers of a racemic mixture. In the case of lipase-catalyzed resolution of this compound methyl ester, the enzyme will selectively acylate or hydrolyze one enantiomer at a much faster rate than the other.
Two primary strategies can be employed:
-
Enantioselective N-Acylation: In a non-aqueous solvent, a lipase (B570770) selectively transfers an acyl group from an acyl donor (e.g., vinyl acetate) to the amino group of one enantiomer of the racemic this compound methyl ester. This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated.
-
Enantioselective Hydrolysis: In an aqueous or biphasic system, a lipase selectively hydrolyzes the methyl ester of one enantiomer of this compound methyl ester, yielding the corresponding carboxylic acid and the unreacted ester of the other enantiomer. These can then be separated based on their differing solubility.
The ideal kinetic resolution process is terminated at approximately 50% conversion, which theoretically provides the highest possible enantiomeric excess (e.e.) for both the product and the remaining substrate.
Key Enzymes and Reagents
-
Enzymes: Lipases are the most commonly used enzymes for the kinetic resolution of amino acid esters due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. Immobilized lipases are particularly advantageous as they can be easily recovered and reused, simplifying downstream processing and reducing costs.
-
Immobilized Candida antarctica Lipase B (CAL-B): (e.g., Novozym® 435) is a highly versatile and robust lipase known for its excellent enantioselectivity in a wide range of resolutions.
-
Pseudomonas cepacia Lipase (PCL): Another widely used lipase with a different selectivity profile compared to CAL-B.
-
-
Substrate: this compound must first be esterified (e.g., to the methyl ester, Fmoc-DL-Phe-OMe) to be a suitable substrate for lipase-catalyzed acylation or hydrolysis.
-
Acyl Donors (for N-acylation): Irreversible acyl donors like vinyl acetate (B1210297) are often preferred as they drive the reaction forward and prevent the reverse reaction.
-
Solvents: The choice of solvent is crucial and can significantly impact enzyme activity and enantioselectivity. Non-polar organic solvents such as methyl tert-butyl ether (MTBE), toluene, or hexane (B92381) are commonly used for N-acylation reactions.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Enantioselective N-Acylation of Fmoc-DL-Phe-OMe
This protocol is adapted from established methods for the resolution of similar aromatic amino acid esters and provides a starting point for optimization.
Materials and Reagents:
-
This compound methyl ester (Fmoc-DL-Phe-OMe)
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE, anhydrous)
-
Molecular sieves (4Å, activated)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Analytical chiral HPLC system
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Fmoc-DL-Phe-OMe (e.g., 2.0 g, 4.96 mmol) and anhydrous MTBE (40 mL).
-
Add activated molecular sieves (1.0 g) to the mixture to ensure anhydrous conditions.
-
Add vinyl acetate (1.5 equivalents, 0.68 mL, 7.44 mmol).
-
Equilibrate the mixture to the desired reaction temperature (e.g., 40°C) with stirring.
-
Initiate the reaction by adding immobilized CAL-B (e.g., 200 mg).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate (ee_S) and product (ee_P).
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting mixture of N-acetyl-Fmoc-L-Phe-OMe and unreacted Fmoc-D-Phe-OMe can be separated by column chromatography on silica (B1680970) gel.
Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
Accurate determination of the enantiomeric excess of the substrate and product is crucial for evaluating the effectiveness of the enzymatic resolution.[1][2][3][4][5]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase: A polysaccharide-based column such as Lux® 5 µm Cellulose-1 (250 x 4.6 mm) or equivalent is recommended.[2][5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier is typically effective. A common mobile phase is Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in water (e.g., 60:40 v/v).[1][5]
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified fractions in the mobile phase.
Chromatographic Conditions:
-
Column: Lux® 5 µm Cellulose-1 (250 x 4.6 mm)[2]
-
Mobile Phase: Acetonitrile / 0.1% TFA in water (60:40)[1]
-
Column Temperature: 25°C[1]
-
Injection Volume: 5-10 µL[2]
Procedure:
-
Prepare a racemic standard of Fmoc-DL-Phe-OMe to determine the retention times of the D- and L-enantiomers.
-
Inject the samples from the enzymatic reaction.
-
Identify the peaks corresponding to the D- and L-enantiomers of the substrate and the acylated product.
-
Calculate the enantiomeric excess (% ee) for the substrate and product using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation
The efficiency of a kinetic resolution is typically evaluated based on the conversion percentage, the enantiomeric excess of the substrate (ee_S) and product (ee_P), and the enantioselectivity (E-value), which is a measure of the enzyme's ability to discriminate between the two enantiomers.
Table 1: Representative Data for Lipase-Catalyzed Resolution of Fmoc-DL-Phe-OMe
| Enzyme | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee_S (%) | ee_P (%) | E-value |
| Immobilized CAL-B | MTBE | 40 | 24 | 50 | >99 | 98 | >200 |
| Immobilized PCL | Toluene | 50 | 36 | 48 | 95 | 92 | ~100 |
| Free CAL-B | Hexane | 30 | 48 | 52 | 97 | 96 | >150 |
| Immobilized CAL-B | Dioxane | 40 | 24 | 45 | 88 | 85 | ~50 |
Note: The data presented in this table are representative values based on typical lipase-catalyzed resolutions of N-protected amino acid esters and should be used as a guideline. Actual results may vary depending on the specific reaction conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic resolution of Fmoc-DL-Phe-OMe by N-acylation.
References
The Versatility of Fmoc-DL-Phe-OH in Modern Drug Discovery: Applications and Protocols
Fmoc-DL-Phe-OH, a protected form of the amino acid phenylalanine, serves as a critical building block in the synthesis of peptide-based therapeutics. Its application in solid-phase peptide synthesis (SPPS) allows for the strategic incorporation of both L- and D-enantiomers of phenylalanine into peptide chains. This stereochemical diversity is a key strategy in modern drug design to enhance the therapeutic potential of peptides by improving their stability, bioavailability, and receptor-binding properties.
N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (this compound) is a racemic mixture, meaning it contains both the D- and L-isomers of phenylalanine.[1] The Fmoc protecting group on the α-amino group is base-labile, making it ideal for the iterative process of SPPS.[1] This technical guide provides an in-depth overview of the applications of this compound in drug discovery, complete with detailed experimental protocols and quantitative data to aid researchers, scientists, and drug development professionals.
Core Applications in Drug Development
The primary application of this compound is in the synthesis of therapeutic peptides with improved pharmacological properties.[2] The introduction of a D-amino acid like D-Phenylalanine can fundamentally alter a peptide's susceptibility to proteases, which are a major hurdle for the efficacy of peptide drugs.[2]
Key advantages of incorporating D-phenylalanine using this compound include:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.[1][2] This is because proteases are stereospecific for L-amino acids.[3]
-
Modulation of Bioactivity and Specificity: The stereochemistry of amino acids plays a crucial role in the three-dimensional structure of a peptide and its interaction with biological targets.[2] Incorporating D-Phenylalanine can induce specific conformational changes, such as promoting β-turn formation, which can lead to enhanced receptor binding affinity and specificity.[2]
-
Development of Enzyme Inhibitors: The bulky and hydrophobic benzyl (B1604629) side chain of phenylalanine is a critical component for achieving high-affinity and selective binding to the active sites of various enzymes.[4] this compound is used in the synthesis of peptide-based inhibitors targeting enzymes like Insulin-Regulated Aminopeptidase (IRAP) and chymotrypsin.[4]
-
Creation of Peptide Libraries: The use of the racemic mixture, this compound, is particularly useful for generating peptide libraries where stereochemical diversity at a specific position is desired.[5] This allows for the synthesis of pairs of diastereomeric peptides in a single process for screening and identifying leads with improved properties.[5]
-
Fluorescently Labeled Peptides: this compound is used in the synthesis of peptides that can be subsequently labeled with fluorescent dyes.[6] These labeled peptides are invaluable tools for visualizing and quantifying peptide distribution, binding, and cellular uptake in drug discovery research.[6]
-
Hydrogels for Drug Delivery: Self-assembling hydrogels derived from Fmoc-amino acids, including this compound, are being explored as biocompatible and biodegradable scaffolds for the sustained release of therapeutic agents.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound and the properties of D-phenylalanine-containing peptides.
| Parameter | Typical Value/Range | Significance in Drug Discovery | Reference |
| Coupling Efficiency in SPPS | >99% | High coupling efficiency is crucial for the synthesis of high-purity, full-length peptides. | [5] |
| Half-life of D-Phe Peptides | Significantly Increased | Compared to all-L-peptides, D-amino acid incorporation enhances resistance to proteolysis, leading to longer in vivo action. | [1][2] |
| Receptor Binding Affinity (IC50/Ki) | Varies (nM to µM) | The stereochemistry at the phenylalanine position can significantly impact binding affinity to the target receptor. | [2] |
Table 1: General Quantitative Parameters in Fmoc-SPPS and D-Phe Peptide Properties.
| Property | L-Amino Acid Peptide | D-Amino Acid Containing Peptide | Rationale for Improvement | Reference |
| Proteolytic Stability | Low | High | D-amino acid residues are not recognized by most endogenous proteases, thus preventing cleavage of the peptide bond. | [2] |
| Receptor Specificity | Native Specificity | Potentially Altered/Improved | Changes in peptide conformation due to the D-amino acid can lead to altered or more specific binding to the target receptor. | [2] |
| Immunogenicity | Can be Immunogenic | Often Reduced | D-peptides are less likely to be processed and presented by antigen-presenting cells. |
Table 2: Comparative Properties of L- and D-Amino Acid Containing Peptides.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound
This protocol outlines a generalized manual procedure for a single coupling cycle in Fmoc-based SPPS.[1]
Materials:
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin)[6]
-
Base (e.g., DIPEA)[5]
-
Deprotection solution: 20% piperidine (B6355638) in DMF[4]
-
Washing solvents: DMF, DCM[2]
-
Reaction vessel with a sintered glass filter[2]
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminal amino acid.[4]
-
Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and byproducts.[4]
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents), a coupling reagent (e.g., HBTU/HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in a minimal amount of DMF. Allow the activation to proceed for 1-2 minutes.[2]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.[2]
-
Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.[1]
-
(Optional) Capping: To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).
-
Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the desired peptide sequence.[1]
Protocol 2: Cleavage and Deprotection of the Synthesized Peptide
Materials:
Procedure:
-
Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[6]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.[5]
-
Dry the crude peptide pellet under vacuum.[6]
Protocol 3: Purification and Analysis of the Peptide
Materials:
Procedure:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Verify the identity and purity of the peptide by mass spectrometry (MS).[2]
Protocol 4: In Vitro Proteolytic Stability Assay
This protocol provides a general method to assess the stability of a D-Phenylalanine-containing peptide.[2]
Materials:
-
Test peptide (containing D-Phenylalanine)
-
Control peptide (all L-amino acid version)
-
Protease solution (e.g., Trypsin, Chymotrypsin, or human serum)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Dissolve the test and control peptides in the assay buffer to a final concentration of 1 mg/mL.
-
Incubate the peptide solutions with the protease solution at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC to determine the percentage of intact peptide remaining over time.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key processes in the application of this compound.
Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Caption: Logical workflow for peptide drug discovery using this compound.
Caption: Representative signaling pathway (MAPK) targeted by a D-Phe-containing peptide antagonist.[1]
References
Application Notes and Protocols for the Synthesis of Peptides with D-Amino Acids using Fmoc-DL-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging Stereochemical Diversity in Peptide Synthesis
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide science, enabling the development of novel therapeutic peptides and research tools. D-amino acids, the enantiomers of the naturally occurring L-amino acids, are of particular interest. Peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to a longer in vivo half-life.[1] Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, potentially leading to altered binding affinities and biological activities.[1]
Fmoc-DL-Phe-OH, a racemic mixture of N-α-Fmoc-protected D- and L-phenylalanine, is a specialized reagent for solid-phase peptide synthesis (SPPS). While enantiomerically pure Fmoc-D-Phe-OH is used for the site-specific incorporation of a D-phenylalanine residue, the use of the racemic mixture, this compound, serves the distinct purpose of generating peptide libraries.[1] This approach allows for the synthesis of a pair of diastereomeric peptides in a single process, which can then be screened for desired biological activities, making it a valuable tool in drug discovery.[1]
Quantitative Data in Solid-Phase Peptide Synthesis (SPPS)
The efficiency of SPPS is assessed by several quantitative parameters. When using this compound, it is expected that the D- and L-isomers will couple with similar efficiency, resulting in an approximately 1:1 mixture of the corresponding peptide diastereomers.[1]
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | >99% | Monitored by qualitative tests (e.g., Kaiser test) or quantitative methods (e.g., UV monitoring of Fmoc deprotection). Incomplete coupling can lead to deletion sequences.[1] |
| Racemization | <1% for most amino acids | Phenylalanine is generally not considered a high-risk amino acid for racemization during coupling. However, the use of carbodiimide (B86325) coupling reagents can increase this risk.[1] |
| Cleavage Yield | 70-95% | Dependent on the peptide sequence, the resin used, and the cleavage cocktail.[1] |
| Purity of Crude Peptide | 50-90% | Highly sequence-dependent. Purification by reverse-phase HPLC is typically required to separate the diastereomers.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a general manual procedure for a single coupling cycle in Fmoc-based SPPS. The quantities provided are illustrative for a 0.1 mmol synthesis scale.
Materials and Reagents:
-
Fmoc-protected amino acid resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade (amine-free)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU, or HCTU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether, cold
Workflow for a Single SPPS Cycle:
References
Fmoc-DL-Phe-OH: A Versatile Building Block for the Development of Advanced Peptidomimetics
Application Note AP2025-12-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-DL-Phe-OH, a racemic mixture of N-α-(9-Fluorenylmethoxycarbonyl)-D- and L-phenylalanine, is a pivotal building block in the synthesis of peptidomimetics—molecules designed to mimic the structure and function of natural peptides.[1][2] The incorporation of the D-enantiomer of phenylalanine into peptide sequences is a key strategy in modern drug design to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[3] Peptides containing D-amino acids often exhibit significantly increased resistance to enzymatic degradation, leading to a longer in vivo half-life.[2][4] This enhanced stability, coupled with the potential for altered receptor binding and improved pharmacological profiles, makes this compound an invaluable tool for the development of novel therapeutics targeting a wide range of diseases, including cancer and neurodegenerative disorders.[5][6][7]
Properties and Applications of this compound
This compound serves as a foundational component in solid-phase peptide synthesis (SPPS), the most common methodology for constructing peptides and their analogs.[1][2] The Fmoc protecting group shields the α-amino group of phenylalanine, preventing unwanted side reactions during peptide bond formation.[1] Its lability to mild basic conditions, typically a solution of piperidine (B6355638) in DMF, allows for a robust and versatile synthetic strategy.[8]
The primary applications of this compound in the development of peptidomimetics include:
-
Enhancing Proteolytic Stability: The substitution of an L-amino acid with its D-enantiomer creates a peptide bond that is not recognized by most endogenous proteases, significantly increasing the peptide's resistance to degradation.[5][4] A notable example is octreotide, a synthetic analog of somatostatin (B550006) containing a D-phenylalanine residue, which has a substantially longer half-life than its natural counterpart.[5]
-
Modulating Bioactivity and Specificity: The stereochemistry of amino acids is critical for the three-dimensional structure of a peptide and its interaction with biological targets.[5] Incorporating D-phenylalanine can induce specific conformational changes, such as promoting the formation of β-turns, which can lead to enhanced receptor binding affinity and specificity.[5]
-
Developing Novel Therapeutic Agents: this compound is instrumental in the synthesis of a diverse range of peptide-based therapeutics, including agonists and antagonists for G-protein coupled receptors (GPCRs), enzyme inhibitors, and antimicrobial peptides.[5][9]
Quantitative Data Summary
The incorporation of D-phenylalanine using this compound in SPPS leads to tangible improvements in the pharmacological properties of peptides. The following tables summarize key quantitative data comparing native peptides with their D-Phe-containing peptidomimetic analogs.
| Parameter | Native Peptide (L-Phe) | Peptidomimetic (D-Phe) | Fold Improvement | Reference(s) |
| Enzymatic Stability | ||||
| Half-life in Human Serum | 5.0 hours | > 24 hours | > 4.8 | [10] |
| Half-life in Human Plasma | 3.2 hours | 43.5 hours | 13.6 | [10] |
| Receptor Binding Affinity (Ki in nM) | ||||
| Somatostatin Receptor 2 (SSTR2) | Somatostatin: 0.8 ± 0.2 | Octreotide: 0.6 ± 0.1 | 1.3 | [11] |
| Somatostatin Receptor 5 (SSTR5) | Somatostatin: 1.0 ± 0.2 | Octreotide: 6.3 ± 1.1 | 0.16 | [11] |
| Inhibitory Activity (IC50) | ||||
| HIV-1 Activity (EC50 in µM) | Not specified | Phenylalanine-containing peptidomimetic (I-19): 2.53 ± 0.84 | Not applicable | [12] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Peptidomimetic using this compound
This protocol outlines the manual synthesis of a peptide incorporating a D-phenylalanine residue from this compound using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
This compound and other required Fmoc-amino acids
-
Coupling reagents: HBTU/HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM), Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.
-
Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, then drain. Add a fresh portion of the piperidine solution and agitate for an additional 15-20 minutes. Drain the solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Protease Stability Assay
This protocol provides a general method to assess the stability of a D-phenylalanine-containing peptidomimetic against a common protease.
Materials:
-
Peptidomimetic and corresponding L-amino acid peptide
-
Protease (e.g., Trypsin, Chymotrypsin, or human serum)
-
Incubation buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
RP-HPLC system
Procedure:
-
Sample Preparation: Prepare stock solutions of the peptidomimetic and the control L-peptide in a suitable solvent.
-
Reaction Setup:
-
In a microcentrifuge tube, add the peptide solution to the pre-warmed incubation buffer.
-
Initiate the reaction by adding the protease stock solution (a typical enzyme:substrate ratio is 1:20 to 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide under the assay conditions.
Protocol 3: Western Blot for MAPK/ERK Pathway Activation
This protocol details the analysis of ERK1/2 phosphorylation, a downstream indicator of GPCR activation, in response to treatment with a peptidomimetic.[1][13][14]
Materials:
-
Cell line expressing the target GPCR (e.g., HEK-293 cells)
-
Cell culture media and supplements
-
Peptidomimetic agonist
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with varying concentrations of the peptidomimetic for the desired time (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis: Quantify band intensities using image analysis software. Express the level of phosphorylated ERK as a ratio to total ERK.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptidomimetics in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of phenylalanine 20 in Alzheimer's amyloid beta-peptide (1-42)-induced oxidative stress and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Incorporation of Fmoc-DL-Phe-OH into Self-Assembling Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembling peptides are a class of biomaterials with significant potential in drug delivery, tissue engineering, and regenerative medicine. The incorporation of N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH), a racemic mixture of the D- and L-enantiomers of phenylalanine, into peptide sequences offers a versatile approach to modulate the physicochemical and biological properties of these materials. The self-assembly is primarily driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones, leading to the formation of nanofibrous hydrogel scaffolds.[1][2] The inclusion of the D-enantiomer of phenylalanine can enhance the proteolytic stability of the resulting peptides, a crucial attribute for in vivo applications.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of self-assembling peptides incorporating this compound.
Key Applications
-
Sustained Drug Delivery: The hydrogel matrix formed by this compound containing peptides can encapsulate and provide sustained release of therapeutic agents, ranging from small molecules to larger biologics.[1][3]
-
Tissue Engineering: The nanofibrous architecture of the hydrogels mimics the extracellular matrix, providing a suitable scaffold for cell culture and promoting tissue regeneration.[1]
-
Development of Enzyme Inhibitors: The incorporation of D-phenylalanine can be leveraged to design peptide-based enzyme inhibitors with enhanced stability and specific binding affinities. Peptides containing D-amino acids have been investigated as inhibitors of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5]
Quantitative Data Summary
The following tables summarize representative quantitative data for Fmoc-phenylalanine-based hydrogels. It is important to note that specific values for hydrogels incorporating this compound may vary and should be determined experimentally.
Table 1: Mechanical Properties of Fmoc-Phenylalanine Derivative Hydrogels
| Hydrogelator | Concentration (mM) | pH | Storage Modulus (G') (Pa) |
| Fmoc-Phe-DAP | 10 | 7.0 | 604.7 |
| Fmoc-F₅-Phe-DAP | 10 | 7.0 | 1423 |
| Fmoc-FF/Fmoc-GG (70/30) | - | - | ~4000 (low shear) |
| Fmoc-FF/Fmoc-GG (70/30) | - | - | ~1000 (high shear) |
| Fmoc-K3 | 2.0 wt% | - | 2526 |
Data sourced from references[6][7][8][9]. Note: Fmoc-Phe-DAP and Fmoc-F₅-Phe-DAP are cationic derivatives.
Table 2: Drug Release from Fmoc-Peptide Hydrogels
| Hydrogel System | Encapsulated Drug | Release Profile | Reference |
| Fmoc-FFF* | Dexamethasone | Biphasic: initial erosion-dominated followed by diffusion-controlled | [10] |
| Fmoc-FF | Indomethacin (0.05-0.1%) | 100% release within 5 hours | [11] |
| Cationic Fmoc-F₅-Phe-DAP | Diclofenac | Sustained release over nearly two weeks in vivo | [3] |
Table 3: Cell Viability on Peptide Scaffolds
| Scaffold | Cell Type | Viability Assay | Result | Reference |
| Fmoc-K1 Hydrogel | 3T3-L1 | - | Disfavored cell adhesion (20 ± 3% of seeded cells) | [6] |
| Fmoc-K2 Hydrogel | 3T3-L1 | - | Disfavored cell adhesion (36 ± 8% of seeded cells) | [6] |
| Fmoc-K3 Hydrogel | 3T3 and HaCaT | Cell Adhesion, Survival, and Duplication | Fully supported | [6] |
| PLGA/Gelatin Nanofibrous Scaffolds | - | MTT Assay | No significant difference compared to control | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound
This protocol outlines a standard manual procedure for a single coupling cycle in Fmoc-based SPPS.
Workflow for Solid-Phase Peptide Synthesis
Caption: A generalized workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes. Drain and repeat the treatment for another 15-20 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., this compound, 3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2). The peptide is then cleaved from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Hydrogel Formation by pH Switch Method
This protocol describes the formation of a hydrogel from an this compound-containing peptide by adjusting the pH.
Workflow for Hydrogel Formation (pH Switch)
Caption: Workflow for inducing peptide self-assembly and hydrogelation via a pH switch.
Materials:
-
Synthesized peptide containing this compound
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl) or Glucono-δ-lactone (GdL)
Procedure:
-
Dissolution: Dissolve the peptide in deionized water to the desired concentration (e.g., 0.5 - 2.0 wt%).
-
pH Adjustment for Solubilization: Adjust the pH of the peptide solution to approximately 10.5 with 0.1 M NaOH to ensure the peptide is fully dissolved.
-
Triggering Gelation: Gradually lower the pH to trigger self-assembly and hydrogelation. This can be achieved by:
-
Acid Titration: Slowly adding 0.1 M HCl dropwise while gently stirring until the desired final pH (e.g., 7.4) is reached.
-
GdL Hydrolysis: Adding GdL to the solution. GdL will slowly hydrolyze to gluconic acid, resulting in a gradual and uniform decrease in pH.
-
-
Incubation: Allow the solution to stand undisturbed at room temperature for hydrogel formation. The time required for gelation will vary depending on the peptide sequence and concentration.
Protocol 3: Characterization of Self-Assembling Peptides
Purpose: To visualize the morphology and dimensions of the self-assembled nanostructures.
Procedure:
-
Prepare a dilute solution of the self-assembling peptide under conditions that promote assembly.
-
Place a drop of the peptide solution onto a carbon-coated TEM grid.
-
Allow the grid to sit for 30-60 seconds.
-
Wick off the excess solution using filter paper.
-
(Optional) For negative staining, place the grid onto a drop of a heavy metal stain (e.g., 1% uranyl acetate) for 10-30 seconds.
-
Wick off the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope.[13]
Purpose: To determine the secondary structure of the peptides in solution and within the hydrogel.
Procedure:
-
Prepare a peptide solution of known concentration (e.g., 10 µM) in the appropriate buffer.[14]
-
Record a baseline spectrum of the buffer alone in a quartz cuvette (typically with a 1 mm path length) in the far-UV range (e.g., 190-260 nm).
-
Replace the buffer with the peptide solution and record the spectrum under the same conditions.
-
Subtract the buffer baseline from the peptide spectrum.
-
The resulting spectrum can be analyzed to estimate the secondary structure content (e.g., β-sheet, α-helix, random coil). A characteristic negative peak around 218 nm is indicative of a β-sheet structure, which is common for Fmoc-peptide assemblies.[10]
Protocol 4: In Vitro Cell Viability Assay (MTT Assay)
Purpose: To assess the cytocompatibility of the peptide hydrogel scaffold.
Procedure:
-
Prepare sterile peptide hydrogels in a multi-well plate.
-
Seed cells onto the surface of the hydrogels at a desired density.
-
Culture the cells for the desired time periods (e.g., 1, 3, 5 days).
-
At each time point, add MTT solution to the wells and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Cell viability is typically expressed as a percentage relative to cells cultured on a standard tissue culture plastic control.[12][15]
Signaling Pathway: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[1][16] Peptides incorporating D-amino acids can be designed to act as inhibitors of specific components within this pathway, offering therapeutic potential.[4][5][17]
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. Low Molecular Weight Supramolecular Hydrogels for Sustained and Localized In Vivo Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rational Design of Specific Peptide Inhibitor against p38α MAPK at Allosteric-Site: A Therapeutic Modality for HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Circular Dichroism (CD) [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. Peptides as signaling inhibitors for mammalian MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Fmoc-DL-Phe-OH Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-α-Fmoc-DL-phenylalanine (Fmoc-DL-Phe-OH) is a derivative of the racemic amino acid phenylalanine, widely used in solid-phase peptide synthesis (SPPS), particularly for generating peptide libraries with stereochemical diversity.[1] The successful incorporation of this amino acid and the overall success of the peptide synthesis rely on careful monitoring of key reaction steps: Fmoc deprotection and amino acid coupling. Incomplete reactions can lead to the formation of deletion sequences and other impurities, complicating purification and compromising the final product's quality.[1] This document provides detailed application notes and protocols for the essential analytical techniques used to monitor these critical reactions.
Key Monitoring Checkpoints in Solid-Phase Peptide Synthesis (SPPS)
The two most critical stages to monitor during the incorporation of this compound are:
-
Fmoc-Deprotection: Ensuring the complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain to make the primary amine available for the next coupling step.
-
Coupling Reaction: Confirming the complete acylation of the free N-terminal amine with the incoming this compound, forming a new peptide bond.[2]
Qualitative and quantitative analytical techniques are employed at these checkpoints to guide the synthesis process, troubleshoot issues, and ensure the desired peptide is synthesized with high fidelity.
Analytical Techniques and Protocols
Qualitative Monitoring: The Kaiser Test
The Kaiser test is a rapid and sensitive colorimetric assay used to detect the presence of free primary amines on the resin.[3] It is an indispensable tool for real-time monitoring of coupling reaction completion.
-
Principle: Ninhydrin (B49086) reacts with primary amines to produce a dark blue color (Ruhemann's purple). A positive test (blue beads) after a coupling step indicates that free amines are still present, signifying an incomplete reaction. A negative test (yellow or colorless beads) indicates the reaction is complete.[2][3]
-
Application:
-
Post-Coupling: To confirm the consumption of all free amines.
-
Post-Deprotection: To confirm the successful removal of the Fmoc group and the presence of free amines ready for the next coupling cycle.
-
Protocol: Kaiser Test [3]
-
Sample Collection: Carefully remove a small sample of resin beads (approximately 1-2 mg) from the reaction vessel and place them in a small glass test tube.
-
Washing: Wash the beads with DMF and then Dichloromethane (DCM) to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the following three reagents to the test tube:
-
Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Reagent B: 80% (w/v) phenol (B47542) in ethanol.
-
Reagent C: 2% (v/v) 0.001M aqueous KCN in pyridine.
-
-
Incubation: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Intense blue color on the beads and in the solution.
-
Negative Result (Complete Coupling): Beads remain yellow or colorless.
-
Caption: Kaiser Test Decision Workflow.
Quantitative Monitoring: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of peptide purity.[4] It is typically used after the peptide has been cleaved from the resin to assess the overall success of the synthesis.
-
Principle: Reverse-phase HPLC (RP-HPLC) separates the target peptide from impurities (such as deletion or truncated sequences) based on differences in their hydrophobicity. The components are eluted from a nonpolar stationary phase (e.g., C18) by a gradient of an increasing concentration of an organic solvent.[5]
-
Application:
Protocol: RP-HPLC Analysis of Crude Peptide [4][7]
-
Sample Preparation:
-
Cleave a small sample of the peptidyl-resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[8]
-
Precipitate the peptide with cold diethyl ether and dry the pellet.[7]
-
Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.[4]
-
-
Instrumentation & Conditions:
-
System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5-5 µm particle size).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[9]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (B52724).[9]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV absorbance at 214 nm or 220 nm (for the peptide backbone).[5]
-
Gradient: A typical starting gradient is a linear progression from 5% to 65% Mobile Phase B over 30-60 minutes. This should be optimized based on the peptide's hydrophobicity.[1]
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the crude peptide by determining the area percentage of the main product peak(s) relative to the total peak area.
-
Confirmatory Analysis: Mass Spectrometry (MS)
Mass spectrometry is a powerful tool used to confirm the molecular weight of the synthesized peptide, providing definitive identification of the desired product and helping to characterize impurities. It is often coupled with HPLC (LC-MS) for comprehensive analysis.[4][10]
-
Principle: Electrospray Ionization (ESI) is a soft ionization technique that generates charged ions from the peptide molecules in solution. These ions are then separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[11]
-
Application:
Protocol: LC-ESI-MS Analysis [4][11]
-
Sample Preparation: Prepare the sample as described in the HPLC protocol. The concentration may need to be adjusted for MS sensitivity (e.g., 0.1 mg/mL).[4]
-
Instrumentation & Conditions:
-
System: A high-performance liquid chromatography system coupled to an electrospray ionization mass spectrometer (LC-ESI-MS).[4]
-
HPLC Conditions: Use the same HPLC conditions as described in the protocol above.
-
MS Conditions (Example ESI Settings):
-
-
Data Analysis:
-
Examine the mass spectrum corresponding to the main HPLC peak.
-
Identify the molecular ion peak(s) [M+H]⁺, [M+2H]²⁺, etc.
-
Compare the experimentally observed molecular weight with the theoretical calculated molecular weight of the target peptide.
-
Caption: Post-Synthesis Analysis Workflow.
In-Depth Kinetic Analysis: NMR Spectroscopy
While less common for routine monitoring, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful quantitative tool for studying reaction kinetics in detail. The "cleave and analyze" approach allows for precise determination of reaction conversion.[12]
-
Principle: By cleaving the peptide from a small resin sample at different time points during a coupling reaction, ¹H NMR can be used to quantify the ratio of the unreacted free-amine peptide (reactant) to the newly coupled Fmoc-peptide (product) by comparing the integration of their unique proton signals.[12]
-
Application:
-
Detailed kinetic studies of difficult coupling reactions.
-
Precisely determining reaction completion (>99.9%) for process validation in drug development.[12]
-
Protocol: NMR "Cleave and Analyze" for Coupling Conversion [12]
-
Time-Point Sampling: During the coupling reaction, extract small, equivalent aliquots of the resin at specific time intervals (e.g., 30 min, 1 hr, 2 hr, 18 hr).
-
Washing: Thoroughly wash each resin aliquot with DMF and acetonitrile and dry under N₂.
-
Cleavage: Treat each dried resin sample with a cleavage cocktail (e.g., 96.9% TFA, 2.6% water, 0.5% TIPS) for a sufficient duration (e.g., 18 hours) to ensure complete cleavage.
-
Sample Preparation for NMR: Isolate and dry the cleaved peptide from each time point. Dissolve a precise amount (e.g., 30 mg) in a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition:
-
System: 300 MHz or higher field NMR spectrometer.
-
Acquire a standard 1D ¹H NMR spectrum for each sample.
-
-
Data Analysis:
-
Identify unique, well-resolved peaks corresponding to the reactant (peptide with a free N-terminal amine) and the product (peptide with the newly coupled this compound).
-
Calculate the reaction conversion by comparing the normalized peak integrals of the reactant and product signals. For example, the conversion can be calculated as: Conversion (%) = [Product Integral / (Product Integral + Reactant Integral)] * 100.
-
Quantitative Data Summary
The success of SPPS is measured by several key parameters. The following tables summarize typical quantitative data for reactions involving Fmoc-protected amino acids.
Table 1: Typical Performance Parameters in Fmoc-SPPS
| Parameter | Typical Value | Monitoring Method(s) | Notes |
|---|---|---|---|
| Coupling Efficiency | >99% | Kaiser Test, HPLC, NMR | Incomplete coupling leads to deletion sequences, which can be difficult to separate from the desired product.[1] |
| Fmoc Deprotection | >99.9% | UV monitoring (automated), HPLC | Incomplete deprotection results in N-terminally truncated peptides. |
| Cleavage Yield | 70-95% | Gravimetric analysis, HPLC | Highly dependent on the peptide sequence, resin type, and cleavage cocktail used.[1] |
| Crude Peptide Purity | 50-90% | HPLC | Very sequence-dependent; aggregation during synthesis can significantly lower purity.[1] |
| Racemization | <1% | Chiral HPLC/GC | Phenylalanine is not considered a high-risk amino acid for racemization during standard coupling.[1] |
Table 2: Analytical Techniques for Reaction Monitoring
| Technique | Type | Information Provided | Application Stage |
|---|---|---|---|
| Kaiser Test | Qualitative | Presence/absence of free primary amines | In-process (Post-coupling) |
| RP-HPLC | Quantitative | Purity, presence of impurities, diastereomer separation | Post-cleavage (Crude & Purified) |
| LC-MS | Quantitative & Qualitative | Molecular weight confirmation, impurity identification | Post-cleavage (Crude & Purified) |
| NMR Spectroscopy | Quantitative | Precise reaction conversion, kinetics, structure | In-depth analysis (In-process via "cleave and analyze") |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Large-Scale Peptide Synthesis Using Fmoc-DL-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern drug discovery and development. D-amino acids, the enantiomers of their natural L-counterparts, are of particular interest as they can confer remarkable therapeutic properties. Peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to a longer in vivo half-life. Furthermore, the introduction of a D-amino acid can induce specific conformational constraints, potentially leading to improved receptor affinity and altered biological activity.
Fmoc-DL-Phe-OH is a racemic mixture of N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine and N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine. It serves as a key reagent in solid-phase peptide synthesis (SPPS) for the deliberate introduction of stereochemical diversity at a specific position within a peptide sequence. This approach is particularly valuable in the generation of peptide libraries for screening and lead optimization, as it allows for the simultaneous synthesis of two diastereomers. Subsequent separation and characterization of these diastereomers can identify the optimal stereochemistry for a desired biological effect.
These application notes provide a comprehensive guide to the large-scale synthesis of peptides using this compound, covering detailed protocols, data presentation, and visualization of key workflows and biological pathways.
Data Presentation
The efficiency and outcome of large-scale solid-phase peptide synthesis are critically dependent on various parameters. The following tables summarize key quantitative data related to the use of this compound in SPPS.
Table 1: Physicochemical Properties of Fmoc-Protected Phenylalanine Derivatives
| Property | This compound | Fmoc-D-Phe-OH | Fmoc-L-Phe-OH |
| Molecular Weight ( g/mol ) | 387.43 | 387.43 | 387.43 |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Purity (by HPLC) | ≥98% | ≥99% | ≥99% |
| Solubility in DMF | Soluble | Soluble | Soluble |
Table 2: Typical Performance in Large-Scale Solid-Phase Peptide Synthesis
| Parameter | This compound | Fmoc-D-Phe-OH / Fmoc-L-Phe-OH | Notes |
| Typical Scale | 100 g - 1 kg | 100 g - 1 kg | Dependent on reactor size and resin capacity. |
| Coupling Efficiency | >99% | >99% | Can be monitored using the Kaiser test or UV monitoring of Fmoc deprotection. |
| Racemization during Coupling | Not applicable | <1% | Phenylalanine is not considered a high-risk residue for racemization under standard coupling conditions. |
| Crude Peptide Purity (Post-Cleavage) | 50-85% | 60-90% | Highly sequence-dependent. The use of this compound will result in a crude product containing two diastereomers.[1] |
| Overall Yield (Post-Purification) | 20-50% | 25-60% | Dependent on peptide length, sequence complexity, and purification efficiency. |
| Diastereomer Ratio | Approx. 1:1 | N/A | The two diastereomers are typically separable by reverse-phase HPLC.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the large-scale synthesis of a peptide incorporating this compound using the widely adopted Fmoc/tBu strategy.
Protocol 1: Large-Scale Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for a single coupling cycle in Fmoc-based SPPS on a large scale. Quantities should be scaled according to the resin loading and desired final peptide amount.
Materials and Reagents:
-
This compound
-
High-loading resin (e.g., Rink Amide resin, 0.5-1.0 mmol/g)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in a suitable reaction vessel with mechanical stirring.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Stir for 5 minutes, then drain.
-
Add a fresh portion of the piperidine solution and stir for an additional 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Stir the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a Kaiser test on a small sample of resin beads. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection (step 2). Wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Precipitation:
-
Transfer the dry peptidyl-resin to a cleavage vessel.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a precipitation vessel.
-
Precipitate the peptide by adding cold diethyl ether (10-20 times the volume of the filtrate).
-
Allow the peptide to precipitate at -20°C for at least 1 hour.
-
Centrifuge or filter to collect the crude peptide. Wash the peptide with cold diethyl ether and dry under vacuum.
-
Protocol 2: Purification of Diastereomeric Peptides by Preparative RP-HPLC
The crude peptide product will be a mixture of two diastereomers. These can be separated using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Reagents:
-
Crude peptide mixture
-
HPLC grade water with 0.1% TFA (Solvent A)
-
HPLC grade acetonitrile (B52724) with 0.1% TFA (Solvent B)
-
C18 reverse-phase preparative HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a small volume of Solvent B or a mixture of water and acetonitrile.
-
Method Development (Analytical Scale): Optimize the separation of the two diastereomers on an analytical C18 column using a shallow gradient of Solvent B.
-
Preparative HPLC Separation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions determined from the analytical scale separation.
-
Inject the dissolved crude peptide onto the column.
-
Run the preparative HPLC using the optimized gradient.
-
Collect fractions corresponding to the two separated diastereomeric peptide peaks.
-
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each diastereomer.
-
Lyophilization: Pool the pure fractions of each diastereomer separately and lyophilize to obtain the final peptide powders.
Protocol 3: Mass Spectrometry Analysis
Verify the identity of the purified peptides by mass spectrometry.
Procedure:
-
Sample Preparation: Prepare a dilute solution of each lyophilized peptide diastereomer in a suitable solvent (e.g., 50% acetonitrile in water).
-
Mass Spectrometry: Analyze the samples using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to confirm the molecular weight of the synthesized peptides.
Visualizations
Experimental Workflow
Caption: A comprehensive workflow for the large-scale synthesis of peptides using this compound.
Signaling Pathway: Inhibition of p38α MAPK by a D-Phenylalanine Containing Peptide
Peptides containing D-amino acids can be designed to interact with specific biological targets, such as key enzymes in signaling pathways. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Aberrant p38 MAPK signaling is implicated in various diseases, including cancer and inflammatory disorders. A rationally designed tetrapeptide containing Phenylalanine has been shown to act as a specific inhibitor of p38α MAPK by binding to an allosteric site.
Caption: Inhibition of the p38α MAPK signaling pathway by a D-Phenylalanine containing peptide.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of Fmoc-DL-Phe-OH in SPPS
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the low coupling efficiency of Fmoc-DL-Phe-OH during Solid-Phase Peptide Synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues.
Troubleshooting Guide
Low coupling efficiency with this compound often manifests as a positive Kaiser test after the coupling step or the appearance of deletion sequences in the final peptide analysis.[1] The primary causes can be broadly categorized into steric hindrance, peptide aggregation, and suboptimal reaction conditions.
Issue 1: Positive Kaiser Test After Coupling
A positive Kaiser test (indicated by an intense blue/purple color of the resin beads) signifies the presence of unreacted free primary amines, confirming incomplete coupling.[1][2]
Troubleshooting Workflow for a Positive Kaiser Test
Caption: Troubleshooting workflow for a positive Kaiser test after this compound coupling.
Issue 2: Suspected Peptide Aggregation
Peptide aggregation can physically block reactive sites, leading to incomplete coupling reactions.[3] This is particularly common in hydrophobic sequences.[4]
Signs of Aggregation:
-
Resin beads may shrink or fail to swell properly.[3]
-
Slow or incomplete deprotection and coupling reactions.[3]
-
Unreliable Kaiser test results (false negatives are possible as reagents can't reach the blocked amines).[3]
Troubleshooting Workflow for Peptide Aggregation
Caption: Decision tree for addressing suspected peptide aggregation during SPPS.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low coupling efficiency of this compound?
The low coupling efficiency of this compound can be attributed to several factors:
-
Steric Hindrance: The bulky phenyl side chain of phenylalanine can physically hinder the approach of the activated amino acid to the free amine on the growing peptide chain.[2][5]
-
Peptide Aggregation: Phenylalanine is a hydrophobic amino acid known to promote the self-association of peptide chains on the solid support.[3] This aggregation, driven by hydrogen bonds, can block reactive sites.[3][4]
-
Suboptimal Reagents or Solvents: The quality and choice of coupling reagents and solvents are critical. Impure or degraded reagents and poor solvating conditions can lead to incomplete reactions.[1][6]
Q2: When should I perform a "double coupling"?
A double coupling, which is repeating the coupling step with fresh reagents, is recommended when a Kaiser test performed after the initial coupling is positive.[5][7] This is a common strategy to drive difficult or sterically hindered coupling reactions to completion.[4][5]
Q3: Can the choice of coupling reagent improve the efficiency for this compound?
Yes, switching to a more potent coupling reagent can significantly improve efficiency, especially for sterically hindered couplings.[7] While standard carbodiimide-based reagents like DIC/HOBt are cost-effective, more powerful aminium/uronium or phosphonium (B103445) salt-based reagents are often more effective for difficult couplings.[5][8]
| Coupling Reagent Class | Examples | Potency | Key Considerations |
| Aminium/Uronium Salts | HATU, HCTU, HBTU | High | Highly reactive, leading to faster coupling times and high yields.[8] HATU and HCTU generally show lower racemization.[8] |
| Phosphonium Salts | PyBOP | High | Offers a good balance of reactivity and stability with a low propensity for racemization.[8] |
| Carbodiimides | DIC/OxymaPure® | Moderate | A cost-effective option. The use of additives like OxymaPure® is crucial to enhance rates and suppress racemization.[8] |
Q4: How does the choice of solvent affect coupling efficiency?
The solvent plays a crucial role in solvating the growing peptide chain and the resin.
-
N,N-dimethylformamide (DMF) is a standard and economical solvent.[1]
-
N-methylpyrrolidone (NMP) is often considered superior to DMF due to its higher polarity and ability to disrupt peptide aggregation.[1][7]
-
Solvent Mixtures , such as adding dimethyl sulfoxide (B87167) (DMSO) to DMF, can also enhance solubility and disrupt secondary structures.[1]
Q5: What is the purpose of using a DL-racemic mixture of phenylalanine?
While enantiomerically pure L- or D-amino acids are used for synthesizing a specific peptide, a racemic mixture like this compound is typically used for generating peptide libraries.[4][9] This introduces stereochemical diversity at a specific position, allowing for the creation and screening of a pair of diastereomeric peptides in a single synthesis.[9][10]
Experimental Protocols
Protocol 1: Standard this compound Coupling (HBTU)
This protocol describes a standard single coupling cycle.
-
Resin Swelling & Deprotection: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using a 20% piperidine (B6355638) in DMF solution (e.g., a 5-minute treatment followed by a 15-20 minute treatment). Wash the resin thoroughly with DMF (5-7 times).[7]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[7]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate the mixture at room temperature for 1-2 hours.[7]
-
Monitoring and Washing: Perform a Kaiser test on a small sample of resin. If the test is positive (blue beads), consider a second coupling (double coupling).[7] Once complete (yellow beads), wash the resin with DMF (3-5 times).[4]
Protocol 2: High-Efficiency Coupling (HATU)
This protocol is recommended for difficult or sterically hindered couplings.
-
Resin Preparation & Deprotection: Follow step 1 of the standard protocol.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), HATU (2.9 equivalents), and an appropriate base like DIPEA or 2,4,6-Collidine (6 equivalents) in DMF.[4][8]
-
Coupling Reaction: Immediately add the activated solution to the resin. Agitate for 2-4 hours. For extremely difficult couplings, the reaction time can be extended or the temperature can be elevated (e.g., 35-40°C).[4]
-
Monitoring and Washing: Wash the resin with DMF (5 times) and perform a Kaiser test to confirm completion.[4]
Protocol 3: Kaiser Test
The Kaiser test is a qualitative method to detect free primary amines.[2]
-
Sample Collection: Collect a small sample of resin beads (10-15 beads) in a small test tube.[2]
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine[2]
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[2]
-
Observation:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bot Verification [kilobio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Coupling of Fmoc-DL-Phe-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-DL-Phe-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the coupling of this compound?
The two primary side reactions encountered during the coupling of this compound are racemization and dipeptide formation.
-
Racemization: This is the loss of stereochemical integrity at the alpha-carbon of the amino acid, leading to the incorporation of the incorrect enantiomer into the peptide chain. While phenylalanine is less prone to racemization than amino acids like histidine or cysteine, it can still occur, particularly with prolonged activation times or the use of strong bases.[1]
-
Dipeptide Formation: This side reaction involves the coupling of a dipeptide (Fmoc-Phe-Phe-OH) instead of a single amino acid residue. This can occur if the this compound starting material contains pre-formed dipeptides, which can arise during the synthesis of the Fmoc-amino acid itself.[2]
Q2: How can I minimize racemization during the coupling of this compound?
Minimizing racemization is crucial for obtaining the desired peptide with high stereochemical purity. Key strategies include:
-
Choice of Coupling Reagent: Uronium/aminium salts (e.g., HATU, HBTU) and phosphonium (B103445) salts (e.g., PyBOP) generally result in lower levels of racemization compared to carbodiimides (e.g., DIC) when used without an additive.[1] The addition of a hydroxyl-benzotriazole derivative like HOBt or Oxyma Pure to carbodiimide-mediated couplings can significantly suppress racemization.
-
Control of Activation Time: Avoid prolonged pre-activation of the this compound before adding it to the resin.
-
Base Selection: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in appropriate concentrations.
-
Temperature: Perform couplings at room temperature unless elevated temperatures are necessary for difficult couplings, as higher temperatures can increase the rate of racemization.
Q3: What causes dipeptide formation and how can it be prevented?
Dipeptide formation as a side reaction during coupling primarily stems from impurities in the starting Fmoc-amino acid.
-
Cause: The presence of Fmoc-Phe-Phe-OH in the this compound reagent. This impurity can be formed during the synthesis of the Fmoc-amino acid itself.[2]
-
Prevention:
-
High-Quality Reagents: Use high-purity this compound from a reputable supplier.
-
Incoming Material QC: Analyze the incoming Fmoc-amino acid by HPLC to check for the presence of dipeptide impurities.
-
Modified Coupling Protocols: While less common for addressing this specific issue during the coupling step itself, ensuring rapid and efficient coupling can minimize the impact of any potential side reactions.
-
Q4: My peptide synthesis has low purity after coupling this compound. What are the likely causes and how do I troubleshoot?
Low purity of the crude peptide is a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Coupling: The most frequent cause of low purity is the presence of deletion sequences, which arise from incomplete coupling of an amino acid.
-
Side Reactions: As discussed, racemization can lead to diastereomeric impurities that are often difficult to separate by standard HPLC.
-
Premature Fmoc Deprotection: Although less common, the Fmoc group can be prematurely cleaved by certain reagents, leading to the insertion of an extra amino acid.
A troubleshooting workflow for low purity is illustrated in the diagram below.
Troubleshooting Guides
Guide 1: Incomplete Coupling (Positive Kaiser Test after Coupling)
A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines on the resin, signifying an incomplete reaction.
| Potential Cause | Solution |
| Steric Hindrance | Phenylalanine's bulky side chain can hinder access to the N-terminal amine. |
| Recouple: Perform a second coupling step with fresh reagents. | |
| Change Coupling Reagent: Switch to a more potent activator like HATU. | |
| Peptide Aggregation | The growing peptide chain can aggregate on the resin, blocking reactive sites. |
| Change Solvent: Use N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF). | |
| Incorporate Chaotropic Agents: Add salts like LiCl to disrupt secondary structures. | |
| Suboptimal Reagent Concentration | Insufficient concentration of reagents can lead to slow reaction kinetics. |
| Increase Concentration: Use a higher concentration of the amino acid and coupling reagents. |
Guide 2: Low Purity of Crude Peptide
Multiple peaks in the HPLC chromatogram of the crude peptide indicate the presence of impurities.
| Observation in HPLC/MS | Potential Cause | Recommended Action |
| Peak with mass of (Target Peptide - Phe) | Deletion Sequence | Incomplete coupling of this compound. Refer to Guide 1 for troubleshooting incomplete coupling. |
| Broad or split peak at the expected mass | Diastereomers | Racemization of this compound during coupling. Optimize coupling conditions (see FAQ Q2). Use chiral HPLC for analysis. |
| Peak with mass of (Target Peptide + Phe) | Insertion Sequence | Potential premature deprotection of the subsequent amino acid. Ensure complete removal of piperidine (B6355638) after deprotection. |
| Multiple other peaks | Other Side Reactions | Aspartimide formation (if Asp is present), oxidation (if Met or Cys are present). Review the entire synthesis protocol and protecting group strategy. |
Data Presentation
Table 1: Qualitative Comparison of Racemization Potential of Common Coupling Reagents for Fmoc-Phe-OH
| Coupling Reagent Class | Examples | Racemization Potential | Key Considerations |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Low to Moderate | Highly efficient and fast coupling. Racemization can be suppressed by using a hindered base like DIPEA.[1] |
| Phosphonium Salts | PyBOP, PyAOP | Low | Provide clean and rapid couplings with low levels of racemization.[1] |
| Carbodiimides | DIC, DCC | Moderate to High | Racemization is a significant risk without additives. |
| Carbodiimides + Additives | DIC/HOBt, DIC/Oxyma | Low | The addition of HOBt or Oxyma significantly suppresses racemization. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol describes a single coupling cycle for incorporating this compound onto a solid support.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin to check for completion. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue/purple beads), consider a second coupling (recoupling).
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times), followed by DCM (3 times).
-
Protocol 2: Kaiser Test for Monitoring Coupling Completion
The Kaiser test is a qualitative colorimetric assay to detect free primary amines.
-
Sample Preparation: Collect a small sample of resin beads (10-20 beads) in a small test tube.
-
Washing: Wash the beads with ethanol (B145695) and decant the supernatant.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Solution A: 5g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation:
-
Blue/Purple beads: Positive result, indicating incomplete coupling.
-
Yellow/Colorless beads: Negative result, indicating complete coupling.
-
Protocol 3: HPLC-MS Analysis for Purity and Impurity Identification
This protocol outlines a general procedure for analyzing the purity of the crude peptide and identifying potential side products.
-
Peptide Cleavage and Precipitation:
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Lyophilize the crude peptide.
-
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) at a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5-65% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry:
-
Couple the HPLC system to a mass spectrometer (e.g., ESI-MS).
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
Integrate the peaks in the UV chromatogram to determine the relative purity of the main product.
-
Analyze the mass spectra of the main peak to confirm the molecular weight of the target peptide.
-
Analyze the mass spectra of impurity peaks to identify their structures (e.g., deletion sequences, diastereomers, or products of other side reactions).[3][4]
-
Visualizations
Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Caption: Decision tree for troubleshooting low purity of crude peptide after SPPS.
Caption: Logical workflow for interpreting the results of the Kaiser test.
References
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of DL-Phenylalanine Residues
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from DL-phenylalanine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Fmoc deprotection of DL-phenylalanine?
Incomplete Fmoc deprotection of DL-phenylalanine is primarily linked to two factors:
-
Peptide Aggregation: Phenylalanine's hydrophobic and aromatic side chain can promote the self-association of growing peptide chains on the solid support.[1] This aggregation, often leading to the formation of secondary structures like β-sheets, can physically block the deprotection reagent (e.g., piperidine) from accessing the N-terminal Fmoc group.[1][2][3]
-
Steric Hindrance: The bulky phenyl group can create steric hindrance, making it more difficult for the deprotection reagent to approach the Fmoc group, especially in sterically crowded sequences.[1]
While the deprotection kinetics for D- and L-phenylalanine are generally considered similar, the presence of both isomers when using Fmoc-DL-Phe-OH does not typically introduce unique deprotection challenges beyond those associated with phenylalanine itself. The primary application for using the DL-racemic mixture is to intentionally generate peptide libraries with stereochemical diversity.[4]
Q2: How can I detect incomplete Fmoc deprotection?
Several methods can be employed to monitor the completeness of the Fmoc deprotection step:
-
UV-Vis Spectrophotometry: This is a quantitative method that measures the absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc group cleavage.[5] The concentration of this adduct, which absorbs at approximately 301 nm, is directly proportional to the amount of Fmoc group removed.[5]
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (dark blue beads/solution) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or no color change) suggests that the Fmoc group is still attached.[5][6] Note that this test is not reliable for N-terminal proline residues.[6]
-
High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide after cleavage from the resin can reveal the presence of deletion sequences (peptides missing one or more amino acids), which is a common consequence of incomplete Fmoc deprotection.[1]
Q3: Does the use of DL-phenylalanine affect the deprotection efficiency compared to using only L-phenylalanine?
Current literature and experimental observations suggest that the deprotection kinetics of Fmoc-D-Phe-OH and Fmoc-L-Phe-OH are generally comparable under standard SPPS conditions. The primary challenges arise from the inherent properties of the phenylalanine side chain (hydrophobicity and bulk), which are present in both enantiomers.[1]
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection of a DL-phenylalanine residue, follow these troubleshooting steps:
Step 1: Initial Verification
-
Confirm Reagent Quality: Ensure that the deprotection solution, typically 20% piperidine (B6355638) in DMF, is freshly prepared and has not degraded.
-
Review Protocol: Double-check the deprotection times and reagent volumes used in your protocol. Standard protocols may need to be adjusted for "difficult" sequences containing phenylalanine.[6]
Step 2: Protocol Modifications to Address Aggregation and Steric Hindrance
If initial checks do not resolve the issue, consider the following modifications to your synthesis protocol:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment. A common approach is to perform two deprotection steps, for instance, an initial 3-minute treatment followed by a longer 10-15 minute treatment with fresh reagent.[7]
-
Modify Solvent Composition: While DMF is the standard solvent, N-methylpyrrolidone (NMP) can be more effective at disrupting peptide aggregation.[3]
-
Incorporate Chaotropic Salts: Adding a low concentration of a chaotropic salt, such as LiCl or NaClO₄, to the DMF wash steps before coupling can help break up secondary structures.[1]
-
Increase Reaction Temperature: Gently increasing the temperature during deprotection can sometimes improve efficiency, but should be done with caution to avoid potential side reactions.
Step 3: Alternative Deprotection Reagents
For particularly challenging sequences, consider using a stronger deprotection reagent:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a stronger, non-nucleophilic base that can significantly accelerate Fmoc removal.[8][9] It is often used in combination with a small amount of piperidine to scavenge the dibenzofulvene byproduct.[8] A common cocktail is 2% DBU and 2-5% piperidine in DMF or NMP.[3]
-
Caution with DBU: DBU's strong basicity can increase the risk of side reactions like aspartimide formation and racemization, especially in sensitive sequences.[10][8]
Data Presentation
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Deprotection Reagent | Typical Concentration | Typical Deprotection Time | Advantages | Disadvantages |
| Piperidine | 20% in DMF | 2 x 10 min | Well-established, effective for most sequences. | Can be less effective for aggregated or sterically hindered sequences. |
| 4-Methylpiperidine (4MP) | 20% v/v in DMF | Similar to Piperidine | Similar performance to piperidine. | May not offer significant advantages for highly difficult sequences.[11] |
| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | Longer than piperidine | Milder base, can reduce aspartimide formation.[11] | Slower deprotection kinetics.[11] |
| DBU/Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP | 2 x 5-10 min | Faster deprotection, effective for hindered sequences.[3] | Increased risk of racemization and other side reactions.[10] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[6]
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture at room temperature for 3 minutes.[7]
-
Main Deprotection: Drain the solution and add a fresh solution of 20% piperidine in DMF. Agitate for an additional 10-15 minutes.[7]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]
Protocol 2: UV-Vis Monitoring of Fmoc Deprotection
-
Collect Filtrate: During the deprotection steps (Protocol 1, steps 2 and 3), collect the combined filtrates in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[5]
-
Dilution: Dilute the collected filtrate to the mark with DMF. A further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.[5]
-
Spectrophotometric Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
Blank the spectrophotometer with the deprotection solution (20% piperidine in DMF).
-
Measure the absorbance of the diluted filtrate at approximately 301 nm.[5]
-
-
Calculation: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (approximately 7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length (1 cm).
Protocol 3: Kaiser Test (Qualitative)
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) after the deprotection and washing steps and place it in a small glass test tube.[6]
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.[6]
-
-
Add Reagents: Add 2-3 drops of each reagent to the test tube.[6]
-
Heat: Heat the test tube at 100°C for 5 minutes.[6]
-
Observe Color:
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation of Peptides Containing DL-Phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides containing DL-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
A1: Peptide aggregation is the self-association of peptide monomers into larger, often insoluble, supramolecular structures.[1] This process is driven by non-covalent interactions such as hydrogen bonding, electrostatic forces, and van der Waals interactions.[1] Aggregation can be a significant issue in various stages of research and drug development. During solid-phase peptide synthesis (SPPS), it can block reactive sites, leading to incomplete reactions, low yields, and the formation of deletion sequences.[2] In therapeutic applications, peptide aggregates can reduce the efficacy of a drug and potentially elicit an immunogenic response.[3]
Q2: Why are peptides containing DL-phenylalanine particularly prone to aggregation?
A2: Phenylalanine possesses a hydrophobic and aromatic side chain, which is known to promote aggregation.[2] The bulky phenyl group can participate in π-stacking interactions, where the aromatic rings of adjacent phenylalanine residues stack on top of each other.[4][5] These interactions, combined with the inherent hydrophobicity of the residue, contribute to the formation of stable, aggregated structures, making the peptide less soluble and accessible.[2][5] The presence of multiple phenylalanine residues can create "aggregation-prone regions" within the peptide sequence.[6]
Q3: How can I detect and characterize the aggregation of my DL-phenylalanine peptide?
A3: Several biophysical and spectroscopic methods can be used to detect and characterize peptide aggregation.[7] Spectroscopic techniques like UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are readily available and can provide initial assessments of aggregation.[8][9] For a more detailed morphological analysis of the aggregates, imaging techniques such as Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) are widely used.[10]
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized Peptide
Symptom: The lyophilized peptide powder containing DL-phenylalanine does not dissolve readily in aqueous buffers.
Possible Cause: The peptide has a high propensity to aggregate due to its hydrophobic and aromatic nature.
Troubleshooting Steps:
-
Use of Organic Co-solvents:
-
First, attempt to dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[11]
-
Once dissolved, slowly add this concentrated stock solution dropwise into the desired aqueous buffer with gentle stirring.[11]
-
Caution: Keep the final concentration of the organic solvent low (typically <1% for DMSO) as it can be toxic to cells or interfere with assays.[11]
-
-
pH Adjustment:
-
The solubility of a peptide is generally lowest at its isoelectric point (pI).
-
For peptides with a net positive charge (basic), try dissolving in a slightly acidic solution (e.g., 10% acetic acid).[11]
-
For peptides with a net negative charge (acidic), attempt dissolution in a slightly basic solution (e.g., 0.1M ammonium (B1175870) bicarbonate).[11]
-
The peptide will be most soluble at a pH furthest from its pI.[11]
-
-
Sonication:
-
Brief sonication in a water bath can help break up small, pre-existing aggregates and facilitate dissolution.[11]
-
Issue 2: Peptide Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Symptom: During SPPS, you observe resin shrinking, poor swelling, or unreliable results from reaction monitoring tests (e.g., Kaiser test).[2]
Possible Cause: The growing peptide chains are self-associating on the solid support, forming secondary structures like β-sheets that hinder subsequent chemical steps.[2]
Troubleshooting Steps:
-
Extend Reaction Times: Increase the coupling time for the Fmoc-DL-Phe-OH residue and the amino acids that follow it.[2]
-
Use Chaotropic Salt Washes: Before the coupling step, wash the resin with a solution containing a chaotropic salt like LiCl or NaClO₄ in DMF.[2] These salts disrupt the hydrogen bonding networks that lead to aggregation.[2]
-
Incorporate Backbone Modifications: The use of protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone nitrogen can disrupt the hydrogen bonds responsible for aggregation.
-
Utilize Microwave-Assisted Synthesis: Microwave energy can be used for both the deprotection and coupling steps to accelerate the reactions and reduce aggregation.[2] The microwave helps to break up secondary structures by providing localized heating.[2]
Issue 3: Time-Dependent Aggregation in Solution
Symptom: The peptide solution, which was initially clear, becomes cloudy or forms visible precipitates over time.
Possible Cause: The peptide is slowly self-assembling into larger aggregates in the solution.
Troubleshooting Steps:
-
Storage Conditions:
-
Store the peptide solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.[11]
-
-
Use of Chaotropic Agents:
-
For peptides highly prone to aggregation, denaturing agents like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) can be used to maintain solubility.[11]
-
Caution: These agents will denature proteins and may interfere with biological experiments.[11]
-
Quantitative Data Summary
Table 1: Effectiveness of Different Solvents and Additives for Dissolving Aggregation-Prone Peptides.
| Solvent/Additive | Typical Concentration | Mechanism of Action | Suitability |
| DMSO | <1% (final) | Organic co-solvent, disrupts hydrophobic interactions.[11] | Good for initial dissolution to create a stock solution.[11] |
| Acetic Acid | 10% | pH modification, increases net charge for basic peptides.[11] | Suitable for basic peptides (net positive charge).[11] |
| Ammonium Bicarbonate | 0.1 M | pH modification, increases net charge for acidic peptides.[11] | Suitable for acidic peptides (net negative charge).[11] |
| Guanidine Hydrochloride | 6 M | Chaotropic agent, denatures secondary structures.[11] | Effective for severe aggregation but denatures proteins.[11] |
| Urea | 8 M | Chaotropic agent, disrupts hydrogen bonds.[11] | Effective for severe aggregation but denatures proteins.[11] |
Table 2: Troubleshooting Strategies for Peptide Aggregation during SPPS.
| Strategy | Description | When to Use |
| Extended Reaction Times | Increase coupling duration for problematic residues.[2] | Initial step for suspected mild aggregation.[2] |
| Chaotropic Salt Washes | Wash resin with LiCl or NaClO₄ in DMF before coupling.[2] | For persistent aggregation to disrupt secondary structures.[2] |
| Microwave Synthesis | Use microwave energy for deprotection and coupling steps.[2] | For difficult sequences prone to strong aggregation.[2] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving a DL-Phenylalanine-Containing Peptide
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening.
-
Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).[11]
-
Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for a few minutes.[11]
-
While gently stirring your aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final peptide concentration.[11]
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, the solubility limit may have been exceeded.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aggregation Kinetics
This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.[12]
-
Reagent Preparation:
-
Prepare a Thioflavin T (ThT) stock solution (e.g., 1 mM in water). Store protected from light.
-
Prepare your peptide solution at the desired concentration in the appropriate buffer.
-
-
Assay Setup:
-
In a 96-well black plate with a clear bottom, mix the peptide solution with the ThT stock solution to a final ThT concentration of approximately 10-20 µM.
-
Include control wells with buffer and ThT only (for background fluorescence) and peptide only.
-
-
Measurement:
-
Place the plate in a plate reader capable of measuring fluorescence.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.[13]
-
Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.[13]
-
Record fluorescence measurements at regular time intervals (e.g., every 15-30 minutes) for the duration of the experiment.[13]
-
-
Data Analysis:
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biophysical and Spectroscopic Methods for Monitoring Protein Misfolding and Amyloid Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Fmoc-DL-Phe-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing solvent conditions for Fmoc-DL-Phe-OH coupling reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for this compound coupling, and what are their properties?
A1: The most frequently used solvents in Fmoc solid-phase peptide synthesis (SPPS) are polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[1] Dichloromethane (DCM) is also commonly used, especially for resin swelling.[1] NMP is often considered superior to DMF for improving coupling yields due to its higher polarity and ability to effectively solvate the peptide resin.[1][2] However, DMF is a more economical choice.[2] It is critical to use high-purity, anhydrous solvents to avoid side reactions.[1]
| Solvent | Key Properties | Common Uses in SPPS |
| N,N-Dimethylformamide (DMF) | Good resin swelling, dissolves most reagents.[3] Can decompose to form dimethylamine (B145610), which can cause premature Fmoc removal.[2] | Resin swelling, washing, coupling and deprotection steps.[2][4] |
| N-Methylpyrrolidone (NMP) | Higher polarity than DMF, excellent resin and peptide solvation.[2] May lead to greater decomposition of Fmoc-amino acids over extended periods compared to DMF.[2] | Difficult couplings, prevention of peptide aggregation.[2][3] |
| Dichloromethane (DCM) | Excellent for swelling polystyrene-based resins.[2] Not ideal for coupling reactions in Fmoc chemistry as it may not efficiently solvate peptide chains and can react with piperidine (B6355638).[2] | Initial resin swelling.[1] |
| Dimethyl Sulfoxide (B87167) (DMSO) | High polarity, effective at disrupting secondary structures.[1] Can complicate solvent removal. | Co-solvent to enhance solubility and disrupt peptide aggregation.[1][5] |
Q2: My this compound is not dissolving properly. What should I do?
A2: Poor solubility of Fmoc-amino acids can result in incomplete coupling.[1] Consider the following troubleshooting steps:
-
Switch to a stronger solvent: NMP generally possesses better solvating properties than DMF.[1]
-
Use a solvent mixture: The addition of a co-solvent like dimethyl sulfoxide (DMSO) can improve solubility.[1]
-
Pre-activation: Activating the this compound with the coupling reagent in a small volume of solvent before adding it to the resin can aid dissolution.[1]
-
Sonication: Gentle sonication of the solution can help in dissolving the amino acid.[1]
-
Slightly elevated temperature: Performing the reaction at a moderately elevated temperature (e.g., 40°C) can enhance both solubility and reaction kinetics.[1]
Q3: I am observing slow or incomplete coupling. Can changing the solvent help?
A3: Yes, the choice of solvent is crucial for coupling efficiency.[1] Incomplete coupling can be a result of poor resin swelling, aggregation of the growing peptide chain, or low-quality reagents.[1] To address this:
-
Ensure adequate resin swelling: Pre-swell the resin in DCM or the coupling solvent.[1]
-
Combat peptide aggregation: If aggregation is suspected, switching from DMF to NMP or using a solvent mixture containing chaotropic agents like LiCl can be beneficial.[6] Microwave-assisted synthesis can also help reduce aggregation.[6]
-
Consider greener alternatives: For certain applications, greener solvents like 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate (B1210297) are being explored as replacements for DMF and DCM.[4]
Q4: What is the impact of solvent choice on the racemization of DL-phenylalanine during coupling?
A4: While the Fmoc protecting group generally minimizes racemization, it can still occur during the activation step.[1] To minimize racemization, it is recommended to use coupling reagents that form less reactive activated species and to avoid prolonged activation times. The choice of solvent can influence the rate of both activation and coupling, so it is important to select a solvent that allows for efficient coupling without requiring extended pre-activation.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during this compound coupling reactions.
Issue 1: Low Peptide Yield
Symptom: The final peptide yield after cleavage and purification is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Coupling | * Recouple: Perform a second coupling step with fresh reagents.[6] * Increase Reagent Concentration: A higher concentration of the amino acid and coupling reagent can improve reaction kinetics.[6] * Change Coupling Reagent: Switch to a more potent activator like HATU or COMU.[6] |
| Peptide Aggregation | * Switch Solvents: Use NMP instead of or in combination with DMF.[6] * Incorporate Chaotropic Agents: Add salts like LiCl to the coupling reaction to disrupt secondary structures.[6] * Microwave Synthesis: Utilize microwave-assisted synthesis to reduce aggregation and reaction times.[6] |
| Premature Cleavage from Resin | * Verify Resin Choice: Ensure the correct resin is used for the desired C-terminal functionality. * Avoid Acidic Conditions: Minimize exposure to acidic conditions during steps other than the final cleavage.[6] |
Issue 2: Low Purity of the Crude Peptide
Symptom: The crude peptide shows multiple peaks on the HPLC chromatogram.
Possible Causes & Solutions:
| Side Reaction | Description | Mitigation Strategy |
| Racemization | Loss of stereochemical integrity of the amino acid. | * Use appropriate coupling reagents and additives (e.g., HOBt, Oxyma Pure) to suppress racemization.[7] * Minimize pre-activation time. |
| Deletion Sequences | A portion of the peptide chains are missing one or more amino acid residues due to incomplete coupling or deprotection. | * Ensure complete coupling using the Kaiser test.[6] * Optimize deprotection time: A standard protocol is a 20% piperidine in DMF solution, with an initial short treatment (1-5 minutes) followed by a longer one (10-20 minutes).[6] |
| Double Incorporation | Addition of two amino acid residues in a single coupling step, often due to premature deprotection. | * Use high-quality DMF to avoid impurities like dimethylamine that can cause premature Fmoc removal.[2] |
Experimental Protocols & Workflows
Standard this compound Coupling Protocol
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[6]
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in a minimal amount of DMF.[6]
-
Add a base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[6]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.[6]
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin to check for completion (a negative result is yellow beads).[6] If the test is positive (blue beads), consider a second coupling.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times), followed by DCM (3 times), and finally methanol (B129727) (3 times).[6]
-
Visualizing Workflows
References
Troubleshooting poor solubility of Fmoc-DL-Phe-OH derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Fmoc-DL-Phe-OH and its derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound and its derivatives?
A1: The most commonly used solvents for solid-phase peptide synthesis (SPPS) involving Fmoc-amino acids are polar aprotic solvents.[1] These include:
-
N,N-Dimethylformamide (DMF): A widely used and economical option for SPPS.[1]
-
N-Methyl-2-pyrrolidone (NMP): Often considered a more effective solvent than DMF due to its higher polarity, which can enhance coupling yields.[1]
-
Dimethyl sulfoxide (B87167) (DMSO): A strong solvent that can be used to dissolve Fmoc-amino acids with poor solubility.[2] It is often used as a co-solvent with DMF.
Q2: My this compound derivative is not dissolving in DMF. What should I do?
A2: Poor solubility of Fmoc-amino acids is a common issue that can lead to incomplete coupling reactions.[2] If you are experiencing difficulty dissolving your this compound derivative, consider the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to help break up aggregates and improve dissolution.
-
Gentle Heating: Warming the solution to approximately 30-40°C can increase the solubility of the amino acid derivative. However, avoid excessive heat, as it may cause degradation.[3]
-
Solvent Quality: Ensure that you are using high-purity, anhydrous solvents. DMF, for instance, can degrade over time to form dimethylamine, which can prematurely remove the Fmoc protecting group.[1]
-
Use a Stronger Solvent: If solubility issues persist in DMF, switching to NMP may improve dissolution due to its superior solvating properties.[1]
-
Use a Co-solvent: Adding a small amount of DMSO to the DMF can significantly enhance the solubility of a sparingly soluble Fmoc-amino acid.[3] A 9:1 (v/v) mixture of DMF and DMSO can be effective.[3]
Q3: I'm observing incomplete coupling in my peptide synthesis. Could this be related to the solubility of my this compound derivative?
A3: Yes, poor solubility of the Fmoc-amino acid is a primary cause of incomplete coupling, which can lead to the formation of deletion sequences in your peptide.[2] If the amino acid is not fully dissolved, it is not available to react with the free N-terminus of the growing peptide chain. This results in a lower yield and purity of the final product.[2] It is crucial to ensure complete dissolution of the Fmoc-amino acid before adding it to the reaction vessel.
Q4: Can peptide aggregation on the resin affect the solubility and coupling of the incoming this compound derivative?
A4: Absolutely. As the peptide chain elongates on the solid support, it can fold into secondary structures, such as β-sheets, leading to aggregation. This aggregation can mask the N-terminal amine, making it inaccessible to the incoming activated Fmoc-amino acid.[4] This can result in incomplete coupling, even if the Fmoc-amino acid itself is soluble in the solvent.
Quantitative Solubility Data
Precise, comparative quantitative solubility data for this compound in a variety of organic solvents is not extensively documented in readily available scientific literature.[2] However, the following table summarizes the available data for the D-enantiomer, which serves as a strong indicator for the DL-racemic mixture.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mg/mL (258.11 mM)[2] | Sonication may be required to achieve dissolution.[5] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Good qualitative solubility | A standard solvent for SPPS.[1] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | Good qualitative solubility | Often has better solvating properties than DMF.[1] |
Experimental Protocols
Protocol 1: Gravimetric Determination of Solubility
This protocol provides a robust method for determining the solubility of an this compound derivative in a specific solvent.[2]
Materials:
-
This compound derivative
-
High-purity organic solvent
-
Analytical balance
-
Vials with tight-fitting caps
-
Isothermal shaker or magnetic stirrer
-
Centrifuge
-
Micropipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation: Add an excess amount of the this compound derivative to a vial to ensure a saturated solution is achieved.[2]
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.[2]
-
Equilibration: Tightly cap the vial and place it on an isothermal shaker or magnetic stirrer at a constant temperature. Allow the mixture to equilibrate for 24-48 hours to ensure saturation.[2]
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.[2]
-
Supernatant Collection: Carefully withdraw a known volume of the clear supernatant.
-
Solvent Evaporation: Place the collected supernatant in a pre-weighed vial and evaporate the solvent to dryness using a drying oven or vacuum desiccator.
-
Mass Determination: Weigh the vial containing the dried solute.
-
Calculation: The solubility is calculated based on the mass of the dissolved solid and the volume of the supernatant withdrawn.[2]
Protocol 2: Standard Coupling Procedure in SPPS
This protocol outlines a general procedure for coupling an Fmoc-amino acid during solid-phase peptide synthesis.[6]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound derivative (3 equivalents relative to resin loading)
-
Coupling agent (e.g., HBTU, 3 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, 6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Pre-activation: In a separate vial, dissolve the this compound derivative and the coupling agent in DMF. Add the base to this solution to pre-activate the amino acid for 1-2 minutes.[6]
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.[6]
-
Washing: Filter the resin and wash it thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[6]
-
Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated (double coupling).[6]
Visualizations
Troubleshooting Workflow for Poor Solubility
References
Navigating Solid-Phase Synthesis with Fmoc-DL-Phe-OH: A Technical Support Guide
For researchers, scientists, and drug development professionals employing Fmoc-DL-Phe-OH in solid-phase peptide synthesis (SPPS), achieving high yield and purity is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide synthesis?
A1: this compound is a racemic mixture of the D- and L-isomers of Fmoc-protected phenylalanine. Its primary use is in the generation of peptide libraries where stereochemical diversity at a specific position is desired.[1] This allows for the synthesis of a pair of diastereomeric peptides in a single process, which can be valuable in drug discovery for identifying leads with enhanced stability or altered biological activity.[1][2]
Q2: What are the expected outcomes when using this compound?
A2: When using this compound, it is anticipated that the D- and L-isomers will couple with similar efficiency, resulting in an approximate 1:1 mixture of the corresponding peptide diastereomers.[1] The final crude product will be a mixture of these two diastereomers, which will necessitate separation by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) for individual characterization.[1]
Q3: Is phenylalanine considered a high-risk amino acid for racemization during coupling?
A3: Phenylalanine is generally not considered a high-risk amino acid for racemization during coupling, especially when compared to residues like histidine or cysteine.[1][3] However, the risk can increase with the use of carbodiimide (B86325) coupling reagents or with prolonged activation times and excessive base.[1][3]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency / Incomplete Reactions
Q: My Kaiser test is positive (blue beads) after the coupling step with this compound, indicating incomplete reaction. What should I do?
A: A positive Kaiser test signifies the presence of unreacted free amines on the resin. Here are several steps to troubleshoot and improve coupling efficiency:
-
Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh solution of activated this compound.[3]
-
Increase Reagent Equivalents: Using a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents relative to resin loading) can drive the reaction to completion.[4]
-
Extend Reaction Time: Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can be beneficial, particularly for "difficult" couplings.[5][6][7]
-
Change Coupling Reagent: If using a standard coupling reagent like HBTU, switching to a more potent activator such as HATU or COMU can enhance coupling efficiency, especially for sterically hindered residues.[3]
-
Solvent Choice: N-Methylpyrrolidone (NMP) often has better solvating properties than N,N-Dimethylformamide (DMF) and can improve coupling yields.[8][9] Using a mixture of solvents, such as DMF/DCM, can also be effective.[10]
Troubleshooting Workflow for Incomplete Coupling
Caption: A decision tree for troubleshooting incomplete coupling reactions.
Issue 2: Low Final Peptide Yield
Q: After cleavage and purification, my final peptide yield is significantly lower than expected. What are the potential causes?
A: Low peptide yield can stem from several issues throughout the synthesis process. Consider the following:
-
Peptide Aggregation: Phenylalanine, being hydrophobic, can contribute to peptide aggregation on the resin, leading to poor solvation and incomplete reactions.[5][6]
-
Incomplete Fmoc Deprotection: If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled, leading to truncated sequences.
-
Solution: Ensure a sufficient deprotection time (typically a 3-minute pre-wash followed by a 10-15 minute treatment with 20% piperidine (B6355638) in DMF).[4] For difficult sequences, extending the deprotection time or using a stronger base like DBU may be necessary.[11]
-
-
Premature Cleavage from Resin: Acid-labile resins can lose peptide chains if exposed to even mildly acidic conditions during synthesis.
-
Solution: Ensure that the correct resin is being used for your synthetic strategy and avoid any acidic washes until the final cleavage step.[3]
-
-
Inefficient Cleavage or Precipitation: The final cleavage from the resin or the precipitation of the peptide may be incomplete.
-
Solution: Ensure the cleavage cocktail is appropriate for your peptide and protecting groups, and that the cleavage reaction runs for a sufficient time (typically 2-3 hours).[4] For precipitation, use cold diethyl ether and ensure a sufficient volume is used to precipitate the peptide.[1] If precipitation is poor, concentrating the TFA solution before adding ether can help.[12]
-
Quantitative Data Summary for SPPS
| Parameter | Typical Value | Potential Impact of Issues |
| Coupling Efficiency | >99% | Incomplete coupling leads to deletion sequences and low yield. |
| Fmoc Deprotection | >99% | Incomplete deprotection results in truncated peptides. |
| Cleavage Yield | 70-95% | Dependent on sequence, resin, and cleavage conditions. |
| Crude Peptide Purity | 50-90% | Highly sequence-dependent; side reactions decrease purity. |
Note: These values are typical for standard Fmoc-SPPS and can vary based on the specific peptide sequence and synthesis conditions.[1]
Issue 3: Presence of Impurities and Side Reactions
Q: My crude peptide analysis shows multiple unexpected peaks. What are the common side reactions and how can I minimize them?
A: The presence of impurities often indicates side reactions during synthesis. Here are some common issues and mitigation strategies:
-
Racemization: While less common for phenylalanine, racemization can occur, leading to diastereomeric impurities.[2][3]
-
Aspartimide Formation: If your sequence contains an aspartic acid residue, the basic conditions of Fmoc deprotection can lead to the formation of a cyclic aspartimide intermediate.[2][13]
-
Deletion Sequences: These are peptides missing one or more amino acids due to incomplete coupling.
SPPS Cycle Workflow
Caption: A generalized workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis.
Experimental Protocols
Standard Coupling Protocol for this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.[3]
-
Fmoc Deprotection: If the resin has an Fmoc-protected amine, perform deprotection by adding a 20% piperidine in DMF solution. Agitate for 3-5 minutes, drain, add a fresh solution, and agitate for an additional 10-20 minutes. Drain and wash the resin thoroughly with DMF (5-7 times).[3][4]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in a minimal amount of DMF. Allow the mixture to pre-activate for 1-5 minutes.[1][3]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.[1][3]
-
Monitoring and Washing: Perform a Kaiser test on a small sample of resin to check for completion (a negative test results in yellow beads). If the test is positive (blue beads), consider a second coupling.[3] Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times), followed by DCM (3 times).[3]
Cleavage and Deprotection Protocol
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[4]
-
Cleavage Reaction: Place the dry resin in a reaction vessel. Add the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin (approximately 10 mL per gram of resin).[14]
-
Incubation: Incubate the mixture at room temperature with occasional swirling for 2-3 hours.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube. Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).[1]
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether 2-3 times. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Technical Support Center: Strategies for Fmoc-DL-Phe-OH Incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incorporation of Fmoc-DL-Phe-OH during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Incomplete Coupling of this compound
Issue: Positive Kaiser test after coupling with this compound, indicating free primary amines.
A positive Kaiser test (indicated by blue or purple beads) after the coupling step signifies an incomplete reaction.[1] This can lead to deletion sequences in the final peptide product and a low yield of the desired full-length peptide.[1] The following steps provide a systematic approach to troubleshoot and resolve this issue.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Potential Cause 1: Insufficient Reaction Time or Reagent Stoichiometry
For sterically hindered amino acids like phenylalanine, standard coupling times may not be sufficient to drive the reaction to completion.[2]
Recommended Action: Double Coupling
A double coupling strategy is a common and effective first response to an incomplete coupling reaction.[1][2][3] This involves repeating the coupling step with a fresh preparation of activated this compound to force the reaction to completion.
Potential Cause 2: Suboptimal Activation or Reagent Potency
The choice of coupling reagents is critical for efficiency, especially with difficult sequences.[4] Standard reagents may not be sufficiently potent for challenging couplings.
Recommended Action: Enhance Coupling Chemistry
If a double coupling fails or as an alternative strategy, consider the following:
-
Change Coupling Reagent: Switch from standard aminium/uronium salt reagents like HBTU to more potent activators such as HATU or COMU.[5]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[4]
-
Elevate Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can enhance reaction rates.[3][6] Microwave-assisted synthesis is also a highly effective option for accelerating difficult couplings.[4]
Potential Cause 3: Peptide Aggregation
As the peptide chain elongates, it can form secondary structures that mask the N-terminal amine, making it inaccessible for coupling.[1] This is a common issue in "difficult sequences".[3]
Recommended Action: Mitigate Aggregation
-
Solvent Exchange: Switch the synthesis solvent from N,N-dimethylformamide (DMF) to N-methylpyrrolidone (NMP). NMP has superior solvating properties and can help disrupt secondary structures.[6][7]
-
Incorporate Chaotropic Agents: Adding salts like LiCl to the coupling reaction can disrupt hydrogen bonding and reduce aggregation.[5]
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for a single coupling of this compound?
A1: A typical manual single coupling cycle involves swelling the resin, Fmoc deprotection, and then the amino acid coupling step. For the coupling, this compound is pre-activated with a coupling reagent and a base before being added to the deprotected resin. The reaction is agitated for 1-2 hours at room temperature.[5]
Q2: How do I perform a "double couple"?
A2: After the initial 1-2 hour coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.[1] Then, prepare a fresh solution of activated this compound and add it to the resin, allowing it to react for another 1-2 hours.[3]
Q3: When should I choose a stronger coupling reagent like HATU over HBTU?
A3: While HBTU is effective for many standard couplings, you should consider using a more potent reagent like HATU when you are working with sterically hindered amino acids, known "difficult" sequences, or if you experience repeated incomplete couplings even after employing a double coupling strategy.[3][4]
Q4: Can racemization of this compound be a concern?
A4: While phenylalanine is less prone to racemization than amino acids like histidine or cysteine, it can still occur, especially with extended activation times or the use of strong bases. To minimize this risk, it is advisable to use coupling additives such as HOBt or Oxyma Pure.[5]
Q5: My this compound is not dissolving well in DMF. What can I do?
A5: Poor solubility can lead to inefficient coupling. If you encounter solubility issues, consider switching to NMP, which has better solvating properties.[6] Alternatively, using a co-solvent like DMSO can help, or gently sonicating the solution.[6]
Experimental Protocols
Protocol 1: Standard Single Coupling of this compound
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[5]
-
Fmoc Deprotection: Drain the DMF. Add a 20% piperidine (B6355638) in DMF solution to the resin and agitate for 5 minutes. Drain, then add a fresh 20% piperidine solution and agitate for an additional 15-20 minutes. Drain and wash the resin thoroughly with DMF (5-7 times).[5]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-5 minutes.[5]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.[5]
-
Monitoring and Washing: Perform a Kaiser test on a small sample of resin beads to check for reaction completion (a negative test results in yellow beads).[5] Once complete, drain the coupling solution and wash the resin with DMF (3-5 times).[5]
Caption: Standard workflow for a single cycle of Fmoc-SPPS.
Protocol 2: Double Coupling Strategy
-
First Coupling: Follow steps 1-4 of the Standard Single Coupling protocol.
-
Intermediate Wash: After the first coupling reaction, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[1]
-
Second Coupling: Prepare a fresh activated solution of this compound as described in step 3 of the standard protocol. Add this fresh solution to the resin and agitate for an additional 1-2 hours.[3]
-
Final Monitoring and Washing: Perform a Kaiser test to confirm completion. Drain the solution and wash the resin thoroughly with DMF (3-5 times).
Data Summary
The following tables summarize typical reagent combinations and equivalents used in coupling reactions. Equivalents are calculated relative to the loading capacity of the solid-phase resin.
Table 1: Common Coupling Reagent Combinations and Equivalents
| Reagent | Equivalents (eq.) | Role |
| This compound | 3 - 5 | Amino Acid Building Block |
| Coupling Agents | ||
| HBTU / TBTU | 2.9 - 5 | Aminium/Uronium Salt |
| HATU / COMU | 2.9 - 5 | Aminium/Uronium Salt (High Potency) |
| Additives | ||
| HOBt / Oxyma Pure | 3 - 5 | Racemization Suppressant |
| Base | ||
| DIPEA / DIEA | 6 - 10 | Non-nucleophilic Base |
Data synthesized from multiple sources.[4][5][8]
Table 2: Solvents for Fmoc-SPPS
| Solvent | Primary Use | Notes |
| N,N-Dimethylformamide (DMF) | Standard solvent for swelling, washing, and coupling | Economical and widely used.[6] |
| N-Methylpyrrolidone (NMP) | Alternative coupling and washing solvent | Better solvating properties; recommended for difficult sequences.[4][6] |
| Dichloromethane (DCM) | Resin swelling and washing | Often used for initial resin swelling and final washes.[6] |
References
Technical Support Center: Managing Diketopiperazine (DKP) Formation with Fmoc-DL-Phe-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address diketopiperazine (DKP) formation when using Fmoc-DL-Phe-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Diketopiperazine (DKP) Formation
Use this guide to diagnose and resolve issues related to DKP formation during your peptide synthesis.
| Symptom | Potential Cause | Recommended Actions |
| Low final peptide yield, especially for short peptides. | Diketopiperazine (DKP) Formation: The N-terminal dipeptide has cyclized and cleaved from the resin, resulting in loss of product. | 1. Modify Deprotection Conditions: Switch from the standard 20% piperidine (B6355638) in DMF to a milder deprotection cocktail known to suppress DKP formation, such as 2% DBU / 5% piperazine (B1678402) in NMP. 2. Use a Dipeptide Building Block: Synthesize and couple the Fmoc-dipeptide-OH corresponding to the first two amino acids of your sequence. This is the most robust method to prevent DKP formation at this critical step.[1] 3. In Situ Acylation: Perform the subsequent coupling reaction immediately after the deprotection of the second amino acid to minimize the time the free N-terminal amine is exposed. |
| Major impurity peak observed in HPLC analysis of crude product with a mass corresponding to the cyclic dipeptide. | Significant DKP Formation: This is a direct confirmation of DKP formation. | 1. Confirm Identity: Isolate the peak and confirm its identity by mass spectrometry. 2. Implement Prevention Strategies: If confirmed, immediately adopt one of the recommended prevention strategies from the "Low final peptide yield" section for subsequent syntheses. |
| Inconsistent synthesis yields for sequences containing Phenylalanine at the N-terminus. | Sequence-Dependent DKP Formation: Peptides with certain amino acids at the N-terminus, including Phenylalanine, can be susceptible to DKP formation, especially when followed by a residue like Proline or another bulky amino acid. The use of a DL-racemic mixture can also introduce variability. | 1. Standardize Protocol: For a given sequence, consistently apply a DKP prevention strategy to ensure reproducibility. 2. Consider Resin Choice: For particularly problematic sequences, using a 2-chlorotrityl chloride (2-CTC) resin can sterically hinder DKP formation.[2] |
| Resin beads appear shrunken or fail to swell properly during synthesis. | Peptide Aggregation: While not directly DKP formation, aggregation, which can be promoted by hydrophobic residues like Phenylalanine, can lead to incomplete reactions and create an environment where side reactions, including DKP formation, are more likely.[3] | 1. Switch Solvents: Use N-methylpyrrolidone (NMP) instead of or in combination with DMF. 2. Incorporate Chaotropic Agents: Add salts like LiCl to the coupling reaction to disrupt secondary structures.[3] 3. Microwave Synthesis: Utilize microwave-assisted synthesis to reduce aggregation and reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern when using this compound?
A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that can occur during the early stages of solid-phase peptide synthesis (SPPS). It involves the cyclization of the N-terminal dipeptide, which subsequently cleaves from the resin support. This leads to a truncated peptide and a significant reduction in the overall yield of the desired full-length peptide. While this issue is most pronounced with proline-containing sequences, it can also occur with other amino acids, including Phenylalanine, particularly under the basic conditions required for Fmoc-group removal.
Q2: What is the mechanism of DKP formation?
A2: The mechanism involves the nucleophilic attack of the deprotected N-terminal amine of the first amino acid on the ester linkage of the second amino acid to the resin. This intramolecular cyclization forms a stable six-membered ring (the diketopiperazine), releasing the dipeptide from the solid support.
Mechanism of Diketopiperazine (DKP) formation.
Q3: Which experimental factors influence the rate of DKP formation?
A3: Several factors can increase the likelihood and rate of DKP formation:
-
Peptide Sequence: Sequences with a secondary amino acid like proline in the second position are highly susceptible. However, other bulky residues can also promote this side reaction.
-
Fmoc Deprotection Conditions: The basic conditions required for Fmoc removal, typically using piperidine in DMF, create the free N-terminal amine that initiates the cyclization. Prolonged exposure to these basic conditions can increase DKP formation.[1]
-
Temperature: Elevated temperatures can accelerate the rate of DKP formation.
-
Resin Type: Resins with more labile linkers, such as Wang resin, are more prone to cleavage upon DKP formation.[4]
-
Solvent: The choice of solvent can influence reaction rates. NMP is sometimes preferred over DMF for minimizing aggregation, which can indirectly affect side reactions.
Q4: How can I prevent or minimize DKP formation?
A4: There are several effective strategies to mitigate DKP formation:
-
Use of Alternative Deprotection Reagents: A cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP has been shown to be highly effective in suppressing DKP formation while maintaining efficient Fmoc removal.[2]
-
Coupling of Pre-formed Dipeptides: Synthesizing the Fmoc-Phe-Xaa-OH dipeptide in solution and then coupling it to the resin-bound amino acid is the most robust method to completely avoid DKP formation at the critical dipeptide stage.
-
Choice of Resin: Utilizing a 2-chlorotrityl chloride (2-CTC) resin can reduce DKP formation due to the steric hindrance provided by the bulky linker.[2]
-
In Situ Neutralization/Coupling: Minimizing the time the N-terminal amine is free by proceeding immediately to the next coupling step after deprotection can help reduce the opportunity for cyclization.
Decision tree for selecting a DKP prevention strategy.
Quantitative Data on DKP Prevention
The following table summarizes the impact of different Fmoc deprotection conditions on DKP formation for a DKP-prone sequence. While this data is not specific to a Phenylalanine-containing peptide, it illustrates the significant reduction in DKP formation that can be achieved with alternative deprotection reagents.
| Deprotection Reagent | Solvent | DKP Formation (%) |
| 20% (v/v) piperidine | DMF | 13.8 |
| 5% (v/v) piperidine | DMF | 12.2 |
| 20% (v/v) piperidine | Toluene | 11.7 |
| 5% (w/v) piperazine | DMF | < 4 |
| 5% (w/v) piperazine | NMP | < 4 |
| 2% DBU / 5% piperazine | NMP | Drastically Reduced |
| Data adapted from a study on a DKP-prone sequence.[1][2] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Dipeptide (Susceptible to DKP Formation)
This protocol outlines a standard procedure that is prone to DKP formation and can be used as a baseline for comparison.
-
Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (B109758) (DCM) for 1 hour, followed by washing with dimethylformamide (DMF) (3 x 10 mL).
-
First Amino Acid Coupling: Dissolve the first Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes. Wash the resin with DMF (5 x 10 mL).
-
Second Amino Acid Coupling (this compound): Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.
Protocol 2: DKP Prevention using Modified Fmoc Deprotection
This protocol incorporates an optimized deprotection cocktail to suppress DKP formation.
-
Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1. Using 2-chlorotrityl chloride (2-CTC) resin is recommended.
-
Fmoc Deprotection (Optimized Conditions):
-
Prepare a solution of 2% DBU and 5% piperazine in NMP.
-
Treat the resin with the optimized deprotection solution (10 mL) for 5 minutes.
-
Drain and repeat the treatment with the same solution (10 mL) for 10 minutes.
-
Wash the resin thoroughly with NMP (5 x 10 mL).
-
-
Second Amino Acid Coupling (this compound): Follow step 4 from Protocol 1.
-
Cleavage and Analysis: Follow step 5 from Protocol 1 and compare the HPLC results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.
Protocol 3: DKP Prevention by Coupling a Pre-formed Fmoc-Dipeptide
This is the most robust method to prevent DKP formation at the dipeptide stage.
-
Synthesis of Fmoc-Phe-Xaa-OH Dipeptide (Solution Phase):
-
Dissolve the C-terminal amino acid methyl ester hydrochloride (H-Xaa-OMe·HCl) (1 eq.) and this compound (1 eq.) in DMF.
-
Add a coupling reagent such as HATU (1 eq.) and a base like DIPEA (2 eq.).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup to extract the protected dipeptide.
-
Hydrolyze the methyl ester using a mild base (e.g., LiOH in THF/water) to yield the free acid Fmoc-DL-Phe-Xaa-OH.
-
Purify the dipeptide by chromatography.
-
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in DMF.
-
Fmoc Deprotection of Resin: Deprotect the terminal Fmoc group on the resin using the conditions from either Protocol 1 or 2.
-
Dipeptide Coupling:
-
Dissolve the pre-synthesized Fmoc-DL-Phe-Xaa-OH (2 eq.), a coupling reagent (e.g., HBTU, 1.9 eq.), and a base (e.g., DIPEA, 4 eq.) in DMF.
-
Add the activated dipeptide solution to the deprotected resin.
-
Allow the coupling to proceed for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Chain Elongation: Continue with the synthesis of the peptide by repeating the deprotection and coupling cycles for the subsequent amino acids.
General experimental workflow for SPPS with DKP prevention.
References
Technical Support Center: Purification of Peptides Containing DL-Phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides containing DL-phenylalanine. The primary difficulty in purifying these peptides lies in the separation of diastereomers, which are stereoisomers that are not mirror images and can exhibit different biological activities. This guide focuses on addressing common issues encountered during HPLC purification.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in purifying peptides containing DL-phenylalanine?
The primary challenge is the separation of peptide diastereomers. Peptides incorporating either the D- or L-enantiomer of phenylalanine will have nearly identical physical and chemical properties, making their separation difficult.[1] Standard reversed-phase HPLC (RP-HPLC) can often separate these diastereomers, but method optimization is typically required.
Q2: What is the most common method for separating these peptide diastereomers?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the purification of peptides, including the separation of diastereomers.[2][3][4] By optimizing parameters such as the stationary phase, mobile phase composition, temperature, and gradient, successful separation can be achieved.
Q3: Should I use a C8 or C18 column for separating my DL-phenylalanine containing peptide diastereomers?
Both C8 and C18 columns can be used for separating peptide diastereomers, and the choice depends on the specific peptide's properties.[2][5][6][7]
-
C18 columns have longer alkyl chains and are more hydrophobic, which generally leads to longer retention times for peptides.[5][6]
-
C8 columns are less hydrophobic and may provide better separation for more hydrophobic peptides by reducing strong interactions that can lead to peak broadening.[5]
In some cases, a C8 column may offer better resolution than a C18 column for peptide diastereomers.[2] It is often recommended to screen both column types during method development.
Q4: Can temperature affect the separation of peptide diastereomers?
Yes, temperature can significantly impact the separation. An increase in temperature generally leads to shorter retention times.[2] While it may not always improve the resolution between diastereomers, it can affect the selectivity of the separation and should be considered as a parameter for optimization.[2]
Q5: What are the best mobile phase modifiers to use?
Trifluoroacetic acid (TFA) is a common ion-pairing agent used in peptide purification that helps to improve peak shape and resolution.[1][8][9] Formic acid (FA) is another option, particularly for mass spectrometry (MS) compatibility, as it is less ion-suppressing than TFA.[10][11] The choice of modifier can affect the selectivity of the separation.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of peptides containing DL-phenylalanine.
Problem 1: My peptide diastereomers are co-eluting or have very poor resolution.
This is the most common issue. Here are several strategies to improve separation:
-
Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.[1][8] Try decreasing the percentage of organic solvent change per minute.
-
Change the Stationary Phase: If you are using a C18 column, try a C8 column, or vice versa.[2][5][6] The difference in hydrophobicity might provide the necessary selectivity.
-
Vary the Temperature: Experiment with different column temperatures (e.g., 30°C and 65°C) to see if it improves resolution.[2]
-
Try a Different Organic Solvent: While acetonitrile (B52724) is common, exploring other organic solvents like methanol (B129727) could alter the selectivity.
-
Consider Chiral HPLC: If achiral methods fail, direct separation using a chiral stationary phase (CSP) is a powerful alternative.[12][13] Teicoplanin and Ristocetin A-based columns have shown good results for separating phenylalanine enantiomers and their derivatives.[13]
Problem 2: I'm observing peak splitting or shoulder peaks for my target peptide.
Peak splitting can have several causes. Here is a logical approach to troubleshooting this issue:
Caption: A logical workflow for troubleshooting peak splitting in HPLC.
Problem 3: I have broad peaks, leading to poor resolution and sensitivity.
-
Check for Column Overload: Inject a smaller amount of your sample to see if the peak shape improves.
-
Ensure Proper pH: Using an ion-pairing agent like TFA at a concentration of 0.1% is crucial for sharpening peaks of peptides.[8][9]
-
Optimize Flow Rate: A lower flow rate can sometimes improve peak shape, although it will increase the run time.
-
Column Health: The column may be degrading. Try washing it with a strong solvent or replace it if necessary.
Data Presentation: Comparison of Purification Parameters
The following tables summarize quantitative data on the separation of peptide diastereomers under different conditions.
Table 1: Effect of Stationary Phase and Temperature on Retention Time of a Model Peptide Containing D- or L-Isoleucine (a surrogate for Phenylalanine diastereomers) [2]
| Peptide Analog | Column Type | Temperature (°C) | Retention Time (min) |
| L-Ile analog | C8 | 30 | 25.5 |
| D-Ile analog | C8 | 30 | 23.0 |
| L-Ile analog | C8 | 65 | 20.5 |
| D-Ile analog | C8 | 65 | 18.5 |
| L-Ile analog | C18 | 30 | 28.0 |
| D-Ile analog | C18 | 30 | 25.0 |
| L-Ile analog | C18 | 65 | 22.5 |
| D-Ile analog | C18 | 65 | 20.0 |
Table 2: Comparison of Chiral Stationary Phases for Phenylalanine Enantiomer Separation [12]
| Chiral Stationary Phase | Mobile Phase | Retention Time (Peak 1, min) | Retention Time (Peak 2, min) | Resolution (Rs) |
| CHIROBIOTIC T | 20/80 EtOH/H₂O | 7.87 | 8.15 | Not specified |
| CHIROBIOTIC R | Not specified | 8.11 | 13.66 | Not specified |
| CHIROBIOTIC TAG | Not specified | 12.19 | 14.89 | Not specified |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Diastereomer Separation
This protocol provides a starting point for analyzing the purity and separating diastereomers of a peptide containing DL-phenylalanine.
-
System Preparation:
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.[14]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peaks corresponding to the two diastereomers to determine their relative purity.
-
If resolution is poor, adjust the gradient slope, temperature, or try a different column as outlined in the troubleshooting guide.
-
Protocol 2: Preparative RP-HPLC for Peptide Purification
This protocol is for scaling up the purification of your target peptide.
-
System Preparation:
-
HPLC System: A preparative HPLC system with a fraction collector.
-
Column: A preparative C18 or C8 column (e.g., 21.2 x 250 mm, 10 µm particle size).[14]
-
Mobile Phases: Same as the analytical method (0.1% TFA in water and acetonitrile).
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Flow Rate: Adjust the flow rate based on the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).[14]
-
Detection: 220 nm.
-
Injection Volume: Scale up from the analytical injection (e.g., 1-5 mL).[14]
-
Gradient: Use the optimized gradient from the analytical scale. A common starting point is a linear gradient over 30-40 minutes.[14]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peaks of interest.
-
Analyze the purity of each fraction using the analytical HPLC method.
-
Pool the fractions that meet the desired purity.
-
-
Post-Purification:
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Caption: A general workflow for the purification of synthetic peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. quora.com [quora.com]
- 6. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. lcms.cz [lcms.cz]
- 11. biotage.com [biotage.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Kaiser Test Troubleshooting with Fmoc-DL-Phe-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Kaiser test when used with Fmoc-DL-Phe-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and why is it used in SPPS?
The Kaiser test, also known as the ninhydrin (B49086) test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines on a solid support.[1][2] In the context of Fmoc-based SPPS, it is a crucial qualitative tool to monitor the completion of two key steps:
-
Fmoc-deprotection: A positive Kaiser test (blue/purple color) is expected after the removal of the Fmoc protecting group, indicating the presence of a free N-terminal amine ready for the next coupling step.[2]
-
Amino acid coupling: A negative Kaiser test (yellow/colorless) is desired after the coupling step, signifying that the amino acid has successfully been attached to the growing peptide chain and there are no remaining free primary amines.[1]
Q2: I obtained a positive Kaiser test after coupling this compound. What are the potential reasons?
A positive Kaiser test after the coupling of this compound suggests an incomplete reaction. Several factors can contribute to this:
-
Steric Hindrance: Phenylalanine has a bulky benzyl (B1604629) side chain, which can physically impede the activated amino acid from accessing the free amine on the growing peptide chain, leading to incomplete coupling.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, causing aggregation. This can render the N-terminal amine inaccessible for coupling.[1]
-
Suboptimal Activation: Inadequate activation of the this compound carboxylic acid group can result in a slow or incomplete coupling reaction.[1]
-
Reagent Quality: Degradation of coupling reagents, the this compound itself, or the presence of moisture can significantly decrease coupling efficiency.[1]
-
Poor Resin Swelling: Insufficient swelling of the resin in the reaction solvent limits the accessibility of reactive sites.[1]
Q3: Can the Kaiser test give false positive or false negative results?
Yes, the Kaiser test can be misleading under certain circumstances:
-
False Positives:
-
Inefficient Washing: Residual piperidine (B6355638) from the deprotection step can give a false positive result.[1]
-
Excessive Heating: Overheating the sample during the test can cause the premature removal of the Fmoc group, exposing a primary amine and leading to a false positive.[1][3]
-
Fmoc-Group Lability: The Fmoc protecting group can be unstable under the heating conditions of the Kaiser test, especially in the presence of pyridine (B92270) in the test reagents.[4][5]
-
Resin Degradation: Some resins, like PEG-based resins, can degrade and expose amine-like functionalities.[1][6]
-
-
False Negatives:
-
Sterically Hindered Amines: The N-terminal amine of a sterically hindered residue may be inaccessible to the ninhydrin reagent.[5]
-
Secondary Amines: The Kaiser test is not reliable for detecting secondary amines, such as the N-terminus of proline.[1][7] In such cases, alternative tests like the Chloranil or Isatin test are recommended.[1]
-
Improper Resin Swelling: If the resin is not properly swelled, the N-terminal amines may not be accessible to the test reagents.[8]
-
Old Reagents: Degraded Kaiser test reagents can lead to a false negative result.[8]
-
Troubleshooting Guide
Interpreting Kaiser Test Results
| Observation | Interpretation | Recommended Action |
| Intense Blue/Purple Beads and Solution | Incomplete coupling.[1] | Perform a second coupling (recoupling) of this compound.[1] |
| Yellow/Colorless Beads and Solution | Complete coupling.[1] | Proceed to the next Fmoc deprotection step. |
| Faint Blue/Green Beads or Yellow Beads with Blue Solution | Nearly complete coupling.[1][3] | Consider extending the coupling time or proceeding to a capping step to block unreacted amines. |
Troubleshooting a Positive Kaiser Test after this compound Coupling
If a positive Kaiser test is observed after the initial coupling of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for a positive Kaiser test.
Experimental Protocols
Protocol 1: Standard Kaiser Test
This protocol is for the qualitative detection of free primary amines on a solid support.
Reagents:
| Solution | Composition |
| Solution A | 5 g ninhydrin in 100 mL ethanol (B145695).[1] |
| Solution B | 80 g phenol (B47542) in 20 mL ethanol.[1] |
| Solution C | 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[1] |
Procedure:
-
Collect a small sample of resin beads (10-15 beads) in a small glass test tube.[1]
-
Thoroughly wash the resin beads with Dimethylformamide (DMF) and then with ethanol to remove any residual reagents.[1]
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[1][9]
-
Heat the test tube at 100-110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.[1]
Protocol 2: Capping of Unreacted Amines
This protocol is used to block unreacted N-terminal amines to prevent the formation of deletion peptide sequences.
Reagents:
-
Capping Solution: Acetic anhydride/Diisopropylethylamine (DIPEA)/DMF in a 1:2:3 (v/v/v) ratio.
Procedure:
-
Following a positive Kaiser test after a second coupling, wash the resin thoroughly with DMF.
-
Add the capping solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the absence of free amines (a negative result is expected).
Reaction Mechanism
The following diagram illustrates the chemical reaction that occurs during the Kaiser test, leading to the formation of the characteristic blue "Ruhemann's purple" in the presence of a primary amine.
Caption: Simplified reaction scheme of the Kaiser test.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fmoc-DL-Phe-OH and Fmoc-L-Phe-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the selection of amino acid building blocks is a critical decision that dictates the stereochemistry, purity, and ultimately the biological function of the final peptide. Among the vast array of available derivatives, Fmoc-L-phenylalanine (Fmoc-L-Phe-OH) is the standard choice for incorporating the proteinogenic L-enantiomer of phenylalanine. Its racemic counterpart, Fmoc-DL-phenylalanine (Fmoc-DL-Phe-OH), serves a more specialized purpose: the deliberate introduction of stereochemical diversity. This guide provides an objective comparison of these two reagents, supported by established principles of peptide chemistry and typical experimental data, to assist researchers in making informed decisions for their synthesis strategies.
Introduction: Stereochemistry in Peptide Synthesis
Fmoc-L-Phe-OH is the enantiomerically pure form of N-α-(9-Fluorenylmethoxycarbonyl)-phenylalanine, containing only the L-isomer that is naturally incorporated into proteins.[1] In contrast, this compound is a racemic mixture, containing equal amounts of both the D- and L-enantiomers.[2] The primary application of this compound is in the generation of peptide libraries where stereochemical diversity at a specific position is desired.[2] This approach allows for the synthesis of a pair of diastereomeric peptides in a single process, which can then be screened for desired biological activities.[2] Peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to a longer in vivo half-life, and can induce specific conformational changes that may alter biological activity.[3]
Performance in Solid-Phase Peptide Synthesis: A Comparative Overview
While direct head-to-head comparative studies under identical experimental conditions are not extensively published, the performance of this compound and Fmoc-L-Phe-OH in SPPS can be inferred from established principles and typical outcomes.
Data Presentation: Typical Performance Parameters in Fmoc-SPPS
The following table summarizes typical quantitative data for the coupling of Fmoc-protected amino acids in SPPS. It is generally expected that the D- and L-isomers in this compound will couple with similar efficiency, resulting in an approximately 1:1 mixture of the corresponding peptide diastereomers.
| Parameter | Fmoc-L-Phe-OH | This compound | Analytical Method for Verification |
| Coupling Efficiency | >99% | >99% (for the mixture) | Kaiser Test, UV monitoring of Fmoc deprotection |
| Racemization | <1% | Not applicable (racemic starting material) | Chiral HPLC or GC-MS of hydrolyzed peptide |
| Crude Peptide Purity | 50-90% (highly sequence-dependent) | 50-90% (as a mixture of two diastereomers) | RP-HPLC |
| D/L Incorporation Ratio | Not applicable | Approximately 1:1 | Chiral HPLC, Mass Spectrometry |
Note: The data presented are typical values for standard Fmoc-SPPS and can be influenced by factors such as the coupling reagents, peptide sequence, and reaction conditions.
Key Differences and Considerations
Fmoc-L-Phe-OH:
-
Application: Standard peptide synthesis to produce a single, enantiomerically pure peptide with the natural L-phenylalanine configuration.
-
Outcome: A single peptide product.
-
Key Consideration: Minimizing racemization during the activation and coupling steps is crucial to maintain the stereochemical integrity of the final peptide. Phenylalanine is generally not considered a high-risk amino acid for racemization.
This compound:
-
Application: Synthesis of peptide libraries to explore the impact of stereochemistry at a specific position. It is a tool for generating diversity in drug discovery and lead optimization.
-
Outcome: A mixture of two diastereomeric peptides that will require separation by chromatography for individual characterization.
-
Key Consideration: The goal is the near-equimolar incorporation of both D- and L-isomers. While the racemic nature of the starting material does not hinder coupling, it necessitates a subsequent purification step to isolate the individual diastereomers if their separate activities are to be studied.
Experimental Protocols
A standard Fmoc-based solid-phase peptide synthesis protocol is applicable for both Fmoc-L-Phe-OH and this compound. The key difference lies in the nature of the product and the subsequent analytical and purification steps.
Standard SPPS Cycle for Incorporating Fmoc-Phe-OH
This protocol outlines a generalized manual procedure for a single coupling cycle in Fmoc-based SPPS on a 0.1 mmol scale.
Materials and Reagents:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-L-Phe-OH or this compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
20% (v/v) Piperidine (B6355638) in DMF
-
DMF (peptide synthesis grade)
-
DCM (dichloromethane)
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again with fresh 20% piperidine in DMF for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and by-products.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add the base (e.g., DIPEA, 6 equivalents) and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
This cycle is repeated for each amino acid in the sequence.
Cleavage and Deprotection
-
After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Analysis and Purification of Diastereomers from this compound Synthesis
The crude peptide mixture synthesized using this compound will contain two diastereomers. These can be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide mixture
-
HPLC grade water with 0.1% TFA (Solvent A)
-
HPLC grade acetonitrile (B52724) with 0.1% TFA (Solvent B)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Solvent B or a water/acetonitrile mixture).
-
HPLC Separation: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%). Inject the dissolved peptide sample and run a linear gradient of Solvent B to elute the peptides. The two diastereomers should resolve into distinct peaks.
-
Fraction Collection: Collect the fractions corresponding to the separated diastereomeric peaks.
-
Analysis and Lyophilization: Analyze the collected fractions by mass spectrometry to confirm the identity of the peptides. Pool the pure fractions for each diastereomer and lyophilize to obtain the purified peptides.
Visualizing the Workflow and Logical Relationships
The following diagrams, created using Graphviz, illustrate the experimental workflows and the logical relationship between the choice of reagent and the synthetic outcome.
Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.
Caption: Logical relationship between the choice of reagent and the synthetic outcome.
Conclusion
The choice between this compound and Fmoc-L-Phe-OH is fundamentally a choice of synthetic strategy. Fmoc-L-Phe-OH is the standard for producing peptides with the naturally occurring L-phenylalanine, where the primary concern is maintaining stereochemical purity. In contrast, this compound is a specialized reagent for intentionally introducing stereochemical diversity to create peptide libraries. This approach is invaluable in drug discovery for exploring a wider range of peptide conformations and identifying candidates with enhanced stability and novel biological activities. While the synthesis protocols are largely similar, the use of this compound necessitates downstream separation and characterization of the resulting diastereomers. Understanding the distinct applications and outcomes of each reagent is crucial for the efficient and successful synthesis of peptides for research and therapeutic development.
References
A Researcher's Guide to Coupling Reagents for Fmoc-DL-Phe-OH: HBTU vs. HATU vs. DIC
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a pivotal decision that directly influences reaction efficiency, peptide purity, and overall synthesis success. This guide offers an objective comparison of three widely used coupling reagents—HBTU, HATU, and DIC—specifically for the incorporation of Fmoc-DL-Phe-OH. The information presented is supported by experimental data to facilitate informed decisions in your synthetic endeavors.
Performance Comparison at a Glance
The selection of a coupling reagent impacts key performance indicators such as coupling efficiency (yield), reaction time, final product purity, and the degree of side reactions. While this compound is a racemic mixture, minimizing epimerization is crucial when working with chiral amino acids, and the performance of these reagents in that regard is a key differentiator.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Epimerization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99% | >95% | Very Low[1][2] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98% | >95% | Low[1][2] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95% | >90% | Low to Moderate[1] |
Disclaimer: The data presented in this table is a compilation of representative values from various studies and application notes. Actual results may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.
In-Depth Analysis of Coupling Reagents
Aminium/Uronium Salts: HATU and HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents known for their rapid reaction kinetics and high yields.[1] HATU generally exhibits superior performance due to the presence of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, which forms a more reactive OAt-active ester compared to the HOBt-based ester formed by HBTU.[2] This heightened reactivity of HATU leads to faster couplings and a lower risk of epimerization, making it a preferred choice for challenging sequences and racemization-prone amino acids.[2][3] A potential side reaction for both reagents is guanidinylation of the N-terminus if used in excess.[1][4]
Carbodiimides: DIC
Diisopropylcarbodiimide (DIC) is a cost-effective coupling reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and side reactions.[3] To mitigate these issues, DIC is almost always used in conjunction with an additive, most commonly 1-hydroxybenzotriazole (B26582) (HOBt) or its less explosive and often more effective analogue, OxymaPure®. These additives act as activated ester intermediates, increasing coupling efficiency and suppressing racemization.[5] While generally slower than aminium/uronium salts, the DIC/additive approach is a robust and economical option for many standard peptide synthesis applications.[1]
Experimental Workflow and Activation Mechanisms
To provide a clearer understanding of the practical application and underlying chemistry, the following diagrams illustrate a general experimental workflow for comparing the coupling reagents and their respective activation mechanisms.
Detailed Experimental Protocols
The following are generalized protocols for the coupling of this compound using HBTU, HATU, and DIC. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.
General Resin Preparation
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.[1][6]
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution. This is typically performed in two steps: a short treatment of 1-3 minutes followed by a longer treatment of 15-20 minutes.[1]
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.[7] A Kaiser test can be performed to confirm the presence of a free primary amine.[6]
Protocol 1: HBTU Coupling
-
Activation Solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[8]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 20-60 minutes.
-
Monitoring and Washing: Monitor the reaction completion using the Kaiser test. Upon a negative result (yellow beads), wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).[8]
Protocol 2: HATU Coupling
-
Activation Solution: In a separate vial, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and vortex briefly.[8]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 15-45 minutes.
-
Monitoring and Washing: Monitor the reaction with the Kaiser test. Once complete, wash the resin with DMF (3-5 times) and DCM (2-3 times).[8]
Protocol 3: DIC/HOBt Coupling
-
Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.[8]
-
Coupling: Add the amino acid/HOBt solution to the deprotected resin. Then, add DIC (3 equivalents) to the reaction vessel.[8]
-
Reaction: Agitate the mixture at room temperature for 1-3 hours.
-
Monitoring and Washing: Monitor the reaction with the Kaiser test. When the ninhydrin (B49086) test is negative, filter and wash the resin three times with DMF, three times with DCM, and then three times with either methanol (B129727) or DCM.[7]
Conclusion
The choice of coupling reagent for the incorporation of this compound is a critical parameter in solid-phase peptide synthesis. For routine and non-challenging sequences, the cost-effective DIC/HOBt (or OxymaPure®) method can provide excellent results.[1] For more demanding syntheses, such as those involving long or sterically hindered peptides, the superior reactivity and efficiency of aminium/uronium salts like HATU are often advantageous, providing higher yields and purity in shorter reaction times.[1][2] HBTU serves as a reliable and slightly more economical alternative to HATU, though with a marginally higher risk of epimerization. Ultimately, the optimal choice will depend on a balance of factors including the complexity of the target peptide, budget constraints, and desired purity levels.
References
A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-DL-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of peptides synthesized using Fmoc-DL-Phe-OH versus those containing the natural L-phenylalanine. The incorporation of D-phenylalanine, facilitated by the racemic mixture this compound, is a key strategy in modern peptide drug design to enhance therapeutic potential. This document outlines the significant impact of this stereochemical modification on proteolytic stability, receptor binding, and overall bioactivity, supported by illustrative experimental data and detailed protocols.
Executive Summary
The substitution of the natural L-phenylalanine with its D-enantiomer, introduced during solid-phase peptide synthesis (SPPS) using this compound, fundamentally alters the biological properties of a peptide. The primary and most well-documented advantage is a dramatic increase in resistance to enzymatic degradation, leading to a significantly longer plasma half-life. This enhanced stability can profoundly impact a peptide's bioavailability and therapeutic efficacy. Furthermore, the change in stereochemistry at a single amino acid residue can modulate receptor binding affinity and specificity, in some cases leading to increased potency or a shift in function from agonist to antagonist. The use of this compound allows for the simultaneous synthesis of two diastereomeric peptides, providing a valuable tool for screening libraries to identify candidates with optimal therapeutic profiles.
Performance Comparison: L-Phe vs. D-Phe Containing Peptides
The introduction of a D-phenylalanine residue in a peptide sequence leads to measurable differences in its biological activity. The following tables summarize quantitative data from studies on various classes of peptides, illustrating the impact of this stereochemical change.
Table 1: Proteolytic Stability
| Peptide Class | Assay Condition | L-Phe Peptide Stability (t½) | D-Phe Peptide Stability (t½) | Fold Increase |
| Antimicrobial Peptide | Human Serum at 37°C | ~ 30 minutes | > 24 hours | > 48x |
| Opioid Peptide | Rat Plasma at 37°C | ~ 5 minutes | ~ 4 hours | ~ 48x |
| Anticancer Peptide | Human Plasma at 37°C | ~ 1 hour | > 12 hours | > 12x |
Note: Data is illustrative, based on typical results from various studies. Actual values are sequence-dependent.
Table 2: Antimicrobial Activity
| Peptide | Target Organism | MIC (L-Phe Peptide) | MIC (D-Phe Peptide) |
| P-18 Analog | E. coli | 16 µg/mL | 4 µg/mL |
| P-18 Analog | S. aureus | 32 µg/mL | 8 µg/mL |
MIC (Minimum Inhibitory Concentration): Lower values indicate higher potency.[1]
Table 3: Opioid Receptor Binding Affinity
| Peptide | Receptor | Kᵢ (L-Phe Peptide) [nM] | Kᵢ (D-Phe Peptide) [nM] |
| Dermorphin Analog | µ-Opioid Receptor | 1.2 | 0.3 |
| Deltorphin Analog | δ-Opioid Receptor | 0.8 | 0.2 |
Kᵢ (Inhibition Constant): Lower values indicate higher binding affinity.
Table 4: Anticancer Activity
| Peptide | Cancer Cell Line | IC₅₀ (L-Phe Peptide) | IC₅₀ (D-Phe Peptide) |
| V13K Analog | A549 (Lung Cancer) | 12.5 µM | 6.3 µM |
| V13K Analog | MCF-7 (Breast Cancer) | 25 µM | 12.5 µM |
IC₅₀ (Half-maximal Inhibitory Concentration): Lower values indicate higher cytotoxicity.[2]
Alternatives to this compound in Peptide Synthesis
While this compound is a valuable tool for creating diastereomeric libraries, several alternatives exist for more specific applications.
Table 5: Comparison of Phenylalanine Building Blocks and Synthesis Strategies
| Reagent/Strategy | Key Feature | Primary Application | Advantages | Disadvantages |
| This compound | Racemic mixture of D- and L-Phe | Creation of diastereomeric peptide libraries for screening. | Efficiently generates two isomers in one synthesis for activity screening. | Results in a mixture that requires separation; not suitable for synthesis of a single, defined stereoisomer. |
| Fmoc-D-Phe-OH | Enantiomerically pure D-Phe | Site-specific incorporation of D-Phe to enhance stability or modulate activity. | Produces a single, stereochemically defined peptide with enhanced proteolytic resistance. | Higher cost compared to Fmoc-L-Phe-OH. |
| Fmoc-L-Phe-OH | Enantiomerically pure L-Phe | Synthesis of native peptide sequences. | Mimics the natural peptide sequence. | Resulting peptide is susceptible to proteolytic degradation. |
| Boc-DL-Phe-OH | Boc protecting group, racemic mixture | Alternative to Fmoc chemistry, particularly for long or difficult sequences. | Boc chemistry can be advantageous for preventing aggregation in certain sequences. | Requires harsh acidic conditions for deprotection (TFA) and final cleavage (HF).[][4][5][6] |
| Greener Alternatives | e.g., 4-Methylpiperidine for Fmoc removal | Reducing the environmental impact and regulatory burden of SPPS. | Can replace controlled substances like piperidine (B6355638) with similar efficacy.[7][8][9] | May require optimization for specific sequences. |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of synthesized peptides.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a standard manual procedure for a single coupling cycle.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate a solution of the desired Fmoc-amino acid (e.g., this compound) (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). The two diastereomers can be separated during this step.
A typical cycle in Fmoc-based solid-phase peptide synthesis.
Proteolytic Stability Assay (Plasma Stability)
This assay determines the half-life of a peptide in a complex biological fluid.
Materials:
-
Test peptides (L-Phe and D-Phe versions)
-
Pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)
-
RP-HPLC system
Procedure:
-
Peptide Preparation: Dissolve peptides in an appropriate solvent (e.g., water or DMSO) to create stock solutions.
-
Reaction Setup: Dilute the peptide stock solution in PBS.
-
Incubation: Pre-warm human plasma to 37°C. Initiate the reaction by spiking the peptide into the plasma to a final concentration (e.g., 100 µM).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding 3 volumes of cold quenching solution to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point and determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.
Workflow for determining peptide stability in a plasma matrix.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This assay determines the minimum concentration of a peptide that inhibits microbial growth.
Materials:
-
Test peptides
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) plates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in MHB.
-
Inoculum Preparation: Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Peptide Dilution: Prepare a two-fold serial dilution of the peptides in MHB in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria, no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which there is no visible growth, often confirmed by measuring the optical density at 600 nm.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test peptides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the peptides and incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to untreated control cells and determine the IC₅₀ value.
Competitive Receptor Binding Assay
This assay determines the binding affinity of a test peptide to its receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Labeled ligand (radiolabeled or fluorescently tagged)
-
Unlabeled test peptides (L-Phe and D-Phe versions)
-
Binding buffer
-
Wash buffer
-
Detection instrument (e.g., scintillation counter or fluorescence plate reader)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test peptides.
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the labeled ligand, and the various concentrations of the unlabeled competitor peptides.
-
Equilibrium: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Separate bound from free ligand by rapid filtration through a glass fiber filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound ligand.
-
Detection: Measure the amount of bound labeled ligand on the filters using the appropriate detection instrument.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be used to calculate the inhibition constant (Kᵢ).
Simplified signaling of a D-Phe opioid peptide via the μ-opioid receptor.
Conclusion
The use of this compound in peptide synthesis offers a powerful strategy for developing peptide-based therapeutics with improved pharmacological properties. The incorporation of D-phenylalanine consistently enhances proteolytic stability, a critical factor for in vivo efficacy. Moreover, this stereochemical modification can fine-tune the biological activity of peptides, leading to increased potency and selectivity. The ability to generate and screen diastereomeric libraries allows for the efficient discovery of lead candidates with optimized characteristics. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these properties, enabling researchers to make data-driven decisions in the design and development of next-generation peptide drugs.
References
- 1. Synthetic diastereomeric-antimicrobial peptide: antibacterial activity against multiple drug resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Alternative to piperidine in Fmoc solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Peptides Containing D-Phenylalanine versus L-Phenylalanine for Researchers
An Objective Comparison for Drug Development Professionals
The substitution of L-amino acids with their D-enantiomers, particularly the strategic incorporation of D-phenylalanine, represents a pivotal strategy in modern peptide drug design. This guide provides a comprehensive comparison of peptides containing D-phenylalanine versus their native L-phenylalanine counterparts, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Key Performance Differences at a Glance
Incorporating D-phenylalanine into a peptide sequence can profoundly alter its biological and physicochemical properties. The primary advantages include enhanced enzymatic stability, modulated receptor binding affinity, and altered biological activity.
| Property | L-Phenylalanine Peptides | D-Phenylalanine Peptides | Impact on Drug Development |
| Enzymatic Stability | Susceptible to rapid degradation by proteases. | Highly resistant to proteolytic cleavage.[1] | Increased plasma half-life and improved bioavailability. |
| Receptor Binding Affinity | Native binding affinity. | Can be higher, lower, or similar, depending on the specific peptide and receptor. | Allows for fine-tuning of drug potency and selectivity. |
| Biological Activity | Native agonist or antagonist activity. | Can switch from agonist to antagonist, or vice versa, or exhibit enhanced activity.[1] | Offers a strategy to modulate the pharmacological profile of a peptide. |
| Cellular Uptake | Generally higher uptake efficiency in certain cell lines. | May show reduced uptake in some cell types, potentially linked to interactions with heparan sulfates. | Chirality can be used for stereochemistry-dependent cell targeting. |
| Conformation | Adopts native secondary structures (e.g., α-helix, β-sheet). | Can induce significant conformational changes, impacting receptor interaction. | Provides a tool to explore structure-activity relationships. |
In-Depth Performance Analysis
Enhanced Enzymatic Stability
One of the most significant advantages of substituting L-phenylalanine with D-phenylalanine is the remarkable increase in resistance to enzymatic degradation. Proteases are highly stereospecific and primarily recognize L-amino acids, rendering peptides with D-amino acids poor substrates for these enzymes.
Experimental Data: Proteolytic Stability of GnRH Analogs
A study on Gonadotropin-Releasing Hormone (GnRH) analogs demonstrated a significant increase in biological half-life upon D-amino acid substitution.
| Peptide | D-Amino Acid Substitution | Biological Half-life | Fold Increase |
| GnRH | None | ~2-4 minutes | - |
| D-Phe⁶-GnRH | D-Phenylalanine at position 6 | Increased by 2.5-fold compared to GnRH[2] | 2.5x |
This increased stability is a critical factor in developing peptide-based therapeutics with viable pharmacokinetic profiles.
Modulation of Receptor Binding Affinity
The stereochemistry of an amino acid residue plays a crucial role in the three-dimensional structure of a peptide and its interaction with its biological target. The introduction of D-phenylalanine can alter the peptide's conformation, leading to significant changes in receptor binding affinity.
Experimental Data: GnRH Receptor Binding Affinity
The introduction of D-phenylalanine into GnRH peptide analogs has been shown to enhance their binding affinity for the GnRH receptor.
| Peptide Analog | Modification | Binding Affinity (IC₅₀) | Fold Improvement |
| DOTA-Ahx-(D-Lys⁶-GnRH) | Parent Peptide | 36.1 nM | - |
| DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH) | D-Phenylalanine incorporation | 7.6 nM[3] | ~4.75x |
| DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH) | D-Phenylalanine incorporation | 16.3 nM[3] | ~2.21x |
Experimental Data: Melanocortin Receptor (MC4R) Binding Affinity
In contrast, for some receptors, the L-configuration is preferred. Mutation of a key residue in the melanocortin 4 receptor (MC4R) reduced the binding affinity of peptides containing L-phenylalanine by up to 71-fold, while not significantly affecting the binding of peptides containing D-phenylalanine. This highlights the nuanced and target-dependent effects of stereochemistry on receptor interaction.
Signaling Pathways
Peptides containing D-phenylalanine often target G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades that mediate their biological effects.
GnRH Receptor Signaling
GnRH analogs, including those with D-phenylalanine substitutions, bind to the GnRH receptor, a GPCR that primarily couples to Gαq. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, activate protein kinase C (PKC) and increase intracellular calcium levels, ultimately leading to the activation of downstream effectors like MAP kinases and the transcription factor Egr-1, which regulate the expression of gonadotropin genes.
Caption: GnRH receptor signaling pathway.
Melanocortin-4 Receptor (MC4R) Signaling
MC4R is another GPCR that is a target for peptides where D-phenylalanine incorporation has been explored. This receptor primarily couples to Gαs, leading to the activation of adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to regulate energy homeostasis, appetite, and other physiological processes.
Caption: Melanocortin-4 receptor signaling pathway.
Experimental Protocols
Peptide Synthesis and Characterization Workflow
The synthesis and characterization of peptides containing D-phenylalanine follow a standardized workflow.
Caption: General workflow for peptide synthesis and characterization.
Enzymatic Stability Assay
Objective: To determine the half-life of a peptide in the presence of proteolytic enzymes or in biological matrices like serum or plasma.
Protocol:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with water).
-
Incubation:
-
Add a known concentration of the peptide to a solution containing the protease of interest (e.g., trypsin, chymotrypsin) or to fresh serum/plasma.
-
Incubate the mixture at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as trifluoroacetic acid (TFA) or by precipitating proteins with acetonitrile.
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. The degradation rate and half-life can be calculated by plotting the percentage of intact peptide remaining over time.
Receptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of a peptide to its target receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand that is known to bind to the receptor.
-
Competition: Add increasing concentrations of the unlabeled test peptides (both the D- and L-phenylalanine containing versions).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure of the peptide in solution.
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of approximately 0.1 mg/mL.
-
CD Measurement:
-
Place the sample in a quartz cuvette with a short path length (e.g., 1 mm).
-
Acquire CD spectra in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.
-
-
Data Analysis: The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. A comparison of the spectra for the D- and L-phenylalanine containing peptides will reveal any conformational changes induced by the stereochemical modification.
Conclusion
The incorporation of D-phenylalanine is a powerful and widely adopted strategy to enhance the therapeutic potential of peptides. It offers a robust solution to the challenge of enzymatic instability and provides a versatile tool for modulating receptor binding and biological activity. The choice between a D- or L-phenylalanine at a specific position must be made on a case-by-case basis, considering the specific target and desired pharmacological profile. The experimental protocols outlined in this guide provide a framework for the systematic characterization and comparison of these peptide analogs, enabling researchers to make data-driven decisions in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Gonadotropin-releasing hormone (GnRH) analogs: relationship between their structure, proteolytic inactivation and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melanocortin-5 Receptor: Pharmacology and Its Regulation of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linkers for Solid-Phase Peptide Synthesis with Fmoc-DL-Phe-OH
For researchers, scientists, and drug development professionals engaged in the synthesis of peptide libraries and stereochemical analogs, the choice of a linker for Solid-Phase Peptide Synthesis (SPPS) is a critical decision that dictates the C-terminal functionality and overall success of the synthesis. When utilizing the racemic mixture Fmoc-DL-Phe-OH to introduce stereochemical diversity, understanding the performance of different linkers is paramount. This guide provides an objective comparison of commonly used linkers for SPPS with this compound, supported by experimental data and detailed protocols.
The primary application of this compound in SPPS is the generation of peptide libraries where a mixture of diastereomers is desired for screening purposes.[1] It is generally assumed that the D- and L-isomers will couple with similar efficiency, resulting in an approximately 1:1 mixture of the corresponding peptide diastereomers.[1] This guide will focus on three widely used linkers: Wang resin, 2-Chlorotrityl (2-CTC) resin, and Rink Amide resin, each offering distinct advantages depending on the desired outcome of the peptide synthesis.
Performance Comparison of Linkers
The selection of a linker directly influences key parameters of the synthesis, including loading efficiency, the C-terminal functional group of the final peptide, and the potential for side reactions. The following table summarizes the performance of Wang, 2-CTC, and Rink Amide resins in the context of SPPS with Fmoc-protected amino acids.
| Parameter | Wang Resin | 2-Chlorotrityl (2-CTC) Resin | Rink Amide Resin |
| C-Terminal Functionality | Carboxylic Acid (-COOH)[2] | Carboxylic Acid (-COOH)[2][3] | Amide (-CONH2)[2][3] |
| Typical Loading Efficiency | Variable | High | High |
| Cleavage Conditions | Strong Acid (e.g., high % TFA)[2][4] | Mild Acid (e.g., dilute TFA, TFE/DCM) | Strong Acid (e.g., high % TFA)[4] |
| Key Advantages | Cost-effective and widely used.[5] | Suppresses racemization of C-terminal residue; allows for synthesis of protected peptide fragments.[5][6] | Directly yields peptide amides, which can enhance biological activity and stability.[2] |
| Potential Drawbacks | Prone to racemization of the C-terminal amino acid during loading; risk of diketopiperazine formation.[5][7][8] | More expensive than Wang resin. | Not suitable for the synthesis of peptides with a C-terminal carboxylic acid. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. The following are generalized protocols for the loading of this compound onto Wang, 2-CTC, and Rink Amide resins.
Protocol 1: Loading of this compound onto Wang Resin
This protocol describes the esterification of this compound to the hydroxyl group of the Wang resin.
-
Resin Swelling: Swell the Wang resin in dichloromethane (B109758) (DCM) for at least 30 minutes, followed by washing with N,N-dimethylformamide (DMF).[3]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading capacity) and a coupling reagent such as HBTU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution to pre-activate the amino acid.[1]
-
Coupling: Add the activated amino acid solution to the swollen resin and agitate the mixture at room temperature for 1-2 hours.[1]
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a capping solution, such as a mixture of acetic anhydride (B1165640) and pyridine (B92270) in DMF.[3]
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and by-products.[1][3]
-
Drying: Dry the loaded resin under vacuum.[3]
Protocol 2: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This method takes advantage of the high reactivity of the 2-chlorotrityl linker, which minimizes racemization.
-
Resin Swelling: Swell the 2-CTC resin in DCM for at least 30 minutes.[5]
-
Amino Acid Solution Preparation: Dissolve this compound (1.5 equivalents) in DCM.[5]
-
Coupling: Add DIPEA (3 equivalents) to the amino acid solution and immediately add the mixture to the swollen resin. Agitate at room temperature for 1-2 hours.[5]
-
Capping: To cap any remaining reactive trityl chloride groups, add methanol (B129727) (0.8 mL per gram of resin) and agitate for 15 minutes.[5]
-
Washing: Wash the resin sequentially with DCM, DMF, and again with DCM.[5]
-
Drying: Dry the loaded resin under vacuum.
Protocol 3: Loading of this compound onto Rink Amide Resin
This protocol is for attaching the first amino acid to a Rink Amide resin to ultimately yield a peptide amide.
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.[3]
-
Fmoc Deprotection of Linker: If the resin is supplied with an Fmoc-protected linker, treat it with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes to expose the free amine.[3]
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and add DIPEA (6 equivalents) in DMF.[1]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[1]
-
Washing: Wash the resin thoroughly with DMF and DCM.[3]
-
Drying: Dry the loaded resin under vacuum.[3]
Visualizing the Workflow and Logic
To better illustrate the processes and decisions involved in SPPS with different linkers, the following diagrams are provided.
Conclusion
The choice of linker for SPPS involving this compound is a strategic decision that should be guided by the ultimate goal of the synthesis. For the generation of peptide libraries with C-terminal carboxylic acids, both Wang and 2-CTC resins are viable options. However, 2-CTC resin is the preferred choice when minimizing potential side reactions is a priority. When the target is a library of peptide amides, the Rink Amide resin is the clear choice. By carefully considering the properties of each linker and employing optimized protocols, researchers can successfully synthesize diverse peptide libraries for a wide range of applications in drug discovery and chemical biology.
References
Chiral Resolution of DL-Phenylalanine: A Comparative Guide to HPLC and Enzymatic Methods
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. DL-phenylalanine, a racemic mixture of its D- and L-enantiomers, serves as a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two prominent techniques for its chiral resolution: High-Performance Liquid Chromatography (HPLC) and enzymatic methods. We will delve into the principles, experimental protocols, and performance of each, supported by experimental data to aid in the selection of the most suitable method for your specific needs.
At a Glance: HPLC vs. Enzymatic Resolution
| Feature | HPLC Method | Enzymatic Method |
| Principle | Differential interaction with a chiral stationary phase (CSP) | Stereoselective enzymatic conversion of one enantiomer |
| Selectivity | High, dependent on CSP and mobile phase | Very high, enzyme-specific |
| Resolution | Good to excellent (Rs values often > 1.5)[1] | High enantiomeric excess (ee > 99%) often achievable[2] |
| Analysis/Reaction Time | Typically 15-30 minutes for analytical scale[1] | Can range from hours to days, depending on the enzyme and conditions |
| Yield | Theoretically up to 100% recovery of both enantiomers (preparative scale) | Maximum 50% for the desired enantiomer in kinetic resolution |
| Scalability | Well-established for both analytical and preparative scales[3][4] | Scalable, with potential for large-scale biotransformation[3] |
| Cost | High initial investment for equipment and expensive chiral columns | Lower equipment cost, but enzyme cost can be significant |
| Environmental Impact | Use of organic solvents raises environmental and health concerns[5] | Generally considered "greener" with aqueous media and biodegradable catalysts[6] |
| Versatility | Broadly applicable to a wide range of compounds | Substrate-specific, requiring a suitable enzyme |
High-Performance Liquid Chromatography (HPLC) for Chiral Resolution
HPLC is a powerful and widely used technique for the separation of enantiomers. The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Experimental Protocol: Chiral HPLC of DL-Phenylalanine
This protocol provides a general procedure for the chiral separation of DL-phenylalanine using a polysaccharide-based chiral stationary phase.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., polysaccharide-based like Chiralpak®)
-
DL-phenylalanine standard
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol (B130326), ethanol, trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents. For example, a common mobile phase for normal-phase chromatography is a mixture of hexane and isopropanol with a small amount of an acidic or basic modifier like trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds).
-
Sample Preparation: Dissolve a known concentration of DL-phenylalanine in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiralpak® IA or similar polysaccharide-based column.
-
Mobile Phase: e.g., n-hexane/ethanol/trifluoroacetic acid (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Injection and Data Analysis: Inject the sample onto the HPLC system. The two enantiomers will be separated and detected as distinct peaks. The resolution (Rs) between the peaks is a measure of the separation efficiency.
References
- 1. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling D-Amino Acid Incorporation: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of D-amino acid incorporation into peptides and proteins is critical for ensuring the desired therapeutic properties and biological functions. Mass spectrometry has emerged as the gold standard for this analytical challenge, offering unparalleled sensitivity and specificity. This guide provides an objective comparison of leading mass spectrometry-based methods for validating D-amino acid incorporation, supported by experimental data and detailed protocols.
The strategic incorporation of D-amino acids can significantly enhance peptide stability against enzymatic degradation, improve oral bioavailability, and modulate biological activity. However, confirming the precise location and extent of D-amino acid incorporation requires robust analytical techniques. This guide delves into the primary mass spectrometry methodologies employed for this purpose, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Ion Mobility-Mass Spectrometry (IM-MS), providing a comparative analysis to aid in selecting the most appropriate method for your research needs.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique for validating D-amino acid incorporation depends on several factors, including the sample matrix, the required sensitivity, and the desired level of structural detail. The following tables summarize the quantitative performance of different approaches.
Table 1: Comparison of Mass Spectrometry Methods for D-Amino Acid Analysis
| Technique | Principle | Derivatization | Throughput | Key Advantages | Key Limitations |
| GC-MS | Separation of volatile amino acid derivatives by gas chromatography followed by mass analysis. | Mandatory (e.g., silylation, acylation) to increase volatility.[1] | Moderate | High resolution for chiral separation on specific columns; cost-effective.[2][3][4] | Requires derivatization which can introduce artifacts; not suitable for intact peptides.[5] |
| LC-MS/MS | Separation of amino acids or peptides by liquid chromatography followed by tandem mass spectrometry. | Optional; can be direct or indirect (with chiral derivatizing agents).[6] | High | High sensitivity and specificity; applicable to both free amino acids and peptides; no derivatization required with chiral columns.[7][8] | Chiral columns can be expensive and have specific solvent compatibility requirements.[6] |
| IM-MS | Separation of ions based on their size, shape, and charge in the gas phase, coupled with mass analysis. | Not required | High | Can separate isomeric peptides (containing D/L-amino acids) without chromatographic separation; provides structural information (collision cross-section).[9][10][11] | Resolution may be insufficient for baseline separation of all epimers; newer technology with evolving applications.[12][13] |
Table 2: Performance Metrics of Selected Mass Spectrometry Methods
| Method | Analyte | Derivatizing Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Resolution (for Chiral Separation) | Reference |
| GC-MS | D-Amino Acids | Methyl chloroformate/methanol | 3.2–446 nM | 0.031–1.95 µM | > 2.4 | [5] |
| LC-MS/MS | 18 Free D-Amino Acids | None (Chiral Crown Ether Column) | High Sensitivity (fmol level) | - | Baseline separation | [7] |
| LC-MS/MS | D/L-Tryptophan | None (2D-LC with chiral column) | pmol level | - | Highly selective separation | [14] |
| LC-MS/MS | 18 Free Amino Acids | S-NIFE | - | 12.5 or 62 ng/mL | - | [15][16] |
| MALDI TOF MS | Free Amino Acids | None | - | 0.03 µM (Arginine) - 3.7 µM (Histidine) | Cannot distinguish isomers | [17] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key mass spectrometry techniques discussed.
Protocol 1: Chiral GC-MS Analysis of D-Amino Acids after Derivatization
This protocol outlines a common workflow for the analysis of D-amino acids in biological samples using GC-MS with a chiral column and derivatization.
-
Sample Hydrolysis:
-
Derivatization:
-
A common method involves in-situ derivatization with heptafluorobutyl chloroformate (HFBCF) followed by amidation with methylamine (B109427).[2][3][4]
-
Alternatively, use silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
GC Column: Use a chiral capillary column such as Chirasil-L-Val.[2][3][4]
-
Injector Temperature: Typically 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C) to separate the derivatized amino acids.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, targeting characteristic fragment ions of the derivatized amino acids.[2]
-
Protocol 2: LC-MS/MS Analysis of D-Amino Acids in Peptides (Direct Method)
This protocol describes the direct analysis of peptides containing D-amino acids using LC-MS/MS without derivatization.
-
Sample Preparation:
-
Dissolve the peptide sample in a suitable solvent compatible with reverse-phase liquid chromatography (e.g., 0.1% formic acid in water).
-
-
LC Separation:
-
LC Column: A C18 reverse-phase column is commonly used for peptide separation.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Apply a suitable gradient of Mobile Phase B to elute the peptides.
-
-
MS/MS Analysis:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra to identify the precursor ion of the target peptide.
-
MS2 Fragmentation: Select the precursor ion and subject it to fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data Analysis: Analyze the fragmentation pattern to confirm the peptide sequence and identify any mass shifts indicative of modifications. The fragmentation patterns of peptides containing D-amino acids can differ from their all-L counterparts, aiding in their identification.
-
Protocol 3: Ion Mobility-Mass Spectrometry (IM-MS) for D/L-Peptide Epimer Separation
This protocol outlines the use of IM-MS to separate and identify peptide epimers containing D-amino acids.
-
Sample Infusion:
-
Introduce the peptide sample into the mass spectrometer via direct infusion or coupled with an LC system.
-
-
Ionization:
-
Use a soft ionization technique like ESI to preserve the three-dimensional structure of the peptide ions.
-
-
Ion Mobility Separation:
-
The ionized peptides travel through a drift tube filled with a neutral buffer gas.
-
Ions are separated based on their collision cross-section (CCS), which is influenced by their size and shape. D-amino acid-containing peptides can have different conformations and thus different CCS values compared to their all-L epimers.[9][10][11]
-
-
Mass Analysis:
-
The mobility-separated ions are then analyzed by a mass analyzer (e.g., TOF) to determine their mass-to-charge ratio.
-
-
Data Analysis:
-
The data is visualized as a 2D plot of ion mobility (drift time) versus m/z.
-
The separation in drift time allows for the differentiation of isomeric peptides that have the same mass.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the discussed mass spectrometry techniques.
Caption: Workflow for D-amino acid analysis using GC-MS.
Caption: Workflow for D-amino acid peptide analysis using LC-MS/MS.
Caption: Workflow for D/L-peptide epimer separation using IM-MS.
Conclusion
The validation of D-amino acid incorporation is a critical step in the development of novel peptide therapeutics and in understanding the biological roles of these non-canonical amino acids. Mass spectrometry offers a powerful and versatile toolkit for this purpose. GC-MS provides a cost-effective method for the analysis of free D-amino acids after derivatization. LC-MS/MS stands out for its high sensitivity and applicability to both free amino acids and intact peptides, with or without derivatization. The emerging technique of IM-MS adds a new dimension of separation based on molecular shape, enabling the resolution of isomeric peptides that are indistinguishable by mass alone. By carefully considering the specific analytical requirements, researchers can select the most appropriate mass spectrometry-based workflow to confidently validate the incorporation of D-amino acids in their samples.
References
- 1. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 2. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasofscience.org [atlasofscience.org]
- 8. researchgate.net [researchgate.net]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Fmoc Deprotection Reagents in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of a suitable Fmoc deprotection reagent is a critical determinant of peptide yield, purity, and overall synthetic success. While the conventional 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) has long been the industry standard, concerns regarding side reactions and handling have prompted the exploration of alternative reagents. This guide offers an objective comparison of various Fmoc deprotection reagents, substantiated by experimental data, to facilitate the selection of the most appropriate reagent for specific applications.
The ideal Fmoc deprotection reagent should effectively remove the Fmoc protecting group without inducing detrimental side reactions such as aspartimide formation, diketopiperazine (DKP) formation, or racemization of amino acid residues.[1] The selection of the base, its concentration, and the reaction conditions are pivotal in mitigating these undesirable side reactions.[1]
Comparative Performance of Fmoc Deprotection Reagents
The following table summarizes the performance of commonly used Fmoc deprotection reagents based on quantitative and qualitative data from various studies. The efficiency and occurrence of side reactions are highly dependent on the specific peptide sequence and synthesis conditions.
| Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Aspartimide Formation (%) | Diketopiperazine (DKP) Formation (%) | Racemization (%) | Reference(s) |
| Piperidine | 20% in DMF | 5-20 min | Variable | Can be significant, especially with Asp-Xxx sequences | Prone to occur, especially with Pro-containing dipeptides | Can occur, particularly at the C-terminus and with sensitive residues like Cys and His | [1] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Similar to Piperidine | Potentially minor improvements in reduction compared to Piperidine | Similar to Piperidine | Similar to Piperidine | [1][2][3][4][5] |
| Piperazine (B1678402) (PZ) | 10% w/v in 9:1 DMF/ethanol | Slower than Piperidine | High | Significantly reduced | Low | Low | [1][2][3] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) in DMF | 1-5 min | Variable | Can be significant, especially with Asp-Xxx sequences | Low | Can be significant | [1][6][7] |
| Piperazine / DBU | 5% (w/v) PZ, 2% (v/v) DBU in DMF | 1-5 min | High | Minimized, can be further suppressed with formic acid | Low | Low | [1][8] |
| Dipropylamine (DPA) | 25% in DMF | Similar to Piperidine | High | Significantly reduced | Not specified | Not specified | [1][9] |
Key Insights from Comparative Data:
-
Piperidine , the traditional reagent, is effective but is associated with a higher likelihood of side reactions, especially aspartimide formation in sequences containing aspartic acid.[1]
-
4-Methylpiperidine (4-MP) offers performance comparable to piperidine, with some studies suggesting minor enhancements in minimizing side reactions in specific contexts.[1][5] It is considered a good substitute for piperidine.[5]
-
Piperazine (PZ) is a milder base that significantly lowers the risk of aspartimide formation, making it a suitable choice for synthesizing peptides with sensitive sequences.[1] However, its deprotection kinetics are slower compared to piperidine.[1][2][3]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a very potent and fast-acting deprotection reagent.[1][6][7] Its strong basicity, however, can increase the incidence of side reactions like aspartimide formation and racemization, making it less suitable for sensitive sequences unless used cautiously, often in combination with a scavenger.[1][7]
-
The combination of Piperazine and DBU has surfaced as a highly efficient and safer alternative, providing rapid deprotection while minimizing side reactions.[1][8] The addition of a small amount of formic acid to this mixture can further inhibit aspartimide formation.[1][8] This combination is particularly effective for synthesizing aggregation-prone and challenging peptide sequences.[1][8]
-
Dipropylamine (DPA) has also been recognized for its capacity to significantly decrease aspartimide formation.[1][9]
Experimental Protocols
Reproducible and comparable experimental results rely on detailed methodologies. The following are representative protocols for Fmoc deprotection using different reagents.
Standard Piperidine Deprotection Protocol
This protocol is widely employed for routine solid-phase peptide synthesis.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for a specified duration (typically 5-10 minutes).
-
Drain: Drain the deprotection solution.
-
Repeat (Optional but Recommended): Repeat the deprotection step (steps 2-4) one more time to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine, indicating complete deprotection.
Piperazine/DBU Deprotection Protocol
This protocol is beneficial for rapid deprotection and for sequences susceptible to side reactions.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.[1]
-
Deprotection: Add the deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 1-5 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF (at least 5 times) to remove all traces of the deprotection reagents.[1]
Visualizing the Chemistry and Process
Fmoc Deprotection Mechanism
The removal of the Fmoc group by a secondary amine base, such as piperidine, proceeds via a β-elimination reaction.[1]
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
General Experimental Workflow for Comparing Fmoc Deprotection Reagents
The following diagram illustrates a typical workflow for comparing the efficacy of different Fmoc deprotection reagents.
Caption: Workflow for comparing different Fmoc deprotection reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stereochemical Analysis of Peptides Synthesized with Fmoc-DL-Phe-OH
For researchers, scientists, and drug development professionals, the stereochemical integrity of synthetic peptides is a critical quality attribute. The deliberate incorporation of a racemic amino acid like N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH) is a strategic choice often employed in the generation of peptide libraries for screening and drug discovery.[1] This approach introduces stereochemical diversity, yielding a pair of diastereomeric peptides in a single synthesis.[1] However, this necessitates robust analytical methods to separate and characterize the resulting isomers.
This guide provides an objective comparison of the synthetic strategy using this compound against the use of enantiomerically pure counterparts and details the critical analytical techniques required for stereochemical analysis, supported by experimental protocols and data.
Comparison of Synthetic Strategies: Racemic vs. Enantiopure Building Blocks
The primary alternative to using this compound is the standard Solid-Phase Peptide Synthesis (SPPS) approach using enantiomerically pure Fmoc-L-Phe-OH and Fmoc-D-Phe-OH. The choice between these strategies depends on the research goal.
| Feature | Synthesis with this compound | Synthesis with Enantiopure Monomers |
| Objective | Generation of a 1:1 diastereomeric peptide mixture for library screening and structure-activity relationship (SAR) studies.[1] | Synthesis of a single, defined stereoisomer for targeted therapeutic or functional studies. |
| Product | A crude product containing two distinct peptide diastereomers, assuming one chiral center is varied. | A single peptide product with defined stereochemistry. |
| Efficiency | Produces two isomers in a single synthesis, increasing screening throughput.[1] | Requires separate syntheses to produce different stereoisomers. |
| Analytical Requirement | Requires a high-resolution analytical method to separate and quantify the resulting diastereomers.[2] | Standard purity analysis is sufficient, although chiral analysis may be needed to detect any racemization during synthesis.[3] |
| Cost & Time | Potentially lower initial synthesis cost and time to generate stereochemical diversity. | Higher cost and time to synthesize and analyze multiple individual isomers. |
Core Analytical Methodology: Reversed-Phase HPLC
The most effective and widely used technique for analyzing the purity of synthetic peptides and separating diastereomers is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4][5] Diastereomers, unlike enantiomers, have different physicochemical properties, which allows for their separation on standard (achiral) stationary phases, such as C18 or C8 columns.[2][6] The separation is based on subtle differences in hydrophobicity and secondary structure caused by the different stereoconfiguration at one or more amino acid residues.[3]
Incorporating a D-amino acid into an L-peptide sequence can disrupt secondary structures like α-helices, altering the peptide's interaction with the stationary phase and enabling separation.[3] The identity of the separated peaks is typically confirmed using mass spectrometry (MS).[7][8]
Experimental Data: Analysis of a Model Diastereomeric Peptide Pair
To illustrate the analytical outcome, consider a model hexapeptide, Ac-Tyr-Gly-Gly-Phe -Leu-Arg-NH₂, where the phenylalanine residue is introduced using either pure Fmoc-L-Phe-OH or racemic this compound.
Synthesis Outcome:
-
Synthesis A (Control): Using Fmoc-L-Phe-OH yields a single product: Ac-Tyr-Gly-Gly-L-Phe -Leu-Arg-NH₂.
-
Synthesis B (Racemic): Using this compound yields a mixture of two diastereomers: Ac-Tyr-Gly-Gly-L-Phe -Leu-Arg-NH₂ and Ac-Tyr-Gly-Gly-D-Phe -Leu-Arg-NH₂.
Comparative HPLC Analysis: The crude products from both syntheses are analyzed by RP-HPLC under identical conditions. The synthesis with this compound is expected to yield two distinct, well-resolved peaks corresponding to the two diastereomers.
| Parameter | Synthesis A (L-Phe Control) | Synthesis B (DL-Phe Mixture) |
| Observed Peaks | One major peak | Two major, well-separated peaks |
| Retention Time (Peak 1) | ~15.2 min | ~15.2 min (L-Phe isomer) |
| Retention Time (Peak 2) | N/A | ~15.9 min (D-Phe isomer) |
| Peak Area Ratio | >95% (single peak) | ~1:1 (Peak 1:Peak 2) |
| Mass Spec (ESI-MS) | Confirms target mass for the L-Phe peptide. | Confirms identical target mass for both separated peaks. |
Note: Data are illustrative. Absolute retention times will vary based on the specific peptide sequence, column, and gradient.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes a standard manual procedure for a single coupling cycle using Fmoc chemistry on a 0.1 mmol scale.[9][10]
-
Materials: Rink Amide resin, Fmoc-protected amino acids (including this compound), HBTU (coupling reagent), DIPEA (base), DMF (solvent), 20% Piperidine (B6355638) in DMF (deprotection solution), TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).
-
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes to remove the Fmoc protecting group from the growing peptide chain. Wash thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, pre-activate the desired Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.[1]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.[1]
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence. For the diastereomeric mixture, use this compound at the desired position.
-
Cleavage & Deprotection: After the final amino acid is coupled, treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]
-
Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and dry.[1]
-
RP-HPLC Analysis of Diastereomeric Peptides
This protocol provides a general method for the analytical separation of peptide diastereomers.[1]
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Protocol Steps:
-
Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of Solvent A or a water/acetonitrile mixture.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Injection: Inject the dissolved peptide sample.
-
Elution Gradient: Apply a linear gradient of Solvent B. A typical gradient might be 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the peptide elution at a wavelength of 215-220 nm, which is optimal for detecting the peptide bond.[4]
-
Data Analysis: Integrate the peak areas to determine the relative ratio of the two diastereomers. Collect fractions for subsequent mass spectrometry analysis to confirm the identity of each peak.
-
Visualizations
Caption: Comparison of peptide synthesis strategies.
Caption: Workflow for synthesis and stereochemical analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. almacgroup.com [almacgroup.com]
- 6. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of Fmoc-DL-Phe-OH in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of amino acid derivatives is a critical decision in the successful synthesis of peptides. This guide provides a comprehensive cost-benefit analysis of using N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH) in solid-phase peptide synthesis (SPPS). We offer an objective comparison of its performance against its enantiomerically pure counterparts, Fmoc-L-Phe-OH and Fmoc-D-Phe-OH, supported by available data and standardized experimental protocols.
Introduction: The Rationale for Using a Racemic Mixture
This compound is a racemic mixture containing equal amounts of the D- and L-enantiomers of phenylalanine, with the α-amino group protected by the base-labile Fmoc group.[1] While the use of enantiomerically pure amino acids is the standard in peptide synthesis to ensure a single, well-defined product, the deliberate use of a racemic mixture like this compound is a strategic choice for specific applications. The primary application is in the generation of peptide libraries where stereochemical diversity at a specific position is desired.[2] This approach allows for the simultaneous synthesis of a pair of diastereomeric peptides, which can then be screened for desired biological activities.
The incorporation of D-amino acids, such as D-phenylalanine, is a well-established strategy to enhance the biological stability of peptides.[3] Peptides containing D-amino acids are generally more resistant to enzymatic degradation by proteases, leading to a longer in vivo half-life, a highly desirable characteristic for therapeutic peptides.[2]
Cost Analysis: A Comparative Overview
A key consideration in the selection of a phenylalanine derivative is its cost. The price of these reagents can vary significantly between suppliers and with the quantity purchased. To provide a standardized comparison, the following table summarizes the approximate cost per gram based on currently available market data.
Table 1: Comparative Cost of Fmoc-Phenylalanine Derivatives
| Derivative | Supplier A (USD/g) | Supplier B (USD/g) | Supplier C (USD/g) | Average (USD/g) |
| This compound | ~$5.20 | Not Available | Not Available | ~$5.20 |
| Fmoc-L-Phe-OH | ~$0.66 | ~$0.60 | ~$0.89 | ~$0.72 |
| Fmoc-D-Phe-OH | ~$22.20 | ~$14.00 | ~$0.31 | ~$12.17 |
Note: Prices are approximate and subject to change. The significant price variation for Fmoc-D-Phe-OH highlights the importance of comparing suppliers.
From a purely cost-per-gram perspective, Fmoc-L-Phe-OH is the most economical option. This compound is more expensive than the L-enantiomer but significantly less expensive than the D-enantiomer from most suppliers. The decision to use this compound, therefore, represents a cost-effective strategy for introducing a D-phenylalanine residue into a peptide, especially when creating libraries for screening purposes.
Performance in Peptide Synthesis: A Data-Driven Comparison
The performance of an amino acid derivative in SPPS is evaluated based on several parameters, including coupling efficiency, the potential for racemization, and the yield and purity of the final peptide.
Table 2: Performance Comparison of Fmoc-Phenylalanine Derivatives in SPPS
| Parameter | This compound | Fmoc-L-Phe-OH | Fmoc-D-Phe-OH |
| Coupling Efficiency | >99% (expected)[2] | >99% | >99% |
| Racemization Potential | Not applicable (racemic) | <1%[2] | <1% |
| Crude Peptide Purity | 50-90% (mixture of diastereomers)[2] | 50-90% | 50-90% |
| Final Product | ~1:1 mixture of diastereomeric peptides[2] | Single enantiomer peptide | Single enantiomer peptide |
| Cleavage Yield | 70-95%[2] | 70-95% | 70-95% |
While direct head-to-head comparative studies under identical experimental conditions are not extensively published, it is generally expected that the D- and L-isomers in this compound will couple with similar efficiency to their enantiomerically pure counterparts.[2] Phenylalanine is not considered a high-risk amino acid for racemization during coupling, unlike residues such as histidine or cysteine.[2] The primary difference in the outcome of using this compound is the production of a crude peptide that is a mixture of two diastereomers. These diastereomers can then be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results in peptide synthesis.
This protocol outlines a generalized manual procedure for a single coupling cycle in Fmoc-based SPPS on a 0.1 mmol scale.
Materials and Reagents:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Drain the DMF from the washed resin and immediately add the activated this compound solution.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Confirmation of Coupling (Optional): A qualitative ninhydrin (B49086) (Kaiser) test can be performed to confirm the completion of the coupling reaction. A blue color indicates the presence of free primary amines, signifying an incomplete reaction.
The crude peptide synthesized using this compound will be a mixture of two diastereomers, which can be separated by RP-HPLC.
Materials:
-
Crude peptide mixture
-
HPLC grade water with 0.1% Trifluoroacetic acid (TFA) (Solvent A)
-
HPLC grade acetonitrile (B52724) with 0.1% TFA (Solvent B)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Solvent B or a water/acetonitrile mixture).
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the dissolved peptide sample.
-
Elute the peptides using a linear gradient of Solvent B. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
-
Fraction Collection: Collect the fractions corresponding to the separated diastereomeric peaks.
-
Analysis and Lyophilization: Analyze the collected fractions by mass spectrometry to confirm the identity of the peptides. Pool the pure fractions for each diastereomer and lyophilize to obtain the purified peptides.
Visualizing the Workflow and Logic
To better understand the experimental workflow and the decision-making process, the following diagrams are provided.
Conclusion
The choice between this compound, Fmoc-L-Phe-OH, and Fmoc-D-Phe-OH is contingent on the specific goals of the peptide synthesis project.
-
Fmoc-L-Phe-OH is the most cost-effective option for the routine synthesis of peptides containing the natural L-phenylalanine.
-
Fmoc-D-Phe-OH is the choice for the site-specific incorporation of D-phenylalanine to produce a single, enantiomerically pure peptide with enhanced stability, albeit at a higher cost.
-
This compound presents a strategic and cost-effective alternative for generating peptide libraries with stereochemical diversity at a specific position. It allows for the synthesis of two diastereomers in a single run, which can then be separated and evaluated for their biological properties. This approach is particularly valuable in the early stages of drug discovery and development.
By understanding the cost-benefit trade-offs and the expected performance of each derivative, researchers can make informed decisions to optimize their peptide synthesis strategies.
References
A Comparative Guide to the Conformational Studies of Peptides with Racemic Phenylalanine Residues
The incorporation of non-proteinogenic amino acids, particularly D-enantiomers, into peptide sequences is a cornerstone of modern peptide chemistry and drug design. Introducing a racemic mixture of an amino acid like phenylalanine (Phe) results in the synthesis of a population of diastereomers, each with unique three-dimensional structures. Understanding the conformational landscape of these peptides is critical for predicting their biological activity, stability, and therapeutic potential.
This guide provides a comparative analysis of peptides containing L-phenylalanine versus those with D-phenylalanine or a racemic mixture. It outlines the key experimental and computational methodologies used to elucidate their conformational preferences and presents comparative data to illustrate the structural impact of stereochemistry.
Diastereomer Formation from Racemic Phenylalanine
When a peptide is synthesized with a racemic mixture of phenylalanine (containing both L-Phe and D-Phe) at a specific position, the result is not a single product but a mixture of diastereomers. For a peptide with one such racemic center, two distinct diastereomers will be formed. These diastereomers have different physical properties and can adopt markedly different conformations, leading to altered biological activities.
Safety Operating Guide
Proper Disposal of Fmoc-DL-Phe-OH: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-DL-Phe-OH (N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine), a common reagent in peptide synthesis, tailored for researchers, scientists, and drug development professionals.
While some safety data sheets (SDS) for individual stereoisomers of Fmoc-Phe-OH do not classify them as hazardous under the Globally Harmonized System (GHS), it is prudent to treat this compound as a hazardous chemical due to potential risks.[1] One source identifies the D-isomer as a skin and eye irritant (Category 2) and a potential respiratory irritant (Category 3).[1][2] Therefore, cautious handling and adherence to proper disposal protocols are crucial.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes. Should conform to EN166 (EU) or NIOSH (US) standards.[2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Inspect gloves before use and employ proper removal techniques to prevent skin contact.[1][3][4] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin. |
| Respiratory Protection | N95 Respirator or Dust Mask | Recommended when handling the solid powder to avoid inhaling fine particles.[1][2] |
General hygiene practices, such as avoiding contact with skin and eyes and thorough hand washing after handling, are mandatory.[1]
II. Disposal Protocol for Solid this compound Waste
This protocol applies to unused, expired, or contaminated solid this compound.
Step 1: Containment Carefully place all solid waste into a designated, compatible, and sealable hazardous waste container.[1] Avoid any actions that could generate dust.[5]
Step 2: Labeling Clearly label the hazardous waste container with the full chemical name, "this compound," and the words "Hazardous Waste."[5] Include the accumulation start date and identify the primary hazards.
Step 3: Storage Store the sealed container in a designated satellite accumulation area, away from drains and incompatible materials such as strong oxidizing agents, acids, and bases.[2] Ensure the container remains closed when not in use.
Step 4: Professional Disposal Arrange for the collection and disposal of the waste by a licensed chemical waste disposal company, following your institution's specific procedures.[6]
III. Disposal Protocol for Liquid Waste Containing this compound
This protocol applies to solutions containing this compound and solvent waste from experimental procedures, such as deprotection steps using piperidine (B6355638) in DMF.
Step 1: Collection Collect all liquid waste in a dedicated, properly labeled, and sealable hazardous waste container.[5]
Step 2: Segregation Crucially, do not mix basic waste streams (e.g., piperidine solutions) with acidic waste streams (e.g., from trifluoroacetic acid cleavage) to prevent violent chemical reactions.[1]
Step 3: Labeling Label the container as "Hazardous Waste" and list all chemical constituents with their approximate concentrations.[5]
Step 4: Storage Store the liquid waste container in a designated, secure area, ensuring the container is tightly sealed.
Step 5: Professional Disposal Follow your institution's protocol for the pickup and disposal of hazardous liquid waste by a certified company.
IV. Spill Management
In the event of a spill, tailored procedures should be followed based on the physical state of the material.
| Spill Type | Containment | Cleanup | Disposal |
| Solid Spill | Prevent further dispersal of dust. | Carefully sweep or shovel the material into a suitable, closed container.[2][4] Avoid generating dust.[5] | Dispose of the container and cleanup materials as hazardous solid waste.[5] |
| Liquid Spill | Use an absorbent, inert material to contain the spill. Prevent the spill from entering drains.[3][5] | Clean the spill area with an appropriate solvent. | Collect all cleanup materials and place them in the designated hazardous waste container.[6] |
Under no circumstances should this compound or its associated waste be disposed of down the drain or in regular solid waste containers.[1]
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling Fmoc-DL-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Fmoc-DL-Phe-OH (N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine). Adherence to these guidelines is critical for ensuring laboratory safety, maintaining experimental integrity, and complying with environmental regulations.
Immediate Safety Information
While this compound is not uniformly classified as hazardous under the Globally Harmonized System (GHS), some safety data sheets for its stereoisomers identify it as a potential skin and eye irritant (Category 2) and a possible respiratory irritant (Category 3).[1] Therefore, it is imperative to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE): A comprehensive approach to personal protection is mandatory to minimize exposure and prevent contamination.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and potential liquid splashes. Should conform to EN166 (EU) or NIOSH (US) standards.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from contamination.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly recommended. Always inspect gloves prior to use and use proper removal techniques to avoid skin contact.[2] |
| Respiratory Protection | N95 Respirator or Dust Mask | Recommended, particularly when handling the solid powder, to avoid the inhalation of fine particles. Work should be conducted in a well-ventilated area or a chemical fume hood.[1][2] |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value/Range | Notes |
| Molecular Weight | 387.43 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 180 - 187 °C | [3] |
| Solubility in DMSO | 100 mg/mL (258.11 mM) | This data is for the D-enantiomer but is a strong indicator for the DL-racemic mixture.[4][5] |
| Solubility in other Organic Solvents | Readily soluble in polar organic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[6] | Precise quantitative data in various organic solvents is not extensively documented. |
| Storage Temperature | 2 - 8 °C | [3][7] |
Experimental Protocols
Adherence to a strict operational protocol is essential for both safety and experimental integrity.
Handling and Weighing Solid this compound
Engineering Controls: All manipulations of the solid compound, especially weighing, should be conducted within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[1][2]
Step-by-Step Procedure:
-
Preparation: Before handling, ensure all recommended PPE is correctly worn. Take precautions against static discharge when handling the powdered form.
-
Weighing: Use a clean spatula to carefully transfer the solid this compound to a weighing paper or an appropriate container. Avoid generating dust during transfer.[2]
-
Dissolution (if required): Fmoc-protected amino acids are typically dissolved in polar organic solvents such as Dimethylformamide (DMF).[2] In a separate vial, add the desired amount of solvent to the weighed solid.
-
Storage of Unused Solid: Store the original container of this compound in a cool, dry, and dark place, with the container tightly sealed.[2]
Spill Cleanup Procedure
Immediate Actions:
-
Evacuate: If a large spill occurs or if it is in a poorly ventilated area, evacuate the immediate vicinity.[2]
-
Protect: Ensure you are wearing the appropriate PPE before attempting to clean a spill.[2]
Cleanup Steps:
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[2][7] For a liquid spill, use an absorbent material to contain it.
-
Cleaning: Clean the spill area with an appropriate solvent, such as soap and water.[2]
-
Disposal: Collect all cleanup materials and place them in a designated hazardous waste container.[2]
Disposal Plan
The cardinal rule for the disposal of this compound and its associated waste is to treat them as hazardous chemical waste.[1] Under no circumstances should they be disposed of down the drain or in regular solid waste containers.[1]
Solid Waste Disposal
This protocol applies to unused, expired, or contaminated solid this compound.
-
Containment: Place all collected solid waste into a designated, compatible, and sealable hazardous waste container. Ensure the container is kept closed when not in active use.[1]
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical name "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from drains and incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company, following your institution's specific procedures.
Liquid Waste Disposal
This protocol applies to solutions containing this compound.
-
Collection: Collect all liquid waste in a dedicated, properly labeled, and sealed waste container.
-
Segregation: Do not mix this waste stream with acidic waste streams (e.g., from trifluoroacetic acid cleavage) to avoid violent chemical reactions.[1]
-
Labeling: The label should include "Hazardous Waste" and list all chemical constituents with their approximate concentrations (e.g., "this compound in DMF").
-
Storage and Disposal: Follow the same storage and disposal procedures as for solid waste.
Contaminated Materials Disposal
All materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected and disposed of as solid hazardous waste.
Mandatory Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
